Boc-phe-leu-OH
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H30N2O5 |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C20H30N2O5/c1-13(2)11-16(18(24)25)21-17(23)15(12-14-9-7-6-8-10-14)22-19(26)27-20(3,4)5/h6-10,13,15-16H,11-12H2,1-5H3,(H,21,23)(H,22,26)(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
WTUOGGZPHJOAND-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C |
sequence |
FL |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Applications of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a dipeptide derivative of significant interest in the fields of medicinal chemistry, biochemistry, and pharmaceutical sciences. As a protected dipeptide, it serves as a crucial building block in the synthesis of more complex peptides and peptidomimetics. The presence of the N-terminal tert-butoxycarbonyl (Boc) protecting group offers stability during peptide synthesis and allows for controlled, stepwise elongation of peptide chains.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, intended to be a valuable resource for researchers and professionals in drug development.
Core Chemical and Physical Properties
This compound is a white to off-white powder, and its fundamental properties are summarized in the tables below, providing a quick reference for researchers.[1][2]
Table 1: General and Physical Properties of this compound
| Property | Value |
| Synonyms | Boc-L-phenylalanyl leucine |
| CAS Number | 33014-68-5[1][2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97.5% (HPLC) |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) |
| Storage Conditions | Store at 0-8°C |
Table 2: Solubility Profile of this compound and Related Compounds
| Compound | Solvent | Solubility |
| This compound | Dimethylformamide (DMF) | Soluble (used for optical rotation measurement) |
| Dichloromethane (DCM) | Expected to be soluble | |
| Methanol, Ethanol | Expected to be soluble | |
| Dimethyl sulfoxide (DMSO) | Expected to be soluble | |
| Boc-Leu-Leu-OH | Ethanol | ~30 mg/mL |
| Dimethylformamide (DMF) | ~30 mg/mL | |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL |
Stability Profile
The stability of this compound is a critical factor for its storage and use in synthesis. The Boc protecting group is known to be labile under acidic conditions. While specific stability studies on this compound are not extensively published, a forced degradation study on the related compound Boc-Phe-Phe-OH provides a framework for assessing its stability.
Table 3: Conditions for Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24 hours | Cleavage of the Boc protecting group |
| Base Hydrolysis | 0.1 M NaOH, 60°C, 24 hours | Hydrolysis of the peptide bond |
| Oxidative Degradation | 3% H₂O₂, Room Temperature, 24 hours | Oxidation of amino acid residues |
| Thermal Degradation | Solid state, 80°C, 72 hours | Thermal decomposition |
| Photostability | 1.2 million lux hours and 200 watt-hours/m² | Photodegradation |
Experimental Protocols
Synthesis of this compound (Solution-Phase)
This protocol describes a general method for the solution-phase synthesis of this compound, adapted from standard peptide coupling procedures.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent (e.g., HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl) or 10% Potassium bisulfate (KHSO₄)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Preparation of H-Leu-OMe: Dissolve H-Leu-OMe·HCl in DCM and cool to 0°C. Add one equivalent of DIPEA or TEA and stir for 15-20 minutes to obtain the free base.
-
Activation of Boc-Phe-OH: In a separate flask, dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0°C. Add DCC (1.1 equivalents) and stir for 30 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
Coupling Reaction: Add the solution of H-Leu-OMe to the activated Boc-Phe-OH mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of Boc-Phe-Leu-OMe: Filter the reaction mixture to remove the DCU precipitate. Wash the filtrate sequentially with 1 M HCl, 5% NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe. Purify the crude product by silica gel column chromatography.
-
Saponification to this compound: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water. Add LiOH (1.5 equivalents) and stir at room temperature until the reaction is complete (monitored by TLC).
-
Final Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and evaporate the solvent to yield this compound.
Caption: Workflow for the solution-phase synthesis of this compound.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This compound can be incorporated as a dipeptide unit in solid-phase peptide synthesis. The following is a general workflow for Boc-based SPPS.
Materials:
-
Appropriate resin (e.g., Merrifield or PAM resin)
-
Boc-protected amino acids
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIPEA)
-
Coupling agents (e.g., HBTU, DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
Cleavage cocktail (e.g., HF or TFMSA with scavengers)
Procedure:
-
Resin Swelling: Swell the resin in DCM or DMF.
-
First Amino Acid Coupling: Couple the first Boc-protected amino acid to the resin.
-
Deprotection: Remove the Boc group with a solution of TFA in DCM.
-
Neutralization: Neutralize the resin with a solution of DIPEA in DMF.
-
Coupling of this compound: Dissolve this compound and a coupling agent (e.g., HBTU/HOBt) in DMF. Add DIPEA and add the solution to the resin. Agitate until the coupling is complete (monitored by Kaiser test).
-
Repeat Deprotection and Coupling: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
-
Cleavage: Cleave the final peptide from the resin using a strong acid cocktail (e.g., HF or TFMSA).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Caption: General workflow for incorporating this compound in Boc-SPPS.
Biological Activity and Signaling Pathways
While this compound itself is a synthetic intermediate, peptides containing the Phe-Leu motif have demonstrated biological activity. This dipeptide sequence can be a crucial determinant for the interaction of a larger peptide with its biological target.
Enzyme Inhibition
Peptides incorporating the Phe-Leu sequence have been identified as inhibitors of key enzymes involved in physiological regulation.
-
Dipeptidyl Peptidase IV (DPP-IV) Inhibition: The dipeptide Phe-Leu has been shown to inhibit DPP-IV, an enzyme that inactivates incretin hormones, which are important for glucose regulation. Inhibition of DPP-IV is a therapeutic strategy for type 2 diabetes.
-
Angiotensin-Converting Enzyme (ACE) Inhibition: Peptides containing Phe-Leu at the C-terminus can act as ACE inhibitors. ACE is a key enzyme in the renin-angiotensin system, which regulates blood pressure. ACE inhibitors are widely used as antihypertensive drugs.
Caption: Inhibition of ACE by Phe-Leu containing peptides in the Renin-Angiotensin System.
Receptor Binding
The Phe-Leu motif can also be important for the binding of peptides to their receptors. The hydrophobic nature of both phenylalanine and leucine can contribute to the binding affinity and specificity of a peptide ligand for its receptor, often through hydrophobic interactions within the receptor's binding pocket.
Experimental Protocol: Enzyme Inhibition Assay
The following is a generalized protocol for an in vitro enzyme inhibition assay, which can be adapted to study the inhibitory effect of peptides derived from this compound on enzymes like DPP-IV or ACE.
Materials:
-
Purified enzyme (e.g., DPP-IV or ACE)
-
Substrate for the enzyme (e.g., a fluorogenic or chromogenic substrate)
-
Test peptide (synthesized using this compound)
-
Assay buffer
-
96-well microplate
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the enzyme, substrate, and test peptide in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test peptide at various concentrations, and the enzyme. Include control wells with no inhibitor and wells with a known inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the test peptide for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 37°C).
-
Initiation of Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Measurement: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the progress of the reaction.
-
Data Analysis: Calculate the initial reaction rates for each concentration of the inhibitor. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity).
Caption: Workflow for an in vitro enzyme inhibition assay.
Conclusion
This compound is a valuable and versatile dipeptide building block in the field of peptide chemistry. Its well-defined chemical and physical properties, coupled with established synthetic methodologies, make it an essential tool for the construction of complex peptides with therapeutic potential. The presence of the Phe-Leu motif in these peptides can confer important biological activities, including the inhibition of key enzymes such as DPP-IV and ACE. This technical guide provides a solid foundation for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors.
References
In-Depth Technical Guide to Boc-L-phenylalanyl-L-leucine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, synthesis, and properties of the protected dipeptide, Boc-L-phenylalanyl-L-leucine. This compound serves as a key intermediate in peptide synthesis and is of significant interest to researchers in drug discovery and development.
Core Structure and Properties
Boc-L-phenylalanyl-L-leucine is a dipeptide composed of L-phenylalanine and L-leucine, with the N-terminus of the phenylalanine residue protected by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial in peptide synthesis as it prevents unwanted side reactions at the amino group during peptide bond formation.[1] The Boc group can be readily removed under mildly acidic conditions.[2]
The structure of the closely related methyl ester, Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe), has been well-characterized. Its IUPAC name is methyl (2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoate.[3]
Chemical Structure of Boc-L-phenylalanyl-L-leucine methyl ester:
This structure can be represented by the SMILES string: CC(C)C--INVALID-LINK--OC)NC(=O)--INVALID-LINK--NC(=O)OC(C)(C)C.[3]
Physicochemical Data
Quantitative data for Boc-L-phenylalanyl-L-leucine and its methyl ester are summarized in the table below for easy reference and comparison.
| Property | Boc-L-phenylalanyl-L-leucine | Boc-L-phenylalanyl-L-leucine methyl ester |
| Molecular Formula | C20H30N2O5 | C21H32N2O5[3] |
| Molecular Weight | 378.46 g/mol | 392.5 g/mol |
| Monoisotopic Mass | 378.21547 Da | 392.23112213 Da |
| Appearance | White to off-white solid | Not specified |
| Solubility | Soluble in organic solvents like DMF, DCM | Soluble in organic solvents |
Spectroscopic Data
Detailed spectroscopic data is essential for the characterization and quality control of synthesized Boc-L-phenylalanyl-L-leucine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe) in CDCl₃ (400MHz):
While a detailed spectrum is not publicly available, a publication reports the following chemical shifts (δppm): 0.874. Based on the structure and data from similar dipeptides, other expected signals would include those for the Boc group protons, the alpha-protons of both amino acid residues, the side chain protons of phenylalanine and leucine, and the methyl ester protons.
¹³C NMR of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe):
The existence of ¹³C NMR data for Boc-Phe-Leu-OMe has been noted in the PubChem database, although the specific spectral data is not provided.
Mass Spectrometry
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ of Boc-L-phenylalanyl-L-leucine would be approximately 379.2231. For the methyl ester, the expected m/z for [M+H]⁺ would be approximately 393.2389.
Infrared (IR) Spectroscopy
The IR spectrum of Boc-L-phenylalanyl-L-leucine would be expected to show characteristic absorption bands for the N-H stretching of the amide and carbamate groups, C=O stretching of the carbamate, amide, and carboxylic acid groups, and aromatic C-H stretching from the phenylalanine residue.
Experimental Protocols
The synthesis of Boc-L-phenylalanyl-L-leucine is a standard procedure in peptide chemistry, typically involving the coupling of Boc-L-phenylalanine to the amino group of L-leucine (or its methyl ester), followed by deprotection of the carboxyl group if necessary.
Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester
This protocol is adapted from general peptide coupling methods.
Materials:
-
Boc-L-phenylalanine
-
L-leucine methyl ester hydrochloride
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-Methylmorpholine (NMM) or Triethylamine (TEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate
-
5% Sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve L-leucine methyl ester hydrochloride in DCM or DMF.
-
Add NMM or TEA dropwise at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.
-
In a separate flask, dissolve Boc-L-phenylalanine in DCM or DMF.
-
Add HOBt to the Boc-L-phenylalanine solution.
-
Add the neutralized L-leucine methyl ester solution to the Boc-L-phenylalanine/HOBt mixture.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add a solution of DCC in DCM or DMF dropwise to the reaction mixture with constant stirring.
-
Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate.
-
Wash the filtrate with 5% sodium bicarbonate solution, water, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude Boc-L-phenylalanyl-L-leucine methyl ester.
-
Purify the crude product by column chromatography on silica gel if necessary.
Saponification to Boc-L-phenylalanyl-L-leucine
To obtain the free acid form, the methyl ester can be saponified.
Materials:
-
Boc-L-phenylalanyl-L-leucine methyl ester
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Methanol or Tetrahydrofuran (THF)
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the Boc-L-phenylalanyl-L-leucine methyl ester in a mixture of methanol or THF and water.
-
Add a solution of LiOH or NaOH and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Boc-L-phenylalanyl-L-leucine.
Synthesis and Reaction Workflow
The following diagrams illustrate the key workflows in the synthesis of Boc-L-phenylalanyl-L-leucine.
Caption: Peptide coupling workflow for the synthesis of Boc-Phe-Leu-OMe.
Caption: Saponification of the methyl ester to yield the free acid.
Biological Activity
While primarily used as a synthetic intermediate, some studies have investigated the biological activities of Boc-protected dipeptides. Notably, Boc-L-phenylalanyl-L-leucine methyl ester has been shown to exhibit moderate antibacterial activity against Gram-negative bacteria such as E. coli and Salmonella typhimurium. This suggests a potential for this and similar protected dipeptides as leads in the development of novel antimicrobial agents. Further research is warranted to explore the mechanism of action and structure-activity relationships of these compounds. The deprotected form, Phe-Leu-OMe, also demonstrates antimicrobial properties.
Applications in Research and Development
Boc-L-phenylalanyl-L-leucine and its derivatives are valuable tools in several areas of research:
-
Peptide Synthesis: As a fundamental building block for the synthesis of more complex peptides and proteins.
-
Drug Discovery: As a precursor for the development of peptide-based therapeutics.
-
Biotechnology: In the creation of bioactive peptides for various applications.
-
Neuroscience Research: In the study of neuropeptides and their functions.
This technical guide provides a foundational understanding of Boc-L-phenylalanyl-L-leucine, offering essential data and protocols for its synthesis and characterization. The emerging evidence of its biological activity opens new avenues for its application beyond a simple synthetic intermediate.
References
In-Depth Technical Guide: Boc-L-Phe-L-Leu-OH (CAS Number: 33014-68-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine, commonly referred to as Boc-Phe-Leu-OH. This dipeptide derivative is a fundamental building block in synthetic peptide chemistry, playing a crucial role in the development of novel therapeutics, bioactive peptides, and advanced biomaterials. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and discusses its applications in various research and development fields.
Core Properties of this compound
This compound is a white to off-white powder, a stable dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group is instrumental in peptide synthesis as it prevents unwanted side reactions during the stepwise elongation of peptide chains and can be removed under specific acidic conditions.[1]
Physicochemical and Analytical Data
A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference(s) |
| CAS Number | 33014-68-5 | [1][2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [1][2] |
| Molecular Weight | 378.47 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 97.5% (as determined by HPLC) | |
| Optical Rotation | [α]²⁰D = -9 ± 2º (c=1 in DMF) | |
| Storage Conditions | 0-8°C |
Synthesis and Purification
The synthesis of this compound is typically achieved through a standard peptide coupling reaction between N-Boc-protected L-phenylalanine (Boc-Phe-OH) and L-leucine. The carboxyl group of L-leucine can be transiently protected, for instance as a methyl ester (L-Leu-OMe), followed by a final saponification step.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol describes a representative method for the synthesis of this compound using a carbodiimide coupling agent.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Solvents: Dichloromethane (DCM), Dimethylformamide (DMF), Ethyl acetate (EtOAc)
-
Aqueous solutions: 1N HCl, saturated NaHCO₃, saturated NaCl (brine)
-
Drying agent: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Lithium hydroxide (LiOH)
-
Methanol (MeOH)
-
Water
Procedure:
-
Activation of Boc-Phe-OH:
-
Dissolve Boc-Phe-OH (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DMF or DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC or EDC (1.1 equivalents) to the solution and stir for 30-60 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form if DCC is used.
-
-
Coupling Reaction:
-
In a separate flask, dissolve H-Leu-OMe·HCl (1 equivalent) in DMF or DCM and neutralize with DIEA or TEA (1.1 equivalents) at 0°C.
-
Add the neutralized leucine methyl ester solution to the activated Boc-Phe-OH solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification of Boc-Phe-Leu-OMe:
-
If DCC was used, filter the reaction mixture to remove the precipitated DCU.
-
Dilute the filtrate with ethyl acetate and wash successively with 1N HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.
-
-
Saponification to this compound:
-
Dissolve the crude Boc-Phe-Leu-OMe in a mixture of methanol and water.
-
Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the methanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield this compound.
-
-
Final Purification:
-
The crude product can be further purified by recrystallization or flash column chromatography on silica gel.
-
HPLC Purification
For high-purity requirements, this compound can be purified using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Typical RP-HPLC Conditions:
-
Column: C18 stationary phase
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
Gradient: A linear gradient tailored to the hydrophobicity of the dipeptide, for example, 20-80% B over 30 minutes.
-
Detection: UV at 220 nm and 254 nm.
Spectroscopic Characterization
The structural integrity of this compound is confirmed using standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
~0.9 ppm: Doublet, 6H (δ-CH₃ of Leucine)
-
~1.4 ppm: Singlet, 9H (t-butyl protons of Boc group)
-
~1.5-1.7 ppm: Multiplet, 3H (β-CH₂ and γ-CH of Leucine)
-
~2.8-3.2 ppm: Multiplet, 2H (β-CH₂ of Phenylalanine)
-
~4.1-4.5 ppm: Multiplets, 2H (α-CH of Phenylalanine and Leucine)
-
~5.0-5.5 ppm: Broad doublet, 1H (NH of Phenylalanine)
-
~6.5-7.0 ppm: Broad doublet, 1H (NH of Leucine)
-
~7.2-7.4 ppm: Multiplet, 5H (Aromatic protons of Phenylalanine)
-
~10-12 ppm: Broad singlet, 1H (COOH)
Expected ¹³C NMR Chemical Shifts (in CDCl₃ or DMSO-d₆):
-
~21-23 ppm: (δ-CH₃ of Leucine)
-
~24-25 ppm: (γ-CH of Leucine)
-
~28 ppm: (t-butyl carbons of Boc group)
-
~38-41 ppm: (β-CH₂ of Phenylalanine and β-CH₂ of Leucine)
-
~51-55 ppm: (α-C of Phenylalanine and Leucine)
-
~80 ppm: (Quaternary carbon of Boc group)
-
~126-130 ppm: (Aromatic carbons of Phenylalanine)
-
~136-137 ppm: (Quaternary aromatic carbon of Phenylalanine)
-
~155-156 ppm: (Carbonyl of Boc group)
-
~170-172 ppm: (Amide carbonyl)
-
~173-175 ppm: (Carboxylic acid carbonyl)
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is commonly used to confirm the molecular weight of this compound.
Expected Mass-to-Charge Ratios (m/z):
-
[M+H]⁺: 379.22
-
[M+Na]⁺: 401.20
-
[M-H]⁻: 377.21
Applications in Research and Development
This compound is a versatile building block with applications in several areas of scientific research and drug development.
-
Peptide Synthesis: Its primary application is as a dipeptide unit in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. This approach can improve the efficiency and yield of synthesizing longer peptides, especially those containing the Phe-Leu motif.
-
Drug Discovery: The Phe-Leu sequence is found in various biologically active peptides. This compound is used in the synthesis of peptide-based therapeutics, including enzyme inhibitors and receptor ligands. For example, it has been used as a starting material in the synthesis of more complex peptides with potential applications in molecular recognition.
-
Biomaterials: this compound has been incorporated into biocompatible polymers to create functionalized nanofibers through electrospinning. These hybrid bionanomaterials exhibit interesting piezoelectric and dielectric properties, suggesting potential applications in biosensors, tissue engineering, and energy harvesting devices.
-
Cosmetic Formulations: Peptides are increasingly used in cosmetics for their potential to promote skin health. This compound is explored in the formulation of peptides that may offer anti-aging benefits and improve skin elasticity.
Visualized Workflows and Relationships
Logical Workflow for Synthesis and Characterization
The general process for the synthesis and characterization of this compound can be visualized as a logical workflow.
Caption: Workflow for the synthesis and characterization of this compound.
Role in Bioactive Peptide Development
This compound serves as a critical intermediate in the construction of larger, biologically active peptides. Its role is upstream in the synthetic pathway.
Caption: Role of this compound in the development of bioactive peptides.
References
An In-depth Technical Guide to Boc-Phe-Leu-OH: Synthesis, Characterization, and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a crucial dipeptide derivative in the field of peptide chemistry and pharmaceutical development. This document details its physicochemical properties, provides exemplary experimental protocols for its application in peptide synthesis, and discusses its relevance in the context of biological signaling pathways.
Core Properties of this compound
This compound is a white to off-white powder that serves as a fundamental building block in the synthesis of more complex peptides. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of the phenylalanine residue allows for controlled, stepwise elongation of peptide chains, a cornerstone of solid-phase peptide synthesis (SPPS).
Table 1: Physicochemical and Quantitative Data for this compound
| Property | Value | Reference |
| Molecular Weight | 378.46 g/mol | [1] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [1] |
| CAS Number | 33014-68-5 | [1] |
| Appearance | White to off-white powder | [2] |
| Purity (HPLC) | ≥ 97.5% | [2] |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) | |
| Storage Temperature | 2-8 °C |
Experimental Protocols
The following sections provide detailed methodologies for the use of this compound in peptide synthesis and the subsequent characterization of the resulting peptide.
Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide: Ac-Phe-Leu-Ala-NH₂
This protocol describes a general workflow for the manual synthesis of a model tripeptide on a Rink Amide resin using this compound.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine
-
Acetic anhydride
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection (if using Fmoc-Rink Amide resin): Treat the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling (Boc-Ala-OH):
-
Dissolve Boc-Ala-OH (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes. Wash the resin with DCM and DMF.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 10 minutes. Wash the resin with DMF.
-
Dipeptide Coupling (this compound):
-
Dissolve this compound (3 eq.), DIC (3 eq.), and HOBt (3 eq.) in DMF.
-
Add the coupling solution to the resin and agitate for 2 hours.
-
Monitor the coupling reaction.
-
Wash the resin with DMF and DCM.
-
-
Final Boc Deprotection: Repeat step 4.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes. Wash the resin with DMF and DCM.
-
Cleavage and Deprotection: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5) for 2 hours.
-
Peptide Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the crude peptide using reverse-phase HPLC.
Characterization of the Synthesized Peptide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Expected ¹H and ¹³C NMR Chemical Shifts for a Boc-Protected Dipeptide (Reference: Boc-Phe-Phe-OH in DMSO-d₆)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.40 (s, 9H) | ~28.5 |
| Boc C(CH₃)₃ | - | ~80.0 |
| Boc C=O | - | ~156.0 |
| Phe¹ α-CH | ~4.3 - 4.5 (m, 1H) | ~55.0 - 56.0 |
| Leu² α-CH | ~4.1 - 4.3 (m, 1H) | ~51.0 - 52.0 |
| Phe¹ β-CH₂ | ~2.9 - 3.2 (m, 2H) | ~38.0 - 39.0 |
| Leu² β-CH₂ | ~1.5 - 1.7 (m, 2H) | ~40.0 - 41.0 |
| Leu² γ-CH | ~1.4 - 1.6 (m, 1H) | ~24.0 - 25.0 |
| Leu² δ-CH₃ | ~0.8 - 0.9 (d, 6H) | ~22.0 - 23.0 |
| Phe¹ Aromatic C-H | ~7.2 - 7.4 (m, 5H) | ~126.0 - 138.0 |
| Amide N-H | ~8.0 - 8.5 (d, 1H) | - |
| Carboxyl O-H | ~10 - 12 (br s, 1H) | - |
| Phe¹ C=O | - | ~171.0 - 173.0 |
| Leu² C=O | - | ~174.0 - 175.0 |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the final peptide. For the model tripeptide Ac-Phe-Leu-Ala-NH₂, the expected monoisotopic mass is 376.2423 g/mol . Tandem MS (MS/MS) can be used to confirm the peptide sequence through fragmentation analysis.
Application in Targeting Biological Pathways
Peptides containing the Phe-Leu motif are of significant interest in drug discovery. For example, the N-formylated tripeptide, f-Met-Leu-Phe, is a potent chemoattractant for neutrophils and other phagocytic cells. It exerts its effects by activating the Formyl Peptide Receptor (FPR), a G-protein coupled receptor (GPCR). The synthesis of analogues of f-Met-Leu-Phe, which can be facilitated by using building blocks like this compound, is a common strategy for developing agonists or antagonists of the FPR signaling pathway for therapeutic purposes.
Formyl Peptide Receptor (FPR) Signaling Pathway
The binding of an agonist like f-Met-Leu-Phe to FPR1 initiates a cascade of intracellular signaling events, leading to cellular responses such as chemotaxis, degranulation, and the production of reactive oxygen species.
Figure 1: Simplified Formyl Peptide Receptor 1 (FPR1) signaling cascade.
General Experimental Workflow
The development of novel peptide-based therapeutics involves a multi-step process from synthesis to biological evaluation.
Figure 2: General workflow for peptide synthesis and evaluation.
Conclusion
This compound is an indispensable tool in the arsenal of peptide chemists and drug development professionals. Its well-defined properties and versatility in solid-phase peptide synthesis make it a valuable precursor for the creation of novel peptide-based therapeutics. A thorough understanding of its handling, application in synthetic protocols, and the biological context of the resulting peptides is crucial for the successful development of new and effective drugs.
References
Navigating the Solubility Landscape of Boc-Phe-Leu-OH: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the solubility of peptide intermediates is a critical cornerstone of successful synthesis and purification. This technical guide provides a comprehensive overview of the available solubility data for N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a key dipeptide in peptide chemistry. While specific quantitative solubility data for this compound is limited in publicly available literature, this document compiles qualitative information and data from its constituent protected amino acids to guide solvent selection and experimental design.
Physicochemical Properties
This compound is a dipeptide derivative where the N-terminus of the phenylalanine residue is protected by a tert-butoxycarbonyl (Boc) group. This protecting group increases the hydrophobicity of the molecule, significantly influencing its solubility profile. The presence of the bulky, nonpolar side chains of phenylalanine and leucine, combined with the polar carboxylic acid group, imparts an amphipathic character to the molecule.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [1] |
| Molecular Weight | 378.47 g/mol | [1] |
| Appearance | White to off-white powder | [1] |
| Purity | ≥ 97.5% (HPLC) | [1] |
| Storage Conditions | 0-8°C | [1] |
Solubility Profile
For context, the solubility of the constituent protected amino acids, Boc-Phe-OH and Boc-Leu-OH, provides valuable insight:
| Compound | Solvent | Temperature (°C) | Solubility (Qualitative) | Solubility (Quantitative) | Source |
| Boc-Phe-OH | Dichloromethane (DCM) | Not Specified | Soluble | Not Available | |
| Dimethylformamide (DMF) | Not Specified | Soluble | Not Available | ||
| N-Methyl-2-pyrrolidone (NMP) | Not Specified | Soluble | Not Available | ||
| Methanol | Not Specified | Soluble | Not Available | ||
| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | 100 mg/mL (376.92 mM) | ||
| Ethanol | Not Specified | Soluble | Not Available | ||
| Boc-Leu-OH | Dimethylformamide (DMF) | Room Temperature | Soluble | Not Available | |
| Methanol | Room Temperature | Soluble | Not Available | ||
| Dimethyl sulfoxide (DMSO) | Not Specified | Soluble | 100 mg/mL (432.35 mM) | ||
| Water | Room Temperature | Insoluble | Not Available | ||
| Boc-Phe-Phe-OH | Dichloromethane (DCM) | Not Specified | Expected to be soluble | Not Available | |
| Dimethylformamide (DMF) | Not Specified | Expected to be soluble | Not Available |
Based on this comparative data, this compound is expected to be soluble in polar aprotic solvents such as DMF, NMP, and DMSO, as well as chlorinated solvents like DCM. Its solubility in protic solvents like methanol and ethanol may be lower, and it is likely to be poorly soluble in aqueous solutions at neutral pH due to the hydrophobic character and the protonated carboxylic acid.
Experimental Protocols for Solubility Determination
For applications requiring precise solubility data, a systematic experimental approach is necessary. The following is a general protocol for determining the equilibrium solubility of a peptide such as this compound in a given solvent.
Equilibrium Solubility Method (Shake-Flask)
Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound powder
-
High-purity solvent of interest
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Centrifuge
-
Micropipettes
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed collection vials
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Accurately add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that dissolution equilibrium is reached.
-
Phase Separation: After equilibration, centrifuge the vial to pellet the excess solid.
-
Sample Collection: Carefully withdraw a known volume of the supernatant using a micropipette, ensuring no solid particles are disturbed.
-
Filtration: Filter the collected supernatant through a syringe filter into a pre-weighed collection vial to remove any remaining microscopic particles.
-
Solvent Evaporation: Evaporate the solvent from the collection vial under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the peptide.
-
Gravimetric Analysis: Once the solvent is completely removed, re-weigh the vial. The mass of the dissolved peptide can be determined by the difference in weight.
-
Calculation: Calculate the solubility in mg/mL or mol/L.
High-Performance Liquid Chromatography (HPLC) Method
For a more precise quantification, especially in complex mixtures, HPLC can be employed.
Procedure:
-
Prepare a Saturated Solution: Follow steps 1-4 of the Equilibrium Solubility Method.
-
Prepare Standard Solutions: Create a series of standard solutions of this compound with known concentrations in the same solvent.
-
Generate a Calibration Curve: Inject the standard solutions into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.
-
Analyze the Sample: Dilute the filtered supernatant from the saturated solution to a concentration that falls within the range of the calibration curve. Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.
-
Calculate Solubility: Account for the dilution factor to determine the original concentration of the saturated solution.
Visualizing the Workflow
A logical workflow is essential for systematically assessing peptide solubility.
Caption: Workflow for Peptide Solubility Assessment.
Conclusion
While direct quantitative solubility data for this compound is scarce, a systematic approach based on the properties of its constituent amino acids and related dipeptides can guide solvent selection and experimental design. The protocols and workflows outlined in this guide provide a framework for researchers to determine the precise solubility of this compound in their specific applications, ensuring robust and reproducible results in peptide synthesis and drug development.
References
Navigating the Stability of Boc-Phe-Leu-OH: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Stability and Storage of N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH)
The dipeptide this compound is a fundamental building block in the synthesis of complex peptides for pharmaceutical and biotechnological applications. Its purity and stability are paramount to ensure the integrity and efficacy of the final therapeutic products. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and detailed experimental protocols for its stability assessment.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below, providing a quick reference for laboratory use.
| Property | Value |
| CAS Number | 33014-68-5[1][2][3] |
| Molecular Formula | C₂₀H₃₀N₂O₅[1][2] |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97.5% (HPLC) |
| Optical Rotation | [a]D²⁰ = -9 ± 2º (c=1 in DMF) |
Stability Profile and Storage Conditions
The stability of this compound is intrinsically linked to its N-terminal tert-butoxycarbonyl (Boc) protecting group. The Boc group is known for its stability under neutral and basic conditions, which makes it a versatile tool in multi-step peptide synthesis. However, it is labile in acidic environments.
Proper storage is crucial to maintain the integrity of this compound. While extensive, specific long-term stability data for this particular dipeptide is not widely published, general principles for Boc-protected amino acids and peptides apply.
Recommended Storage
| Condition | Recommendation | Rationale |
| Solid Form (Lyophilized Powder) | Store at 0-8°C. | To minimize thermal degradation and maintain long-term stability. For extended periods, storage at -20°C is advisable, although specific data for this compound is not available. |
| In Solution | Prepare solutions fresh. If storage is necessary, store at -20°C for up to one month or -80°C for up to six months. | Peptide solutions are more susceptible to degradation (e.g., hydrolysis) than the solid form. These recommendations are based on general guidelines for similar compounds like Boc-L-Leu-OH. |
| Atmosphere | Store in a tightly sealed container. | To prevent moisture absorption, which can lead to hydrolysis. |
| Light | Protect from light. | Although specific photostability data is lacking, it is good practice to protect from light to prevent potential photodegradation. |
Potential Degradation Pathways
The primary degradation pathways for this compound are anticipated to be hydrolysis of the Boc group under acidic conditions and potential oxidation. A study on a similar peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)₂, indicated that the major initial degradation pathway was oxidative in nature.
Caption: Potential degradation pathways of this compound.
Experimental Protocols for Stability Assessment
To rigorously evaluate the stability of this compound, a forced degradation study is essential. This involves subjecting the compound to various stress conditions to identify potential degradation products and pathways. The following protocols are adapted from established methods for similar dipeptides.
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Photostability chamber
-
Temperature and humidity-controlled oven
Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method (see Protocol 2).
Caption: Experimental workflow for a forced degradation study.
Protocol 2: Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and separate it from its potential degradation products.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30-90% B over 20 minutes, then hold at 90% B for 5 minutes, and return to 30% B for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
This method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Handling and Safety
While specific hazard data for this compound is not extensively documented, it is prudent to handle it with the care afforded to all laboratory chemicals.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of the powder. Avoid creating dust.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not pour solutions down the drain.
Conclusion
The stability of this compound is critical for its successful application in peptide synthesis and drug development. In its solid, lyophilized form, it is a stable compound when stored in a cool, dry, and dark environment. The primary liability is the Boc group's susceptibility to strong acids. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments, ensuring the quality and reliability of this important peptide synthesis intermediate.
References
An In-depth Technical Guide to Boc-Phe-Leu-OH: A Key Building Block in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine, commonly abbreviated as Boc-Phe-Leu-OH, is a dipeptide derivative that serves as a crucial building block in the field of peptide chemistry. Its structure, featuring the N-terminal tert-butoxycarbonyl (Boc) protecting group, allows for the controlled and stepwise elongation of peptide chains during synthesis. This protected dipeptide is particularly valuable in the construction of complex and bioactive peptides for therapeutic and research applications. The incorporation of the Phenylalanine-Leucine (Phe-Leu) motif can be critical for the biological activity and structural integrity of the final peptide product.
This technical guide provides a comprehensive overview of the properties of this compound, detailed protocols for its application in peptide synthesis, and discusses the biological significance of the Phe-Leu motif in larger peptide structures.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 33014-68-5 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.46 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97.5% (HPLC) |
| Optical Rotation | [α]²⁰/D = -9 ± 2º (c=1 in DMF) |
| Storage Conditions | 0-8 °C |
Applications in Peptide Synthesis
This compound is primarily utilized as a dipeptide building block in both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The use of a dipeptide unit can streamline the synthetic process, improve yields, and in some cases, help to overcome challenges associated with the coupling of certain amino acid sequences.
Role in Peptide Synthesis Workflow
The general workflow for incorporating this compound into a growing peptide chain via Boc-SPPS is illustrated in the following diagram.
Workflow for incorporating this compound in Boc-SPPS.
Experimental Protocols
While this compound itself is not biologically active, it is a component for synthesizing larger, active peptides. The following are representative protocols for its use.
Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the general steps for incorporating this compound into a peptide sequence on a solid support using the Boc/Bzl protection strategy.
Materials:
-
Merrifield resin pre-loaded with the C-terminal amino acid
-
This compound
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
N,N-Diisopropylethylamine (DIEA)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
Procedure:
-
Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with a solution of 50% TFA in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove TFA and byproducts.
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIEA in DMF for 10 minutes.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Coupling:
-
Dissolve this compound (2 equivalents relative to resin substitution) and HOBt (2 equivalents) in DMF.
-
Add DCC (2 equivalents) to the solution and allow to activate for 5-10 minutes.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 2-4 hours at room temperature.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
Repeat: Repeat steps 2-7 for the subsequent amino acids in the peptide sequence.
-
Cleavage: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid, such as anhydrous hydrofluoric acid (HF).
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Synthesis of a Tripeptide
This protocol describes the synthesis of a model tripeptide, Boc-Phe-Leu-Gly-OMe, in solution.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
DCC
-
HOBt
-
DIEA
-
DMF
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
1N HCl solution
-
Brine
Procedure:
-
Activation of this compound: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in DMF. Cool the solution to 0 °C and add DCC (1.1 equivalents). Stir for 10 minutes.
-
Neutralization of H-Gly-OMe·HCl: In a separate flask, dissolve H-Gly-OMe·HCl (1.2 equivalents) in DMF and neutralize with DIEA (1.2 equivalents) at 0 °C.
-
Coupling: Add the neutralized glycine methyl ester solution to the activated this compound solution. Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight.
-
Work-up:
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude Boc-Phe-Leu-Gly-OMe by silica gel column chromatography.
Biological Significance of the Phe-Leu Motif
While this compound is a synthetic intermediate, the Phe-Leu dipeptide motif is present in numerous biologically active peptides, where it contributes to receptor binding and overall peptide conformation.
Example: f-Met-Leu-Phe and Chemotaxis
A well-studied example of a peptide containing the Phe-Leu motif is N-formylmethionyl-leucyl-phenylalanine (f-Met-Leu-Phe). This tripeptide is a potent chemoattractant for neutrophils and other phagocytic cells. It binds to the formyl peptide receptor (FPR), a G protein-coupled receptor (GPCR), initiating a signaling cascade that leads to cell migration, degranulation, and the production of reactive oxygen species.
Table 2: Biological Activity of f-Met-Leu-Phe
| Parameter | Value | Cell Type |
| EC₅₀ (Chemotaxis) | ~1 nM | Human Neutrophils |
| K_d (Binding Affinity) | ~10-30 nM | Human Neutrophils |
The signaling pathway initiated by f-Met-Leu-Phe binding to its receptor is depicted below.
Signaling pathway of the chemoattractant f-Met-Leu-Phe.
Conclusion
This compound is an indispensable tool in the arsenal of peptide chemists. Its utility as a dipeptide building block facilitates the efficient synthesis of complex peptides, which are of significant interest in drug discovery and development. While devoid of intrinsic biological activity, the Phe-Leu motif it introduces is a key component of many bioactive peptides. A thorough understanding of its chemical properties and synthetic applications, as detailed in this guide, is essential for researchers aiming to develop novel peptide-based therapeutics and research tools.
An In-depth Technical Guide to Boc-Phe-Leu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a crucial dipeptide building block in peptide synthesis. This document details its physicochemical properties, synthesis protocols, and applications in the development of therapeutic peptides, with a focus on its role in both solution-phase and solid-phase peptide synthesis (SPPS).
Core Properties of this compound
This compound is an N-terminally protected dipeptide composed of L-phenylalanine and L-leucine. The tert-butyloxycarbonyl (Boc) protecting group provides temporary protection of the N-terminus, allowing for controlled, stepwise elongation of peptide chains.[1] Its stability under various coupling conditions and its straightforward deprotection make it a valuable reagent in synthetic peptide chemistry.[2][]
Table 1: Physicochemical Properties of this compound [4]
| Property | Value |
| CAS Number | 33014-68-5 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97.5% (HPLC) |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) |
| Storage Conditions | 0-8°C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the coupling of N-terminally protected Boc-L-phenylalanine (Boc-Phe-OH) with the free amine of L-leucine (H-Leu-OH) or its ester derivative, followed by saponification if an ester is used. The following section details a representative protocol for its solution-phase synthesis.
Experimental Protocol: Solution-Phase Synthesis of this compound
This protocol involves the coupling of Boc-Phe-OH with L-leucine methyl ester (H-Leu-OMe), followed by the saponification of the resulting dipeptide ester.
Materials and Reagents:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
Methanol (MeOH)
-
Lithium hydroxide (LiOH)
-
1N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of L-leucine methyl ester (free base): Dissolve L-leucine methyl ester hydrochloride (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add DIPEA (1.1 eq) dropwise and stir for 20 minutes at 0°C to neutralize the salt and generate the free amine.
-
Peptide Coupling: In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool this solution to 0°C. Add DCC (1.1 eq) to the Boc-Phe-OH solution and stir for 30 minutes at 0°C to pre-activate the carboxylic acid. A white precipitate of dicyclohexylurea (DCU) will begin to form. To this mixture, add the previously prepared cold solution of L-leucine methyl ester. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up and Purification of Boc-Phe-Leu-OMe: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane.
-
Saponification to this compound: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water (e.g., 3:1 v/v). Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Final Work-up and Purification: Upon completion of the saponification, acidify the mixture to pH ~3 with 1N HCl. Extract the product with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield this compound as a white solid. The product can be further purified by recrystallization.
Table 2: Representative Data for Solution-Phase Synthesis of this compound
| Step | Reaction | Coupling Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| 1 | Boc-Phe-OH + H-Leu-OMe | DCC, HOBt | DCM | 12-18 | 85-95 | >95 (after chromatography) |
| 2 | Boc-Phe-Leu-OMe → this compound | LiOH | MeOH/H₂O | 2-4 | 90-98 | >97 (after recrystallization) |
Note: Yields are representative and may vary based on experimental conditions.
Application of this compound in Peptide Synthesis
This compound serves as a valuable building block for the incorporation of the Phe-Leu motif into larger peptide sequences in both solution-phase and solid-phase peptide synthesis (SPPS).
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol outlines the manual solid-phase synthesis of a model tripeptide, for example, Ala-Phe-Leu, on a Merrifield resin using Boc chemistry.
Materials and Reagents:
-
Merrifield resin (chloromethylated polystyrene)
-
Boc-L-Alanine (Boc-Ala-OH)
-
This compound
-
Cesium carbonate (Cs₂CO₃)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
Procedure:
-
Resin Preparation and First Amino Acid Attachment: Swell the Merrifield resin in DMF. Attach the first amino acid (Boc-Ala-OH) to the resin via its cesium salt to minimize racemization.[5]
-
Deprotection: Treat the resin with a solution of 50% TFA in DCM for 30 minutes to remove the Boc protecting group from the attached alanine. Wash the resin thoroughly with DCM and then DMF.
-
Neutralization: Neutralize the resulting trifluoroacetate salt on the resin with a solution of 10% DIPEA in DMF. Wash the resin with DMF.
-
Coupling of this compound: In a separate vial, pre-activate this compound (3 eq) with HBTU (3 eq) and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and allow the activation to proceed for 10 minutes. Add the activated dipeptide solution to the resin and agitate for 2-4 hours. Monitor the coupling reaction using a Kaiser test to detect the presence of free primary amines. If the test is positive, the coupling is incomplete and should be allowed to proceed for a longer duration or be repeated.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
-
Final Deprotection and Cleavage: The N-terminal Boc group of the Phe-Leu dipeptide can be removed as described in step 2 for further elongation of the peptide chain. Alternatively, for the final tripeptide, cleave the peptide from the resin and remove side-chain protecting groups (if any) using a strong acid such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Table 3: Representative Data for SPPS using this compound
| Step | Reagents | Solvent | Reaction Time | Monitoring | Typical Yield/Efficiency |
| Deprotection | 50% TFA in DCM | DCM | 30 min | - | >99% |
| Coupling | This compound, HBTU, HOBt, DIPEA | DMF | 2-4 h | Kaiser Test | >98% coupling efficiency |
| Cleavage | HF or TFMSA | - | 1-2 h | - | 70-90% (crude peptide) |
Note: Coupling efficiency and yields are sequence-dependent and can be optimized.
Biological Significance and Signaling Pathways
Peptides containing the Phenylalanine-Leucine (Phe-Leu) motif are of significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. A well-studied example is the bacterial chemotactic peptide N-formyl-methionyl-leucyl-phenylalanine (fMLP), which contains the core Leu-Phe sequence and is a potent activator of the innate immune system.
Formyl Peptide Receptor (FPR) Signaling Pathway
fMLP and related peptides bind to Formyl Peptide Receptors (FPRs), a class of G protein-coupled receptors (GPCRs) found on the surface of phagocytic leukocytes such as neutrophils and macrophages. Activation of FPR1, a prominent member of this receptor family, triggers a cascade of intracellular signaling events leading to cellular responses crucial for host defense, including chemotaxis, phagocytosis, and the production of reactive oxygen species (ROS).
The binding of an fMLP-like peptide to FPR1 initiates the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺), while DAG, in conjunction with Ca²⁺, activates Protein Kinase C (PKC). These events, along with the activation of the Phosphoinositide 3-kinase (PI3K) pathway, ultimately lead to the reorganization of the actin cytoskeleton, resulting in cell migration towards the source of the chemoattractant.
Experimental Workflow for Peptide Synthesis and Biological Assays
The synthesis of bioactive peptides for studying their effects on signaling pathways involves a systematic workflow from initial synthesis to final biological evaluation.
Conclusion
This compound is a versatile and indispensable building block in the synthesis of peptides containing the biologically significant Phe-Leu motif. Its use in both solution-phase and solid-phase peptide synthesis is well-established, enabling the creation of complex peptides for research and drug development. The ability of Phe-Leu containing peptides to modulate key signaling pathways, such as the Formyl Peptide Receptor pathway, underscores their therapeutic potential in areas like inflammation and infectious diseases. The protocols and data presented in this guide provide a solid foundation for the synthesis and application of this compound in the ongoing exploration of novel peptide-based therapeutics.
References
The Pivotal Role of Boc-Protected Dipeptides: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: In the landscape of modern pharmaceutical and biochemical research, N-tert-butoxycarbonyl (Boc)-protected dipeptides have emerged as versatile and critical building blocks. Initially recognized for their fundamental role as stable intermediates in stepwise peptide synthesis, a growing body of evidence now highlights their intrinsic biological activities and diverse applications in drug discovery and development.[1] The Boc protecting group provides essential stability and allows for controlled peptide chain elongation, making these molecules indispensable in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.[1][2][3] This technical guide offers an in-depth exploration of the multifaceted applications of Boc-protected dipeptides, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.
Core Applications of Boc-Protected Dipeptides
The utility of Boc-protected dipeptides extends across several key areas of scientific research and development:
-
Peptide Synthesis: As foundational intermediates, Boc-protected dipeptides are instrumental in both solution-phase and solid-phase peptide synthesis (SPPS).[] The Boc group's acid lability allows for its selective removal under mild conditions, enabling the sequential addition of amino acids to construct a desired peptide sequence.
-
Drug Discovery and Medicinal Chemistry: Beyond their role in synthesis, certain Boc-protected dipeptides exhibit inherent biological activity. This has led to their investigation as potential therapeutic agents themselves, particularly in the fields of antimicrobial and anticancer research. They also serve as valuable scaffolds for the development of enzyme inhibitors and modulators of crucial biological pathways, such as the N-methyl-D-aspartate (NMDA) receptor signaling pathway.
-
Targeted Drug Delivery: The unique structural properties of Boc-protected dipeptides can be leveraged in the design of novel drug delivery systems. Their ability to self-assemble into nanostructures offers a promising platform for the targeted delivery of therapeutic agents to specific cells or tissues, potentially reducing side effects and enhancing treatment efficacy.
-
Peptidomimetics: Boc-protected dipeptides are crucial starting materials in the synthesis of peptidomimetics, which are compounds designed to mimic the structure and function of natural peptides but with improved stability and bioavailability.
Quantitative Data Summary
The following tables summarize key quantitative data related to the synthesis and biological activity of various Boc-protected dipeptides, compiled from a range of studies.
Table 1: Antimicrobial Activity of Selected Boc-Protected Dipeptides
| Dipeptide | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
| Boc-Phe-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 µg/mL (MIC90) | |
| Boc-Trp-Trp-OMe | Gram-positive and Gram-negative bacteria | 230 - 400 µg/mL (MIC90) | |
| Boc-Phe-Pro-OMe | Aspergillus fumigatus | Zone of inhibition: 11mm at 1000 ppm | |
| Boc-Phe-Pro-OMe | E. coli | Zone of inhibition: 8mm at 1000 ppm | |
| Boc-Phe-Pro-OMe | Salmonella typhimurium | Zone of inhibition: 10mm at 1000 ppm | |
| Boc-Phe-Tyr-OMe | Pencillium chrysogenum | Zone of inhibition: 8mm at 1000 ppm |
Table 2: Typical Yields for Solution-Phase Dipeptide Synthesis
| Coupling Reagent | Reaction Time (hours) | Typical Yield (%) | Reference |
| DCC/HOBt | 12-24 | 70-85 | |
| HBTU/HOBt/DIPEA | 2-4 | 85-95 | |
| PyBOP/DIPEA | 1-3 | 80-95 |
Key Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of Boc-protected dipeptides.
Protocol 1: General Solution-Phase Synthesis of a Boc-Protected Dipeptide (HBTU Coupling)
Materials:
-
Boc-protected N-terminal amino acid (1.0 eq)
-
C-terminally protected amino acid methyl ester (1.0 eq)
-
HBTU (1.0 eq)
-
HOBt (1.0 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF
-
Ethyl acetate
-
1N HCl
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Dissolve the Boc-protected N-terminal amino acid in anhydrous DMF.
-
Add HBTU and HOBt to the solution.
-
Add DIPEA and stir the mixture for 5-10 minutes to pre-activate the carboxylic acid.
-
Add the C-terminally protected amino acid to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Boc Group Deprotection
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the Boc-protected peptide in a solution of 25-50% TFA in DCM.
-
Stir the reaction at room temperature for 30-60 minutes.
-
Monitor the deprotection by TLC.
-
Once complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used in the next coupling step after neutralization.
Protocol 3: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
Materials:
-
Boc-protected dipeptide stock solution
-
Bacterial culture in appropriate broth (e.g., Luria-Bertani)
-
96-well microtiter plate
-
Sterile broth
-
Incubator
Procedure:
-
Prepare a serial dilution of the Boc-protected dipeptide in sterile broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test bacteria.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plate at the optimal temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the dipeptide that visibly inhibits bacterial growth.
Protocol 4: Biofilm Eradication Assay (Crystal Violet Method)
Materials:
-
Mature bacterial biofilm cultured in a 96-well plate
-
Boc-protected dipeptide solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
0.1% Crystal Violet solution
-
30% Acetic acid
-
Plate reader
Procedure:
-
Gently wash the mature biofilm with PBS to remove non-adherent cells.
-
Add the Boc-protected dipeptide solutions to the wells and incubate for a specified time.
-
Wash the plate with PBS again.
-
Stain the remaining biofilm with 0.1% Crystal Violet solution for 15 minutes.
-
Wash away the excess stain with water and allow the plate to dry.
-
Solubilize the stained biofilm by adding 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a plate reader. A decrease in absorbance compared to the untreated control indicates biofilm eradication.
Visualizing Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key processes involving Boc-protected dipeptides.
Caption: General workflow for peptide synthesis using Boc-protected amino acids.
Caption: Workflow for the discovery of antimicrobial Boc-protected dipeptides.
Caption: Proposed mechanism of Boc-dipeptide antagonists at the NMDA receptor.
Conclusion
Boc-protected dipeptides are far more than simple intermediates in peptide synthesis. Their inherent biological activities, coupled with their utility in constructing complex molecules and drug delivery systems, position them as powerful tools in the arsenal of researchers and drug developers. The continued exploration of their properties and applications is likely to yield further innovations in medicine and biotechnology. This guide provides a foundational understanding of their current applications, supported by quantitative data and detailed protocols, to aid in the advancement of this promising area of research.
References
An In-depth Technical Guide to Boc-Phe-Leu-OH for Bioactive Peptide Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and peptide chemistry, the dipeptide building block N-(tert-butoxycarbonyl)-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) has emerged as a critical tool for the synthesis of bioactive peptides. Its structure, featuring the bulky hydrophobic side chains of phenylalanine and leucine, and the acid-labile Boc protecting group, makes it an ideal starting material for the creation of peptides with a diverse range of therapeutic applications.[1][2][3] The Phe-Leu motif is a recurring structural element in numerous natural and synthetic bioactive peptides, contributing to their target affinity and biological activity.[4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, its application in peptide synthesis, quantitative data on the bioactivity of derived peptides, detailed experimental protocols, and an exploration of the structure-activity relationships that govern the therapeutic potential of Phe-Leu containing peptides.
Core Properties of this compound
This compound is a white to off-white powder that is soluble in many organic solvents commonly used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). The presence of the Boc protecting group enhances the stability and solubility of the dipeptide during synthesis, facilitating its use in both solution-phase and solid-phase peptide synthesis (SPPS).
| Property | Value |
| CAS Number | 33014-68-5 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥97% (typically by HPLC) |
| Solubility | Soluble in DMF, DCM, and other organic solvents |
Role in Bioactive Peptide Synthesis
This compound is a versatile building block for the synthesis of a wide array of bioactive peptides, including antimicrobial, anticancer, and enzyme-inhibitory agents. The Boc protecting group is stable under the basic conditions used for peptide coupling but can be readily removed with mild acid, such as trifluoroacetic acid (TFA), allowing for the stepwise elongation of the peptide chain. This strategic use of a temporary protecting group is a cornerstone of modern peptide synthesis.
Structure-Activity Relationship of the Phe-Leu Motif
The phenylalanine and leucine residues within the this compound dipeptide play a crucial role in the bioactivity of the resulting peptides. The hydrophobicity of these amino acids is often a key determinant of a peptide's ability to interact with biological membranes and protein targets.
-
Antimicrobial Activity: The hydrophobic nature of Phe and Leu residues can facilitate the disruption of bacterial cell membranes, a common mechanism of action for antimicrobial peptides (AMPs). The specific sequence and overall hydrophobicity of the peptide influence its antimicrobial potency and spectrum of activity.
-
Anticancer Activity: Peptides containing the Phe-Leu motif have demonstrated cytotoxic effects against various cancer cell lines. The aromatic ring of phenylalanine can engage in π-π stacking interactions with biological targets, while the aliphatic side chain of leucine contributes to hydrophobic interactions, both of which can be critical for binding and inducing apoptosis or other cell death pathways.
-
Enzyme Inhibition: The Phe-Leu sequence can mimic the natural substrates of certain enzymes, leading to competitive inhibition. For instance, peptides containing this motif have been investigated as inhibitors of proteases and other enzymes involved in disease progression.
-
Receptor Binding: The specific arrangement of the Phe and Leu side chains can mediate high-affinity binding to cell surface receptors, leading to either agonistic or antagonistic effects. This is particularly relevant in the development of peptide-based drugs targeting G protein-coupled receptors (GPCRs).
Quantitative Data on Bioactive Peptides
The following tables summarize quantitative data for bioactive peptides that either contain the Phe-Leu motif or are synthesized using related Boc-protected dipeptides, illustrating the therapeutic potential of this structural unit.
Table 1: Antimicrobial Activity of Phe-Leu Containing Peptides
| Peptide | Target Organism | MIC (µM) | Reference |
| KLW-f (KWKKLLKKfLKLfKKLLK-NH₂) | Escherichia coli | 0.5 - 2.0 | |
| KLW-f (KWKKLLKKfLKLfKKLLK-NH₂) | Staphylococcus aureus | 0.5 - 2.0 | |
| BOC-Phe-Pro-OMe | Escherichia coli | - (8mm inhibition zone) | |
| BOC-Phe-Pro-OMe | Salmonella typhimurium | - (10mm inhibition zone) | |
| Phe-Leu-OMe | Various pathogens | Good activity |
Note: MIC values for KLW-f are a range across multiple tested strains. Inhibition zone data for BOC-Phe-Pro-OMe is qualitative but indicates good activity.
Table 2: Anticancer Activity of Modified Phe-Leu Dipeptides
| Compound | Cell Line | GI₅₀ (µM) | Reference |
| Salicylic acid-modified Phe-Leu dipeptide derivatives | HCT-116 and other cancer cell lines | Single-digit micromolar |
Table 3: Receptor Binding and Enzyme Inhibition by Phe-Leu Containing Peptides
| Peptide/Derivative | Target | Activity | Quantitative Value | Reference |
| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | δ-opioid receptor | Antagonist | Kₑ = 27.3 - 39.5 nM | |
| BOC-Tyr-Pro-Gly-Phe-Leu-Thr(OtBu) | δ-opioid receptor | Antagonist | Kᵢ = 300 - 1000 nM | |
| Boc-dPhe-Leu-dPhe-Leu-Phe | FPR1 | Antagonist | IC₅₀ ≈ 958 nM |
Signaling Pathways Modulated by Phe-Leu Containing Peptides
Peptides derived from this compound can exert their biological effects by modulating specific intracellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and development.
T-Cell Chemotaxis via Phospholipase C/Calcium Signaling
The synthetic peptide His-Phe-Tyr-Leu-Pro-Met has been shown to be a chemoattractant for Jurkat T-cells. Its mechanism of action involves the activation of a G protein-coupled receptor, leading to the stimulation of the Phospholipase C (PLC) pathway and a subsequent increase in intracellular calcium levels. This signaling cascade is essential for initiating the cytoskeletal rearrangements required for cell migration.
References
The Foundational Role of Boc-Phe-Leu-OH in Modern Drug Development: A Technical Guide
For Immediate Release
Shanghai, China – November 29, 2025 – Boc-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), a protected dipeptide, serves as a critical building block in the intricate process of peptide-based drug development. Its unique chemical structure, featuring a tert-butyloxycarbonyl (Boc) protecting group, allows for the precise and controlled assembly of complex peptide chains, which are at the forefront of therapeutic innovation. This technical guide provides an in-depth analysis of the role of this compound, its synthesis, and its application in the creation of targeted therapeutics, particularly in the realm of protease inhibitors and antimicrobial agents.
Core Properties of this compound
This compound is a white to off-white crystalline powder valued in medicinal chemistry for its role in peptide synthesis. The Boc group provides essential protection for the N-terminus of the dipeptide, preventing unwanted side reactions during the step-wise elongation of peptide chains. This protection is readily removed under acidic conditions, a cornerstone of Boc-based solid-phase peptide synthesis (SPPS).[1][2]
| Property | Value |
| Synonyms | Boc-L-phenylalanyl leucine |
| CAS Number | 33014-68-5 |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97.5% (HPLC) |
| Storage Conditions | 0-8°C |
The Synthetic Backbone: Role in Peptide Synthesis
The primary role of this compound in drug development is as a synthetic intermediate.[1] It is a fundamental component in both solution-phase and solid-phase peptide synthesis, with the latter being a widely adopted automated method in the pharmaceutical industry.[1][3] The use of a dipeptide building block like this compound can streamline the synthesis process and enhance the purity and yield of the final therapeutic peptide.
The general workflow for incorporating this compound into a growing peptide chain via SPPS is illustrated below.
Application in the Development of Protease Inhibitors
The Phenylalanine-Leucine (Phe-Leu) motif is of significant interest in the design of protease inhibitors, particularly for cysteine proteases like cathepsins. Cathepsin L, for instance, is a lysosomal protease implicated in various physiological and pathological processes, including tumor invasion and metastasis. Consequently, inhibitors of cathepsin L are promising candidates for anticancer therapies.
While this compound itself is not biologically active, it serves as a key structural component for synthesizing potent inhibitors. The Phe and Leu residues can interact with the S1 and S2 pockets of the protease active site, respectively, contributing to the inhibitor's binding affinity and selectivity.
The following table summarizes the inhibitory activity of more complex peptides containing the Phe-Leu or related motifs against various proteases. It is important to note that this data does not reflect the activity of this compound itself, but rather demonstrates the therapeutic potential of molecules constructed using such building blocks.
| Compound | Target Protease | Activity (IC₅₀ / Kᵢ) | Reference |
| Z-Phe-Phe-NHO-MA | Cathepsin L | Potent Inhibition | |
| Z-Phe-Lys-NHO-NBz | Cathepsin L | High Inhibition | |
| K11777 | Cathepsin L | IC₅₀ = 0.68 nM | |
| D-Phe-Pro-Arg-chloromethylketone (PPACK) | Thrombin | Irreversible Inhibitor |
Signaling Pathway Modulation: Inhibition of Cathepsin L
Cathepsin L plays a crucial role in the degradation of extracellular matrix (ECM) components, a process that is essential for tumor cell invasion and metastasis. By synthesizing a peptide-based inhibitor using building blocks like this compound, it is possible to block the catalytic activity of cathepsin L and thereby inhibit this pathological process.
The diagram below illustrates the conceptual signaling pathway of ECM degradation by cathepsin L and its inhibition by a synthetic peptide.
References
An In-depth Technical Guide on the Safety and Handling of Boc-phe-leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety protocols, handling procedures, and experimental methodologies for N-(tert-Butoxycarbonyl)-L-phenylalanyl-L-leucine (Boc-phe-leu-OH). Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of this peptide synthesis building block.
Chemical and Physical Properties
This compound is a dipeptide derivative widely used in peptide synthesis and pharmaceutical research. The tert-butyloxycarbonyl (Boc) protecting group enhances its stability and solubility during the synthetic process.
| Property | Value | Reference |
| CAS Number | 33014-68-5 | [1][2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [1][2] |
| Molecular Weight | 378.47 g/mol | [1] |
| Appearance | White to off-white powder | |
| Purity | ≥ 97.5% (HPLC) | |
| Optical Rotation | [a]D20 = -9 ± 2º (C=1 in DMF) | |
| Storage Conditions | 0-8°C |
Hazard Identification and Safety Precautions
While this compound is not classified as a hazardous substance under GHS (Globally Harmonized System), potential health effects may occur with improper handling.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specific Requirements | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves. | Prevents skin contact. |
| Eye and Face Protection | Chemical safety goggles or glasses with side shields. | Protects against splashes and airborne particles. |
| Respiratory Protection | NIOSH-approved N95 or higher-level respirator. | Necessary when handling the powder outside of a certified chemical fume hood. |
| Body Protection | Lab coat or chemical-resistant apron. | Protects skin and personal clothing from contamination. |
| Foot Protection | Closed-toe shoes. | Standard laboratory practice to protect feet from spills. |
Handling and Storage
Proper handling and storage are essential to maintain the quality and stability of this compound.
Handling:
-
Avoid contact with skin and eyes.
-
Avoid the formation of dust and aerosols.
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wash hands thoroughly after handling.
Storage:
-
Keep the container tightly closed.
-
Store in a cool, dry, and well-ventilated place. The recommended storage temperature is between 0-8°C.
-
Protect from moisture.
Accidental Release and First Aid Measures
Accidental Release:
-
Small Spill: Sweep up the material and place it in a suitable container for disposal.
-
Large Spill: Shovel the material into a suitable container for disposal.
-
Avoid generating dust.
-
Ensure adequate ventilation.
-
Do not let the product enter drains.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Wash off with soap and plenty of water. |
| Eye Contact | Flush eyes with water as a precaution. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. |
Stability and Reactivity
Stability:
-
Stable under recommended storage conditions.
Incompatible Materials:
-
Strong oxidizing agents.
-
Strong acids.
Hazardous Decomposition Products:
-
Under fire conditions, may produce oxides of carbon (CO, CO₂) and nitrogen (NOx).
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is adapted from a similar procedure for Boc-Phe-Phe-OH and is designed to assess the stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound under acidic, basic, oxidative, thermal, and photolytic stress.
Materials:
-
This compound
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-Performance Liquid Chromatography (HPLC) system
-
Temperature-controlled oven
-
Photostability chamber
Methodology:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve this compound in a 3% H₂O₂ solution and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 72 hours.
-
Photostability: Expose solid this compound to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Sample Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method to quantify the remaining this compound and identify any degradation products.
Visualizations
Workflow for Safe Handling of this compound
References
An In-depth Technical Guide to Boc-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) for Researchers and Drug Development Professionals
Prepared for: Researchers, scientists, and drug development professionals.
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine, commonly abbreviated as Boc-Phe-Leu-OH, is a dipeptide derivative composed of the amino acids phenylalanine and leucine. The N-terminus is protected by a tert-butyloxycarbonyl (Boc) group, a widely utilized protecting group in peptide synthesis. This strategic protection renders this compound a valuable building block for the synthesis of more complex peptides and peptidomimetics in the fields of medicinal chemistry and drug discovery. Its application is particularly relevant in the development of peptide-based therapeutics, where the incorporation of specific dipeptide motifs can influence biological activity, stability, and pharmacokinetic properties.[1]
This guide provides a comprehensive overview of this compound, including supplier information, key technical data, detailed experimental protocols for its use in peptide synthesis, and an examination of the biological significance of the Phe-Leu motif in a known signaling pathway.
Supplier Information and Technical Data
A variety of chemical suppliers offer this compound. The following table summarizes key technical data and representative suppliers. It is recommended to consult the supplier's certificate of analysis for lot-specific information.
| Property | Value | Representative Suppliers |
| Synonyms | Boc-L-phenylalanyl leucine | Chem-Impex[1], Santa Cruz Biotechnology[2] |
| CAS Number | 3303-55-7 | Santa Cruz Biotechnology[2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | Santa Cruz Biotechnology[2] |
| Molecular Weight | 378.46 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white powder | Chem-Impex |
| Purity | ≥95% (Typically determined by HPLC) | Chem-Impex |
| Solubility | Soluble in organic solvents such as DMF, DCM, and methanol. | |
| Storage | 2-8°C, keep dry. | Chem-Impex |
Experimental Protocols
The following protocols provide detailed methodologies for the use of this compound in peptide synthesis. These are general guidelines and may require optimization based on the specific peptide sequence and scale of the synthesis.
Solid-Phase Peptide Synthesis (SPPS) using this compound
Solid-phase peptide synthesis is a widely used method for the stepwise synthesis of peptides on a solid support.
Workflow for Solid-Phase Peptide Synthesis:
Materials:
-
This compound
-
Fmoc-Rink Amide resin (or other suitable resin)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution in DMF (e.g., 20%)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: Treat the resin with a 20% piperidine solution in DMF for 5-10 minutes to remove the Fmoc protecting group from the resin's terminal amine. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF and then DCM to remove residual piperidine and byproducts.
-
Coupling of this compound:
-
Dissolve this compound (2-4 equivalents relative to resin loading) and HBTU (2-4 equivalents) in DMF.
-
Add DIPEA (4-8 equivalents) to the solution to activate the carboxylic acid.
-
Add the activated this compound solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.
-
Monitor the reaction completion using a ninhydrin test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Chain Elongation (if applicable): To add more amino acids, the Boc group from the newly coupled dipeptide must first be removed. This is typically achieved by treatment with TFA in DCM (e.g., 25-50% TFA). Following deprotection and neutralization, the next Boc-protected amino acid can be coupled using the same procedure.
-
Cleavage and Deprotection: Once the desired peptide sequence is assembled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove any side-chain protecting groups.
-
Precipitation and Purification: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether. Centrifuge to collect the peptide pellet, wash with cold ether, and then dry. Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Solution-Phase Peptide Synthesis
Solution-phase synthesis can be advantageous for large-scale production of shorter peptides.
Workflow for Solution-Phase Peptide Synthesis:
Materials:
-
This compound
-
C-terminally protected amino acid (e.g., H-Gly-OMe·HCl)
-
Coupling reagents: N,N'-Dicyclohexylcarbodiimide (DCC), 1-Hydroxybenzotriazole (HOBt)
-
Base: N-methylmorpholine (NMM) or DIPEA
-
Solvents: Dichloromethane (DCM), Ethyl acetate
-
Aqueous solutions for workup (e.g., 5% NaHCO₃, saturated NaCl)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Activation of this compound:
-
Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) and stir for 5-10 minutes. A white precipitate of dicyclohexylurea (DCU) will form.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the C-terminally protected amino acid (e.g., H-Gly-OMe·HCl, 1 equivalent) in anhydrous DCM.
-
Add NMM or DIPEA (1.1 equivalents) at 0°C and stir for 15 minutes to neutralize the hydrochloride salt.
-
Add the activated this compound solution (from step 1) to the amino acid ester solution.
-
Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the DCU precipitate.
-
Wash the filtrate sequentially with 5% NaHCO₃ solution and saturated NaCl solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization.
-
-
C-terminal Deprotection (Saponification):
-
Dissolve the purified peptide ester in a suitable solvent mixture (e.g., methanol/water).
-
Add a solution of LiOH or NaOH and stir at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Once complete, neutralize the mixture with an appropriate acid (e.g., HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain the final peptide with a free C-terminal carboxylic acid.
-
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized peptide.
| Analytical Technique | Purpose | Expected Observations for a Peptide Synthesized with this compound |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | Purity assessment and purification. | A single major peak indicates high purity. The retention time will depend on the overall hydrophobicity of the peptide. |
| Mass Spectrometry (MS) | Molecular weight confirmation. | The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the target peptide. For example, for Boc-Phe-Leu-Gly-OH, the expected [M+H]⁺ would be around 436.24. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | ¹H and ¹³C NMR spectra will show characteristic signals for the amino acid residues and the Boc protecting group (a prominent singlet around 1.4 ppm in ¹H NMR for the nine equivalent protons). 2D NMR techniques (e.g., COSY, HSQC) can be used for complete assignment. |
Biological Context: The Phe-Leu Motif in Thrombin Receptor Signaling
While this compound itself is a synthetic building block, the Phe-Leu dipeptide motif is found in biologically active proteins and peptides. A notable example is its presence within the tethered ligand sequence of the Protease-Activated Receptor 1 (PAR1), also known as the thrombin receptor.
Thrombin, a key serine protease in the coagulation cascade, activates PAR1 by cleaving its N-terminal extracellular domain. This cleavage unmasks a new N-terminus that acts as a tethered ligand, binding to the receptor's extracellular loops and initiating intracellular signaling. The sequence unmasked upon cleavage in human PAR1 is SFLLRN (Ser-Phe-Leu-Leu-Arg-Asn). The Phe-Leu-Leu-Arg portion is crucial for receptor activation.
The signaling pathway initiated by PAR1 activation is complex and involves coupling to various G proteins, leading to diverse cellular responses, including platelet aggregation, cell proliferation, and inflammation.
Signaling Pathway of Thrombin Receptor (PAR1) Activation:
References
Methodological & Application
Application Notes and Protocols for the Solid-Phase Synthesis of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the solid-phase peptide synthesis (SPPS) of the protected dipeptide, N-Boc-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin is employed, a robust and classic approach for preparing peptide acids. This document outlines the necessary materials, step-by-step experimental procedures, and methods for purification and characterization of the final product.
Overview of the Synthesis Strategy
The synthesis of this compound via SPPS involves a stepwise process. The C-terminal amino acid, Boc-L-leucine, is first anchored to a solid support (Merrifield resin). Subsequently, the temporary Boc protecting group on the α-amine of leucine is removed, and the second amino acid, Boc-L-phenylalanine, is coupled to the newly exposed amine. Finally, the completed dipeptide is cleaved from the resin to yield the desired product.
Materials and Reagents
| Reagent | Grade | Supplier |
| Merrifield Resin (1% DVB, 100-200 mesh) | Synthesis Grade | Commercial Supplier |
| Boc-L-Leucine (Boc-Leu-OH) | Synthesis Grade | Commercial Supplier |
| Boc-L-Phenylalanine (Boc-Phe-OH) | Synthesis Grade | Commercial Supplier |
| N,N'-Diisopropylcarbodiimide (DIC) | Synthesis Grade | Commercial Supplier |
| 1-Hydroxybenzotriazole (HOBt) | Synthesis Grade | Commercial Supplier |
| Trifluoroacetic Acid (TFA) | Reagent Grade | Commercial Supplier |
| Dichloromethane (DCM) | HPLC Grade | Commercial Supplier |
| N,N-Dimethylformamide (DMF) | HPLC Grade | Commercial Supplier |
| Diisopropylethylamine (DIEA) | Reagent Grade | Commercial Supplier |
| Cesium Carbonate (Cs₂CO₃) | Reagent Grade | Commercial Supplier |
| Methanol (MeOH) | HPLC Grade | Commercial Supplier |
| Ethanol (EtOH) | Reagent Grade | Commercial Supplier |
| Isopropanol (IPA) | Reagent Grade | Commercial Supplier |
| Anhydrous Hydrogen Fluoride (HF) | Anhydrous | Specialized Supplier |
| Anisole | Reagent Grade | Commercial Supplier |
| Diethyl Ether (cold) | Reagent Grade | Commercial Supplier |
| Ninhydrin Test Kit (Kaiser Test) | Commercial Supplier |
Experimental Protocols
The synthesis is divided into four main stages: Resin Loading, Peptide Elongation, Cleavage, and Purification & Characterization.
Stage 1: Resin Loading - Attachment of Boc-Leu-OH to Merrifield Resin
The first amino acid is attached to the chloromethylated Merrifield resin via an ester linkage. The cesium salt method is recommended for high efficiency and minimal racemization.[1]
Protocol: Cesium Salt Method [2]
-
Preparation of Boc-Leu-Cesium Salt:
-
Dissolve Boc-Leu-OH (1.0 eq) in a minimal amount of methanol (approx. 5 mL/mmol).
-
Add water (approx. 0.5 mL/mmol) and titrate the solution to pH 7.0 with a 20% aqueous solution of cesium carbonate.
-
Evaporate the mixture to dryness under reduced pressure.
-
Co-evaporate twice with DMF to ensure the salt is anhydrous.
-
-
Attachment to Resin:
-
Swell the Merrifield resin (1.0 eq, based on substitution level) in DMF (6-8 mL/g of resin) for at least 1 hour in a reaction vessel.
-
Drain the DMF and add the pre-formed anhydrous Boc-Leu-cesium salt (1.0 eq) dissolved in a minimal amount of DMF.
-
Agitate the mixture at 50°C for 12-24 hours.
-
Wash the resin sequentially with DMF (3x), 50% aqueous DMF (3x), DMF (3x), DCM (3x), and MeOH (3x).
-
Dry the resin under vacuum to a constant weight.
-
The loading efficiency can be determined by cleaving the Boc-Leu from a small sample of resin and quantifying the amino acid by HPLC.
-
| Parameter | Value | Notes |
| Boc-Leu-OH | 1.0 eq | Based on resin substitution |
| Cesium Carbonate | Titrate to pH 7.0 | |
| Merrifield Resin | 1.0 eq | |
| Temperature | 50°C | |
| Reaction Time | 12-24 hours |
Stage 2: Peptide Elongation
This stage involves the deprotection of the Boc group from the resin-bound leucine and the subsequent coupling of Boc-Phe-OH.
Workflow for a Single Elongation Cycle
Caption: Workflow for a single peptide elongation cycle.
Protocol: Deprotection and Coupling
-
Swelling: Swell the Boc-Leu-resin in DCM (10 mL/g resin) for 30 minutes.
-
Boc Deprotection: [1]
-
Drain the DCM.
-
Add a solution of 50% TFA in DCM (10 mL/g resin) and agitate for 5 minutes (pre-wash).
-
Drain and add a fresh 50% TFA in DCM solution. Agitate for 20-30 minutes.
-
-
Washing: Drain the deprotection solution and wash the resin with DCM (3x), IPA (2x), and DCM (3x).
-
Neutralization:
-
Add a solution of 10% DIEA in DCM (10 mL/g resin) and agitate for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DCM (5x).
-
-
Coupling of Boc-Phe-OH:
-
In a separate vessel, dissolve Boc-Phe-OH (2.0 eq relative to resin loading) and HOBt (2.0 eq) in DMF.
-
Add DIC (2.0 eq) and allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Add the activated amino acid solution to the neutralized resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a few beads of resin. A negative result (colorless or yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After a negative Kaiser test, wash the resin with DMF (3x) and DCM (3x).
-
Drying: Dry the Boc-Phe-Leu-resin under vacuum.
| Step | Reagents | Time |
| Boc Deprotection | 50% TFA in DCM | 25-35 min |
| Neutralization | 10% DIEA in DCM | 2 x 5 min |
| Coupling | Boc-Phe-OH (2 eq), DIC (2 eq), HOBt (2 eq) | 1-2 hours |
Stage 3: Cleavage of this compound from the Resin
The final dipeptide is cleaved from the Merrifield resin using a strong acid. Anhydrous Hydrogen Fluoride (HF) is a common and effective method.
Protocol: HF Cleavage
CAUTION: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.
-
Preparation:
-
Dry the Boc-Phe-Leu-resin thoroughly under high vacuum.
-
Place the dried resin in the HF reaction vessel.
-
Add a scavenger, such as anisole (1.0 mL per gram of resin), to trap the reactive carbocations generated during cleavage.
-
-
HF Cleavage:
-
Cool the reaction vessel to -78°C (dry ice/acetone bath).
-
Condense anhydrous HF (approximately 10 mL per gram of resin) into the vessel.
-
Allow the mixture to warm to 0°C and stir for 1-2 hours.
-
-
HF Removal and Peptide Precipitation:
-
Remove the HF by evaporation under a stream of nitrogen or under vacuum.
-
Wash the resin with cold diethyl ether to remove the scavenger.
-
Precipitate the cleaved peptide by adding a large volume of cold diethyl ether.
-
-
Isolation:
-
Collect the precipitated peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether several times.
-
Dry the crude this compound under vacuum.
-
| Parameter | Value |
| Cleavage Reagent | Anhydrous Hydrogen Fluoride (HF) |
| Scavenger | Anisole (10% v/v) |
| Temperature | 0°C |
| Reaction Time | 1-2 hours |
Stage 4: Purification and Characterization
The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity and purity are confirmed by mass spectrometry and NMR spectroscopy.
Protocol: RP-HPLC Purification [3][4]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent, such as a mixture of acetonitrile and water. Filter the solution through a 0.22 µm syringe filter.
-
HPLC Conditions:
-
Column: Preparative C18 reverse-phase column.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a suitable time (e.g., 30-60 minutes).
-
Detection: UV at 220 nm and 254 nm.
-
-
Fraction Collection and Analysis: Collect fractions corresponding to the major peak. Analyze the purity of the collected fractions by analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder.
Characterization
-
Mass Spectrometry (MS): The molecular weight of the purified peptide can be confirmed by electrospray ionization mass spectrometry (ESI-MS). The expected monoisotopic mass for this compound (C₂₀H₃₀N₂O₅) is 378.22 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the dipeptide. Expected characteristic signals in ¹H NMR (in a suitable deuterated solvent like DMSO-d₆) include:
-
A singlet at ~1.3-1.4 ppm (9H) for the Boc group protons.
-
Aromatic protons of phenylalanine between ~7.1-7.3 ppm (5H).
-
Amide and α-proton signals in their respective regions.
-
Summary of Quantitative Data
| Synthesis Step | Parameter | Value |
| Resin Loading | Boc-Leu-OH to Resin Ratio | 1:1 (eq) |
| Reaction Temperature | 50°C | |
| Reaction Time | 12-24 hours | |
| Peptide Elongation | Boc-Phe-OH to Leu-Resin Ratio | 2:1 (eq) |
| Coupling Reagents (DIC/HOBt) | 2.0 eq each | |
| Coupling Time | 1-2 hours | |
| Deprotection Reagent | 50% TFA in DCM | |
| Deprotection Time | 25-35 minutes | |
| Cleavage | Cleavage Reagent | Anhydrous HF |
| Scavenger (Anisole) | 10% v/v | |
| Cleavage Time | 1-2 hours |
Logical Workflow Diagram
Caption: Overall workflow for the solid-phase synthesis of this compound.
References
Application Notes and Protocols for the Solution-Phase Synthesis of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a protected dipeptide of significant interest in the fields of medicinal chemistry and drug development. The Boc protecting group on the N-terminus of phenylalanine provides stability and prevents unwanted side reactions during peptide synthesis, making it a valuable building block for the construction of more complex peptides and peptide-based therapeutics.[1] The incorporation of the Phe-Leu motif can influence the biological activity and pharmacokinetic properties of the final peptide. These application notes provide detailed protocols for the solution-phase synthesis, purification, and characterization of this compound, intended for use by professionals in research and development.
Data Presentation
Physicochemical and Characterization Data
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid | |
| Synonyms | Boc-L-phenylalanyl leucine | [1] |
| CAS Number | 33014-68-5 | [1] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | [1] |
| Molecular Weight | 378.47 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 97.5% (HPLC) | |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) | |
| Storage | 0-8°C |
Starting Material Properties
| Compound | Molecular Weight | Melting Point (°C) | Optical Rotation |
| Boc-L-phenylalanine (Boc-Phe-OH) | 265.30 g/mol | 85-87 | [α]D²⁰ +25±1°, c=1 in ethanol |
| L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl) | 181.66 g/mol | ~149 | [α]D²⁰ +16.5°, c=2 in water |
Experimental Protocols
The following protocol describes a standard and reliable method for the synthesis of this compound via a dicyclohexylcarbodiimide (DCC) mediated coupling reaction, with the addition of 1-hydroxybenzotriazole (HOBt) to suppress racemization. This procedure involves the coupling of N-terminally protected Boc-Phe-OH with the methyl ester of L-leucine, followed by saponification of the resulting dipeptide ester.
Protocol 1: Synthesis of Boc-L-phenylalanyl-L-leucine methyl ester (Boc-Phe-Leu-OMe)
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
5% aqueous HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Saturated aqueous NaCl solution (brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve L-leucine methyl ester hydrochloride (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Cool the solution to 0°C in an ice bath.
-
Add DIPEA (2.0 eq) or NMM (2.0 eq) dropwise to the stirred solution. Continue stirring for 15-20 minutes at 0°C to neutralize the hydrochloride salt and liberate the free amine.
-
In a separate flask, dissolve Boc-Phe-OH (1.05 eq) in a minimal amount of anhydrous DCM or DMF.
-
Add the Boc-Phe-OH solution to the reaction mixture.
-
In another separate flask, dissolve DCC (1.1 eq) in a small amount of anhydrous DCM.
-
Add the DCC solution dropwise to the main reaction mixture at 0°C. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
Work-up:
-
Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM or EtOAc.
-
Combine the filtrate and washings and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 5% aqueous HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.
Protocol 2: Saponification of Boc-Phe-Leu-OMe to this compound
Materials:
-
Crude Boc-Phe-Leu-OMe
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
Dissolve the crude Boc-Phe-Leu-OMe in a mixture of MeOH or THF and water (e.g., 3:1 ratio).
-
Cool the solution in an ice bath and add 1 M NaOH solution (1.5-2.0 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the hydrolysis of the ester by TLC.
-
Once the reaction is complete, remove the organic solvent under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl. A white precipitate should form.
-
Extract the product with EtOAc (3x).
-
Combine the organic layers and wash with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
Protocol 3: Purification of this compound
The crude product can be purified by recrystallization or column chromatography.
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent such as ethyl acetate.
-
Slowly add a non-polar solvent like hexane or petroleum ether until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold hexane, and dry under vacuum.
Column Chromatography:
-
Prepare a silica gel column using a suitable solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column and collect fractions.
-
Monitor the fractions by TLC and combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
Application Notes and Protocols for Boc-Phe-Leu-OH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a crucial dipeptide intermediate in the synthesis of various peptides and peptidomimetics of therapeutic interest. The formation of the peptide bond between Boc-L-phenylalanine (Boc-Phe-OH) and a leucine derivative is a critical step that requires careful optimization to ensure high yield, purity, and minimal racemization. These application notes provide a comprehensive overview of common coupling reaction conditions for this compound, including detailed protocols for both solution-phase and solid-phase synthesis.
The primary challenge in this coupling reaction lies in the efficient activation of the carboxylic acid of Boc-Phe-OH and the subsequent nucleophilic attack by the amino group of the leucine residue, while preventing side reactions. The choice of coupling reagent, solvent, base, and reaction temperature all play a significant role in the success of the synthesis.
Common Coupling Reagents and Strategies
The selection of a suitable coupling reagent is paramount for a successful this compound coupling. The most common classes of coupling reagents include carbodiimides, onium salts (aminium/uronium and phosphonium), and mixed anhydrides.
-
Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective and widely used. They activate the carboxylic acid to form an O-acylisourea intermediate. To suppress racemization and improve efficiency, they are almost always used in conjunction with additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure. A major drawback of DCC is the formation of an insoluble dicyclohexylurea (DCU) byproduct, which can complicate purification in solution-phase synthesis. DIC is often preferred in solid-phase peptide synthesis (SPPS) as its urea byproduct is more soluble.
-
Onium Salts: These reagents, such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are highly efficient and lead to faster reaction times with lower racemization rates compared to carbodiimides. HATU is generally considered superior for sterically hindered couplings. These reagents require a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) for activation.
-
Mixed Anhydrides: The mixed anhydride method, often employing reagents like isobutyl chloroformate (IBCF) in the presence of a base like N-methylmorpholine (NMM), is another effective strategy. This method involves the formation of a highly reactive mixed anhydride of the Boc-amino acid, which then reacts with the amine component.
-
Hypervalent Iodine Reagents: Novel reagents like 1-Benzoyloxy-1,2-benziodoxol-3-(1H)-one (IBA-OBz) have shown promise in peptide coupling, offering rapid reaction times. For instance, the synthesis of Boc-Phe-Leu-OMe has been reported with a 66% yield in just 10 minutes using IBA-OBz.[1]
Data Presentation: Comparison of Coupling Conditions
The following tables summarize quantitative data for the synthesis of Boc-Phe-Leu derivatives under various reaction conditions.
Table 1: Solution-Phase Synthesis of Boc-Phe-Leu Derivatives
| Coupling Reagent/Method | Amine Component | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| IBA-OBz / (4-MeOC6H4)3P | H-Leu-OMe·HCl | - | DMF | 10 min | Room Temp. | 66 | [1] |
| DCC / HOBt | H-Leu-OMe·HCl | NMM | Chloroform | 24 h | 0 to Room Temp. | ~70-80 (typical) | [2] |
| IBCF | H-Leu-OMe·HCl | NMM | THF/DMF | 2 h | -15 to Room Temp. | Not Specified | |
| DCC | H-Leu-NH2 | - | AOT/isooctane | 80 h | 25 | 56.5 | [3] |
Table 2: General Reagent Equivalents for Solution-Phase DCC/HOBt Coupling
| Reagent Component | Molar Equivalents (vs. Limiting Reagent) | Purpose |
| Boc-Phe-OH | 1.0 - 1.2 | N-protected amino acid |
| H-Leu-OR (Ester) | 1.0 | C-protected amino acid (limiting reagent) |
| DCC or EDC | 1.1 - 1.3 | Activates the carboxylic acid |
| HOBt or OxymaPure | 1.1 - 1.3 | Suppresses racemization, improves efficiency |
| DIPEA or NMM | 1.5 - 2.0 | Neutralizes salts and facilitates reaction |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Phe-Leu-OMe using DCC/HOBt
This protocol describes a standard method for the coupling of Boc-Phe-OH with L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl) in solution.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
N,N'-dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N-methylmorpholine (NMM) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Chloroform
-
Ethyl acetate (EtOAc)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1N Hydrochloric acid (HCl) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Amine Salt Neutralization: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add NMM (1.1 equivalents) dropwise and stir for 15 minutes to generate the free amine.
-
Coupling Reagent Addition: To the cooled solution, add Boc-Phe-OH (1.05 equivalents) and HOBt (1.1 equivalents).
-
Activation: In a separate flask, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1N HCl, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization.
Protocol 2: Solid-Phase Synthesis of a Peptide containing Phe-Leu using HBTU
This protocol describes the coupling of Boc-Phe-OH to a resin-bound leucine residue as part of a solid-phase peptide synthesis (SPPS) workflow.
Materials:
-
H-Leu-Resin (e.g., H-Leu-Wang resin)
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
HBTU
-
N,N-diisopropylethylamine (DIPEA)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine (for Fmoc deprotection if applicable in a mixed protocol)
-
Trifluoroacetic acid (TFA) for Boc deprotection
Procedure:
-
Resin Swelling: Swell the H-Leu-Resin in DMF for 30-60 minutes in a reaction vessel.
-
Activation of Boc-Phe-OH: In a separate vial, dissolve Boc-Phe-OH (2-4 equivalents relative to resin loading), HBTU (1.95 equivalents), and HOBt (2 equivalents) in DMF. Add DIPEA (4 equivalents) and allow the solution to pre-activate for 2-5 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the activated Boc-Phe-OH solution. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine on the resin. If the test is positive, continue the reaction for another hour.
-
Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).
-
Deprotection (for next coupling cycle): To remove the Boc group for the next amino acid addition, treat the resin with a solution of TFA in DCM (typically 25-50%) for 1-5 minutes, followed by a longer treatment of 15-30 minutes.
-
Neutralization: Wash the resin with DCM and then neutralize with a solution of DIPEA in DCM (e.g., 5% DIPEA in DCM).
-
Final Cleavage: Once the peptide synthesis is complete, the peptide is cleaved from the resin using a strong acid cocktail, such as a mixture of TFA with scavengers.
Mandatory Visualizations
Caption: General workflow for the solution-phase coupling of Boc-Phe-OH.
Caption: A typical cycle in solid-phase peptide synthesis for elongation.
Conclusion
The successful coupling of this compound is readily achievable through several well-established methods in both solution and solid-phase synthesis. For routine solution-phase synthesis, the DCC/HOBt method offers a balance of cost and effectiveness, provided that the DCU byproduct can be efficiently removed. For more challenging couplings, or where speed and minimal racemization are critical, onium salt reagents like HATU and HBTU are the preferred choice, particularly in SPPS. The selection of the optimal conditions will ultimately depend on the specific requirements of the synthesis, including scale, purity requirements, and the nature of the subsequent chemical transformations.
References
Choosing the Optimal Coupling Agent for Boc-Phe-Leu-OH Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to selecting the most effective coupling agent for the synthesis of the dipeptide Boc-Phe-Leu-OH. The choice of coupling agent is critical for maximizing yield, minimizing racemization, and ensuring the purity of the final product, especially when dealing with sterically hindered amino acids like phenylalanine.
Introduction
The formation of the peptide bond between Boc-L-phenylalanine and L-leucine presents a moderate challenge due to the steric hindrance of the phenylalanine side chain. This can lead to slower reaction kinetics and an increased risk of racemization at the activated carboxyl group of Boc-Phe-OH. Therefore, the selection of an appropriate coupling strategy is paramount for a successful synthesis. This guide compares the performance of several common coupling reagents and provides detailed protocols for their use in both solution-phase and solid-phase peptide synthesis (SPPS).
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent should be based on a balance of reactivity, cost, and the potential for side reactions. For the coupling of this compound, uronium/aminium salt-based reagents are generally recommended for their high efficiency and ability to suppress racemization.
| Coupling Reagent/System | Reagent Type | Typical Yield (Difficult Couplings) | Racemization Risk | Key Features & Considerations |
| HATU | Uronium Salt | Very High (>95%) | Very Low | Highly reactive and considered one of the most effective reagents for minimizing racemization, especially for hindered couplings.[1][2] The in situ formation of the highly reactive HOAt active ester accelerates the coupling reaction.[1] |
| HBTU | Uronium Salt | High (90-98%) | Low | A reliable and cost-effective alternative to HATU.[3] It provides a good balance of reactivity and suppression of racemization.[1] |
| EDC/HOBt | Carbodiimide + Additive | Good (75-90%) | Low to Moderate | A cost-effective option where the byproducts are water-soluble and easily removed. The addition of HOBt is crucial for suppressing racemization. |
| DIC/HOBt | Carbodiimide + Additive | Moderate to High | Low to Moderate | Similar to EDC/HOBt but the diisopropylurea byproduct is soluble in organic solvents, making it suitable for both solution and solid-phase synthesis. |
Note: The quantitative data presented are typical ranges for sterically hindered couplings and should be considered illustrative. Optimization may be necessary for specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the synthesis of this compound. These should serve as a starting point and may require optimization based on the specific substrates and desired scale.
Protocol 1: Solution-Phase Synthesis using HATU
This protocol is recommended for achieving high yields with minimal racemization.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in anhydrous DMF and add DIPEA (1.2 equivalents) to neutralize the salt. Stir for 10 minutes.
-
Coupling: Add the neutralized H-Leu-OMe solution to the activated Boc-Phe-OH solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain Boc-Phe-Leu-OMe.
-
Saponification: Dissolve the purified ester in a mixture of THF and water. Add LiOH (1.5 equivalents) and stir at room temperature until hydrolysis is complete (monitored by TLC). Acidify the reaction mixture to pH 2-3 with cold 1N HCl and extract the final product, this compound, with ethyl acetate. Dry the organic layer and evaporate the solvent.
Protocol 2: Solid-Phase Synthesis using HBTU
This protocol is suitable for the synthesis of peptides containing the Phe-Leu motif on a solid support.
Materials:
-
H-Leu-Resin (e.g., H-Leu-Wang resin)
-
Boc-Phe-OH
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA
-
DMF
-
Dichloromethane (DCM)
-
Piperidine (20% in DMF for Fmoc-SPPS if applicable, though this protocol is for Boc-chemistry)
-
TFA (Trifluoroacetic acid) for cleavage
Procedure:
-
Resin Swelling: Swell the H-Leu-Resin in DMF for 30 minutes in a reaction vessel.
-
Deprotection (if applicable): If starting with an N-terminally protected Leu-resin, perform the deprotection step according to the specific protecting group chemistry (e.g., TFA for Boc, piperidine for Fmoc). Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve Boc-Phe-OH (2.0 equivalents relative to resin loading), HBTU (2.0 equivalents), and HOBt (2.0 equivalents) in DMF.
-
Activation: Add DIPEA (4.0 equivalents) to the coupling solution and allow it to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated coupling solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor the reaction for the disappearance of the free primary amine. A negative test (yellow beads) indicates a complete reaction.
-
Washing: Once the reaction is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3 times), followed by DCM (3 times), and finally DMF again (3 times) to remove excess reagents and byproducts.
-
Chain Elongation or Cleavage: The resulting Boc-Phe-Leu-Resin is ready for the next deprotection/coupling cycle or for final cleavage from the resin using an appropriate cleavage cocktail (e.g., TFA with scavengers).
Logical Workflow for Coupling Agent Selection
Caption: Decision tree for selecting a coupling agent for this compound.
Signaling Pathway Involving Dipeptides
Dipeptides, such as Phe-Leu, can act as signaling molecules in various biological processes. One notable example is the stimulation of cholecystokinin (CCK) secretion from enteroendocrine I-cells in the small intestine. This process is mediated by G-protein coupled receptors (GPCRs), specifically the Calcium-Sensing Receptor (CaSR) and GPR93.
Activation of these receptors by dipeptides triggers a downstream signaling cascade, leading to an increase in intracellular calcium concentration ([Ca2+]i) and subsequent exocytosis of CCK-containing granules.
Caption: Signaling pathway of dipeptide-induced CCK secretion.
Conclusion
For the synthesis of this compound, the choice of coupling agent significantly impacts the efficiency and purity of the product. For high-yield and low-racemization synthesis, HATU is the preferred reagent, with HBTU being a robust and more economical alternative. Carbodiimide-based reagents like EDC/HOBt and DIC/HOBt are viable, cost-effective options, particularly for solution-phase synthesis, provided that an additive is used to suppress racemization. The provided protocols offer a solid foundation for both solution-phase and solid-phase approaches to synthesizing this important dipeptide building block.
References
Application Notes and Protocols for HBTU/HOBt Activation of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. The coupling of dipeptides, such as N-α-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH), presents unique challenges due to potential steric hindrance and the risk of racemization. A widely adopted and highly effective method to address these challenges is the activation of the carboxylic acid moiety using the coupling reagent combination of O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and 1-Hydroxybenzotriazole (HOBt).
This combination offers a synergistic effect: HBTU rapidly converts the carboxylic acid into a highly reactive OBt active ester, while the presence of HOBt serves to suppress racemization and enhance the stability of the activated intermediate.[1][2] The resulting activated species readily reacts with a free amine to form the desired peptide bond under mild conditions, making this method a cornerstone in both solution-phase and solid-phase peptide synthesis (SPPS).[3][4] The byproducts of this reaction are generally water-soluble, which facilitates their removal during the purification process.[5]
These application notes provide detailed protocols for the HBTU/HOBt-mediated activation and coupling of this compound, a summary of expected quantitative outcomes, and visualizations of the underlying chemical and procedural workflows.
Data Presentation
The efficiency of peptide coupling reactions is critical for the overall success of a synthetic route. The following table summarizes the expected performance for the HBTU/HOBt mediated coupling of sterically hindered dipeptides like this compound, based on literature data for analogous couplings.
| Coupling System | Reagent Type | Typical Yield (Difficult Couplings) | Racemization Risk | Key Features & Considerations |
| HBTU/HOBt | Aminium/Uronium Salt + Additive | >90% | Low | Good balance of reactivity and cost. Reliable for standard and challenging couplings. Byproducts are generally soluble for easier purification. |
| HATU | Aminium/Uronium Salt | >95% | Very Low | Highly reactive and particularly effective for sterically hindered amino acids and in preventing racemization. Higher cost. |
| EDC/HOBt | Carbodiimide + Additive | 70-90% | Low to Moderate | Cost-effective, with water-soluble byproducts. Generally exhibits lower reactivity compared to onium salts. |
Signaling Pathways and Experimental Workflows
Reaction Mechanism
The activation of a carboxylic acid with HBTU/HOBt proceeds through the formation of a stable active ester, which then undergoes nucleophilic attack by an amine.
Caption: HBTU/HOBt activation and coupling mechanism.
Experimental Workflow: Solution-Phase Synthesis
A typical workflow for the solution-phase coupling of this compound involves activation followed by reaction with an amine and subsequent purification.
Caption: Workflow for solution-phase coupling of this compound.
Experimental Protocols
The following protocols are adapted from established procedures for the coupling of structurally similar Boc-dipeptides and are suitable for the activation and coupling of this compound.
Protocol 1: Solution-Phase Coupling of this compound with an Amino Acid Ester
This protocol describes the coupling of this compound to an amino acid ester (e.g., H-Gly-OMe·HCl) in a solution phase.
Materials:
-
This compound
-
Amino acid ester hydrochloride salt (e.g., H-Gly-OMe·HCl)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of this compound:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF (approximately 10 mL per mmol of dipeptide).
-
To this solution, add HBTU (1.1 equivalents) and HOBt (1.1 equivalents).
-
Stir the mixture at room temperature for 5-10 minutes for pre-activation.
-
-
Preparation of the Amine Component:
-
In a separate flask, dissolve the amino acid ester hydrochloride salt (1.2 equivalents) in a minimal amount of anhydrous DMF.
-
Neutralize the salt by adding DIPEA (1.2 equivalents for neutralization + 1.2 equivalents for the coupling reaction, totaling 2.4 equivalents relative to the amino acid ester). Stir for 10 minutes at room temperature.
-
-
Coupling Reaction:
-
Add the neutralized amine solution from step 2 to the pre-activated this compound solution from step 1.
-
Stir the reaction mixture at room temperature for 2 to 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, pour the reaction mixture into cold water (approximately 5 times the volume of DMF) and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude tripeptide by flash column chromatography on silica gel or by recrystallization.
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound to a Resin-Bound Amine
This protocol outlines the procedure for coupling this compound onto a solid support (e.g., a resin with a free N-terminal amine).
Materials:
-
Resin with a free amine (e.g., H-Gly-Resin)
-
This compound
-
HBTU
-
HOBt
-
DIPEA
-
Anhydrous DMF
-
Dichloromethane (DCM)
Procedure:
-
Resin Preparation:
-
Swell the resin-bound peptide with the free N-terminal amine in DMF for at least 30 minutes in a reaction vessel. After swelling, drain the DMF.
-
-
Activation and Coupling Solution Preparation:
-
In a separate vessel, dissolve this compound (1.5 to 2.0 equivalents relative to the resin loading) in anhydrous DMF.
-
Add HBTU (1.5 to 2.0 equivalents) and HOBt (1.5 to 2.0 equivalents) to the solution.
-
Add DIPEA (3.0 to 4.0 equivalents) to the mixture to initiate the activation of the dipeptide.
-
-
Coupling Reaction:
-
Immediately add the activated dipeptide solution to the swollen resin.
-
Agitate the mixture at room temperature for 2 to 4 hours.
-
-
Monitoring and Washing:
-
Monitor the completion of the coupling reaction using a qualitative test, such as the Kaiser test. A negative Kaiser test (yellow beads) indicates the absence of free primary amines and the completion of the coupling.
-
Once the reaction is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
-
Conclusion
The HBTU/HOBt activation method is a robust and reliable strategy for the coupling of this compound in both solution-phase and solid-phase peptide synthesis. By forming a highly reactive OBt active ester while concurrently suppressing racemization, this approach consistently delivers high yields of the desired peptide product. The detailed protocols provided herein serve as a comprehensive guide for researchers, enabling the efficient synthesis of peptides incorporating the Phe-Leu motif for applications in drug discovery and development. The selection of the appropriate protocol and stoichiometry should be guided by the specific requirements of the synthetic target and the scale of the reaction.
References
- 1. peptide.com [peptide.com]
- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. merckmillipore.com [merckmillipore.com]
- 5. bachem.com [bachem.com]
Application Notes and Protocols for the Deprotection of Boc-Phe-Leu-OH using Trifluoroacetic Acid (TFA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a cornerstone in peptide synthesis, prized for its stability under various conditions and its straightforward removal with acids. Trifluoroacetic acid (TFA) is the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies product isolation.[1] This document provides detailed application notes and protocols for the TFA-mediated deprotection of the dipeptide Boc-Phe-Leu-OH, a crucial step in the synthesis of larger peptide chains.
Mechanism of Boc Deprotection by TFA
The deprotection of the Boc group with TFA proceeds via an acid-catalyzed cleavage mechanism. The key steps are as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a tert-butyl cation: The protonated Boc group becomes unstable, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide.
-
Amine Salt Formation: The resulting free amine is then protonated by the excess TFA to form the trifluoroacetate salt.[1]
It is critical to perform this reaction in a well-ventilated fume hood as it generates carbon dioxide gas.[1]
Potential Side Reactions
Several side reactions can occur during the TFA-mediated deprotection of this compound:
-
Diketopiperazine (DKP) Formation: The deprotected dipeptide can cyclize to form a stable six-membered ring, which is a common side reaction for dipeptides.[2] The risk of DKP formation increases upon neutralization of the amine salt.[2]
-
Racemization: The chiral centers of the phenylalanine and leucine residues may undergo epimerization under acidic conditions, leading to diastereomeric impurities.
-
Alkylation: The tert-butyl cation formed during the reaction is an electrophile that can potentially alkylate the electron-rich aromatic ring of the phenylalanine side chain. The use of scavengers can mitigate this side reaction.
Data Presentation: Impact of Reaction Conditions on Deprotection Efficiency
The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, reaction time, and temperature. The following tables summarize available quantitative data on the impact of these parameters.
Table 1: Comparison of TFA Concentration on Peptide Purity
| TFA Concentration (% in DCM) | Reaction Time | Average Peptide Purity (%) | Source |
| 55 | 30 min | ~9% higher than 100% TFA | |
| 100 | 5 min | Lower purity |
Note: Data from a study on the synthesis of 40 different peptides on solid phase. Higher purity with 55% TFA was attributed to better resin swelling and more complete deprotection.
Table 2: Effect of Temperature and Time on Deprotection of a Dipeptide (Boc-Gly-Gly-OEt) with 2 equiv. TFA in an Ionic Liquid
| Temperature (°C) | Reaction Time | Yield (%) | Source |
| 110 | 10 min | 95 |
Note: This data is for a different dipeptide and under non-standard conditions (ionic liquid as solvent) but illustrates the potential for rapid deprotection at elevated temperatures.
Experimental Protocols
The following are detailed protocols for the deprotection of this compound in solution and on solid phase.
Protocol 1: Solution-Phase Deprotection of this compound
This protocol is suitable for the deprotection of this compound in a solution of TFA and dichloromethane (DCM).
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Cold diethyl ether
Procedure:
-
Dissolve this compound in anhydrous DCM (e.g., 0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TFA to the stirred solution to a final concentration of 25-50% (v/v).
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene (2-3 times).
-
The resulting product will be the TFA salt of Phe-Leu-OH. For isolation, dissolve the residue in a minimal amount of DCM and precipitate the product by adding cold diethyl ether.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Protocol 2: Solid-Phase Deprotection of Boc-Protected Peptides
This protocol describes the removal of the N-terminal Boc group from a peptide synthesized on a solid support.
Materials:
-
Boc-protected peptide-resin
-
TFA
-
DCM
-
5% (v/v) Diisopropylethylamine (DIPEA) in DCM (for neutralization)
-
Reaction vessel for solid-phase synthesis
-
Shaker
Procedure:
-
Swell the peptide-resin in DCM in the reaction vessel.
-
Drain the DCM and add a solution of 50% TFA in DCM to the resin.
-
Shake the mixture at room temperature for 5 minutes.
-
Drain the TFA/DCM solution.
-
Add a fresh portion of 50% TFA in DCM and shake for an additional 15-30 minutes.
-
Drain the TFA/DCM solution and wash the resin thoroughly with DCM (3-5 times).
-
To neutralize the resulting TFA salt and prepare for the next coupling step, wash the resin with 5% DIPEA in DCM (3 times).
-
Wash the resin again with DCM to remove excess base.
Mandatory Visualizations
Caption: Mechanism of TFA-mediated Boc deprotection.
References
Application Notes and Protocols for the Standard Procedure of Boc Group Removal
Audience: Researchers, scientists, and drug development professionals.
Introduction: The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in peptide chemistry and the development of active pharmaceutical ingredients.[1][2] Its popularity is due to its ease of installation and stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[1] The selective and efficient removal of the Boc group is a critical step in many synthetic pathways. These application notes provide detailed protocols for the standard acidic deprotection of Boc-protected amines, along with quantitative data and visual representations of the reaction mechanism and experimental workflow.
Mechanism of Acid-Catalyzed Boc Deprotection
The most common method for Boc group removal utilizes acidic conditions.[1] The reaction is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation is followed by the fragmentation of the intermediate to yield a stable tert-butyl cation, carbon dioxide, and the free amine.[1] The tert-butyl cation can be scavenged by nucleophiles or deprotonate to form isobutylene gas.
Caption: Acid-catalyzed Boc deprotection mechanism.
Experimental Protocols
The choice of deprotection method often depends on the substrate's sensitivity to specific acidic conditions. Below are detailed protocols for the two most common methods.
Method 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a widely used and generally rapid method for Boc deprotection.
Reagents and Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Protocol:
-
Dissolve the Boc-protected amine in dichloromethane (DCM) to a concentration of approximately 0.1-0.5 M.
-
To the stirred solution, add trifluoroacetic acid (TFA). The amount of TFA can range from 20% to 50% (v/v) of the total solution volume, or it can be used neat.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.
-
For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.
Quantitative Data Summary (TFA Method):
| Substrate Type | TFA Concentration (% in DCM) | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Simple aliphatic amines | 20-50% | Room Temp | 0.5 - 2 h | >95% | |
| Anilines | 50% - Neat | Room Temp | 1 - 4 h | >90% | |
| Amino acid esters | 50% (+ water) | Room Temp | 3 h | High |
Method 2: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate
This method is also highly effective and can be advantageous as the product often precipitates as the hydrochloride salt, simplifying isolation.
Reagents and Materials:
-
Boc-protected amine
-
4M HCl in 1,4-dioxane (or ethyl acetate)
-
Diethyl ether
-
Standard laboratory glassware
Protocol:
-
Dissolve the Boc-protected amine in a minimal amount of a suitable solvent like methanol or DCM, or use it neat if it is a liquid.
-
Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate. Typically, a 5-10 fold excess of HCl is used.
-
Stir the mixture at room temperature for 1 to 4 hours. In many cases, the reaction is complete in as little as 30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.
-
The solid product can be collected by filtration and washed with a solvent in which the salt is insoluble, such as diethyl ether, to remove any non-polar impurities.
-
The resulting solid is then dried under vacuum. If the product does not precipitate, the solvent can be removed under reduced pressure to yield the hydrochloride salt.
Quantitative Data Summary (HCl Method):
| Substrate Type | HCl Concentration/Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| Amino acids and peptides | 4M HCl in Dioxane | Room Temp | 30 min | High | |
| Various amines | 4M HCl in Dioxane | Room Temp | 1 - 4 h | High | |
| Large scale synthesis | Conc. HCl in Acetone | 50 °C | ~5 h | 90-94% |
General Experimental Workflow
The overall process for Boc deprotection, from starting material to the isolated product, follows a logical sequence of steps.
Caption: General experimental workflow for Boc deprotection.
Alternative Deprotection Methods
For substrates that are sensitive to strongly acidic conditions, several milder methods have been developed:
-
Lewis Acids: Reagents like trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) can effect Boc removal under non-protic conditions, which can be useful for acid-labile compounds.
-
Thermal Deprotection: In some cases, heating the Boc-protected amine, sometimes in a solvent like water, can lead to the removal of the protecting group. This method avoids the use of any acidic reagents.
-
p-Toluenesulfonic Acid (pTSA): This solid, biodegradable acid can be a greener alternative to TFA for Boc deprotection.
References
Application Notes: Incorporating Boc-Phe-Leu-OH into Peptide Chains
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a dipeptide building block utilized in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The use of dipeptide fragments like this compound offers several advantages, including the circumvention of difficult coupling steps involving sterically hindered amino acids and the reduction of side reactions such as diketopiperazine formation, particularly when proline is involved in the initial dipeptide sequence[1]. The tert-butyloxycarbonyl (Boc) protecting group provides stable, temporary protection of the N-terminus, allowing for controlled, stepwise elongation of the peptide chain.[2][3]
The Phenylalanine-Leucine (Phe-Leu) motif is a component of various bioactive peptides and is of interest in drug discovery for its role in molecular recognition and interaction with biological targets. The controlled incorporation of this dipeptide is a critical step in synthesizing peptides for therapeutic evaluation.
Challenges in Incorporation
The primary challenges associated with the use of this compound, and dipeptides in general, include:
-
Steric Hindrance: The bulky side chains of both phenylalanine and leucine can impede the coupling reaction, potentially leading to incomplete reactions and the formation of deletion sequences.[4]
-
Racemization: While urethane-based protecting groups like Boc significantly suppress racemization of the activated amino acid, the risk is not entirely eliminated, especially during the activation of the C-terminal leucine's carboxyl group.[5] The use of additives like 1-Hydroxybenzotriazole (HOBt) is crucial to minimize this side reaction.
-
Solubility: Boc-protected dipeptides can sometimes have limited solubility in standard SPPS solvents like Dimethylformamide (DMF), requiring optimization of solvent systems.
Experimental Protocols
This section details the protocol for incorporating this compound into a growing peptide chain using the Boc/Bzl solid-phase peptide synthesis (SPPS) strategy.
Protocol 1: Boc-SPPS Cycle for this compound Incorporation
This protocol assumes the synthesis is proceeding on a pre-loaded resin (e.g., Merrifield or PAM resin) and the N-terminus of the preceding amino acid has been deprotected.
1. Resin Preparation and Swelling:
-
Swell the peptide-resin (1.0 g) in Dichloromethane (DCM) for 30 minutes in a suitable reaction vessel.
-
Wash the resin with DMF (3 x 10 mL).
2. N-α-Boc Deprotection (if not already performed):
-
Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM (10 mL) for a 5-minute prewash.
-
Filter and repeat the treatment with 50% TFA/DCM for 20-25 minutes to ensure complete removal of the Boc group.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DCM (3x) to remove residual TFA.
3. Neutralization:
-
Neutralize the resulting trifluoroacetate salt by treating the resin with 10% Diisopropylethylamine (DIEA) in DCM (2 x 10 mL) for 2 minutes each.
-
Wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL) to remove excess base.
4. Coupling of this compound:
-
Pre-activation: In a separate vessel, dissolve this compound (3 equivalents relative to resin substitution) and an aminium-based coupling reagent such as HBTU (3 eq.) in DMF. Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes. This step is crucial to avoid guanidinylation of the N-terminus.
-
Coupling Reaction: Add the activated dipeptide solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours. The extended time helps overcome potential steric hindrance.
-
Monitoring: Monitor the reaction's completion using a qualitative method like the Kaiser (ninhydrin) test. A negative result (yellow beads) indicates a complete reaction (>99.5% completion). If the test is positive (blue beads), the coupling is incomplete and a recoupling step is necessary.
5. Washing:
-
Once the coupling is complete, filter the reaction solution.
-
Wash the peptide-resin thoroughly with DMF (3 x 10 mL) and DCM (3 x 10 mL) to remove all soluble reagents and byproducts.
The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid.
Characterization
Post-synthesis, the peptide must be cleaved from the resin, deprotected, and purified. The integrity of the incorporation is verified using analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the crude peptide. By comparing the peak area of the desired full-length peptide to impurity peaks (such as deletion sequences lacking the Phe-Leu moiety), the overall success of the synthesis can be quantified.
-
Mass Spectrometry (MS): Techniques like ESI-MS or MALDI-TOF are used to confirm the molecular weight of the final peptide, verifying that the this compound dipeptide was successfully incorporated.
Data Presentation
The following tables provide representative data for optimizing the coupling of a sterically hindered dipeptide like this compound.
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Equivalents (Dipeptide:Reagent:Base) | Reaction Time (h) | Crude Purity (HPLC %) | Notes |
|---|---|---|---|---|
| HBTU/DIEA | 3 : 2.9 : 6 | 2 | > 95% | Highly efficient, minimal racemization. |
| DCC/HOBt | 3 : 3 : 3 | 4 | ~90% | Effective, but byproduct (DCU) can be difficult to remove. HOBt is critical for suppressing racemization. |
| HATU/DIEA | 3 : 2.9 : 6 | 1.5 | > 97% | Often more effective for difficult couplings than HBTU. |
| PyBOP/DIEA | 3 : 3 : 6 | 2 | > 95% | Non-toxic alternative to BOP with similar efficiency. |
Table 2: Qualitative Kaiser Test Results and Corresponding Actions
| Observation | Interpretation | Recommended Action |
|---|---|---|
| Yellow beads and solution | Coupling is complete (>99.5%) | Proceed to the next deprotection step. |
| Slightly blue beads, colorless solution | Coupling is nearly complete | Extend coupling time by 1-2 hours or proceed to capping. |
| Dark blue beads and/or blue solution | Coupling is incomplete | Recouple with fresh, pre-activated reagents. |
Visualizations
Caption: Workflow for incorporating this compound via Boc-SPPS.
Caption: Simplified mechanism for HBTU-mediated dipeptide coupling.
References
Synthesis of Boc-Phe-Leu-OH: A Detailed Application Note and Protocol for Researchers
Introduction
N-tert-Butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a protected dipeptide commonly utilized as a key building block in the synthesis of more complex peptides for pharmaceutical and research applications. The tert-butoxycarbonyl (Boc) protecting group on the N-terminus of phenylalanine allows for controlled, stepwise elongation of peptide chains. This application note provides a detailed protocol for the solution-phase synthesis of this compound, a comparison of common coupling agents, and expected analytical data for the final product. This guide is intended for researchers, scientists, and professionals in drug development and peptide chemistry.
Data Presentation
The selection of a coupling agent is critical for maximizing yield and minimizing side reactions, such as racemization. Below is a summary of commonly used coupling agents for the formation of the peptide bond between Boc-L-phenylalanine and L-leucine, with typical yields and purities.
| Coupling Agent | Additive | Typical Yield (%) | Typical Purity (%) | Notes |
| DCC | HOBt | 85-95 | >97 | Cost-effective; DCU byproduct can be difficult to remove. |
| EDC | HOBt | 80-90 | >97 | Water-soluble carbodiimide, simplifying byproduct removal. |
| HBTU | DIPEA | 90-98 | >98 | High coupling efficiency and low racemization. |
| HATU | DIPEA | 90-98 | >98 | Similar to HBTU, very effective for hindered couplings. |
Experimental Protocols
This section details the solution-phase synthesis of this compound, which involves two main stages: the coupling of Boc-L-phenylalanine with L-leucine methyl ester, followed by the saponification of the resulting dipeptide ester.
Materials
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
Dicyclohexylcarbodiimide (DCC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate (EtOAc)
-
n-Hexane
-
Methanol (MeOH)
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Step 1: Coupling of Boc-Phe-OH and H-Leu-OMe
-
Preparation of L-leucine methyl ester free base: Dissolve L-leucine methyl ester hydrochloride (1.1 eq) in anhydrous dichloromethane. To this solution, add N,N-diisopropylethylamine (1.2 eq) dropwise at 0°C and stir for 20 minutes.
-
Activation of Boc-L-phenylalanine: In a separate flask, dissolve Boc-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (1.1 eq) in anhydrous dichloromethane. Cool the solution to 0°C in an ice bath.
-
Coupling Reaction: To the solution from step 2, add dicyclohexylcarbodiimide (1.1 eq) and stir for 30 minutes at 0°C. A white precipitate of dicyclohexylurea (DCU) will form.
-
Add the L-leucine methyl ester solution from step 1 to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe as an oil or a semi-solid.
Step 2: Saponification of Boc-Phe-Leu-OMe
-
Hydrolysis: Dissolve the crude Boc-Phe-Leu-OMe in a mixture of THF and methanol (3:1). Add a solution of lithium hydroxide (1.5 eq) in water and stir at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, remove the organic solvents under reduced pressure. Dilute the aqueous residue with water and cool in an ice bath. Acidify the solution to pH 3 with 1 M HCl. A white precipitate should form.
-
Extraction: Extract the product with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude this compound.
-
Recrystallization: The crude product can be recrystallized from an ethyl acetate/hexane mixture to yield pure this compound as a white solid.
Mandatory Visualization
The following diagrams illustrate the key chemical transformations and the overall workflow of the synthesis process.
Caption: Chemical pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Experimental Workflow for the Utilization of Boc-Phe-Leu-OH in Peptide Synthesis and Biological Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a dipeptide building block crucial for the synthesis of peptides in pharmaceutical research, biotechnology, and cosmetic science.[1] The N-terminal tert-butyloxycarbonyl (Boc) protecting group provides stability during peptide synthesis and allows for controlled, stepwise elongation of the peptide chain.[1] This dipeptide is valuable in the development of peptide-based therapeutics, biologically active peptides, and neuropeptide research.[1] Peptides containing the Phenylalanine-Leucine (Phe-Leu) motif have been investigated for their potential antimicrobial and anti-inflammatory activities. This document provides detailed application notes and experimental protocols for the use of this compound in peptide synthesis and subsequent biological evaluation.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1 for quick reference.
| Property | Value | Reference |
| CAS Number | 33014-68-5 | [1][2] |
| Molecular Formula | C₂₀H₃₀N₂O₅ | |
| Molecular Weight | 378.46 g/mol | |
| Appearance | White to off-white powder | |
| Purity | ≥ 97.5% (HPLC) | |
| Optical Rotation | [α]D²⁰ = -9 ± 2º (c=1 in DMF) | |
| Storage | Store at 0-8°C |
Experimental Protocols
Protocol 1: Solution-Phase Peptide Synthesis of a Model Tripeptide (Boc-Phe-Leu-Gly-OMe)
This protocol outlines the synthesis of a model tripeptide, Boc-Phe-Leu-Gly-OMe, using this compound in a solution-phase approach. This method is suitable for smaller-scale synthesis and for peptides that may be difficult to synthesize on a solid support.
Materials:
-
This compound
-
Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/HOBt
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
5% Sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Activation of this compound: Dissolve this compound (1.0 eq) in anhydrous DCM or DMF. If using DCC, add it (1.1 eq) to the solution at 0°C. If using HBTU/HOBt, add HBTU (1.1 eq) and HOBt (1.1 eq) and stir for 10 minutes at room temperature.
-
Neutralization of H-Gly-OMe·HCl: In a separate flask, dissolve H-Gly-OMe·HCl (1.2 eq) in anhydrous DCM or DMF and cool to 0°C. Add DIPEA (2.5 eq) to neutralize the hydrochloride salt.
-
Coupling Reaction: Slowly add the neutralized H-Gly-OMe solution to the activated this compound solution. Stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up:
-
If using DCC, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.
-
Dilute the filtrate with ethyl acetate.
-
Wash the organic layer sequentially with 5% NaHCO₃ solution, 1M HCl, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure Boc-Phe-Leu-Gly-OMe.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using this compound
This protocol describes a general workflow for incorporating this compound into a peptide sequence using Boc chemistry on a solid support (e.g., PAM resin).
Materials:
-
PAM (phenylacetamidomethyl) resin
-
Boc-protected amino acids
-
This compound
-
Dicyclohexylcarbodiimide (DCC) or HBTU
-
Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine (for Fmoc chemistry comparison, if needed)
-
Cleavage cocktail (e.g., HF or a mixture of TFA, triisopropylsilane, and water)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the PAM resin in DCM for 30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first C-terminal Boc-protected amino acid to the resin using DCC and a suitable catalyst like DMAP.
-
Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid by treating with 50% TFA in DCM for 30 minutes.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a 10% solution of DIPEA in DCM.
-
Coupling of this compound:
-
Dissolve this compound (3 eq) and HOBt (3 eq) in DMF.
-
Add DCC or HBTU (3 eq) to activate the dipeptide.
-
Add the activated dipeptide solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Chain Elongation: Repeat the deprotection, neutralization, and coupling steps for subsequent amino acids.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Boc-Deprotection of the Final Peptide
This protocol details the removal of the N-terminal Boc group from the synthesized peptide.
Materials:
-
Boc-protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavengers (e.g., anisole, thioanisole, or triisopropylsilane) if the peptide contains sensitive residues like Met or Trp.
Procedure:
-
Dissolve the Boc-protected peptide in DCM.
-
Add TFA to a final concentration of 25-50%. If necessary, add appropriate scavengers.
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS.
-
Remove the TFA and DCM under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the deprotected peptide as a TFA salt.
-
Wash the precipitate with cold diethyl ether and dry under vacuum.
Data Presentation
The following table summarizes representative data for the solution-phase synthesis of the model tripeptide, Boc-Phe-Leu-Gly-OMe. Actual yields may vary depending on experimental conditions.
| Step | Reaction | Starting Materials | Coupling Reagents | Solvent | Reaction Time (h) | Yield (%) | Purity (%) (HPLC) |
| 1 | Coupling | This compound + H-Gly-OMe·HCl | HBTU, HOBt, DIPEA | DMF | 12 | ~80 | >95 |
Application Notes: Investigating Biological Activity
Peptides containing the Phe-Leu motif have been associated with antimicrobial and anti-inflammatory properties. The following are proposed experimental workflows to screen for these activities.
Antimicrobial Activity Screening
A standard method to assess antimicrobial activity is to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains.
Experimental Protocol: MIC Assay
-
Bacterial Strains: Use a panel of clinically relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.
-
Peptide Preparation: Prepare a stock solution of the synthesized peptide (with the Boc group removed) in a suitable solvent (e.g., sterile water or DMSO) and create serial dilutions.
-
Assay Procedure: In a 96-well plate, inoculate each well with a standardized bacterial suspension. Add the serially diluted peptide to the wells. Include positive (standard antibiotic) and negative (vehicle) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the peptide that inhibits visible bacterial growth.
Anti-inflammatory Activity Screening
The anti-inflammatory potential can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Experimental Protocol: NO Inhibition Assay
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7) in appropriate media.
-
Cell Treatment: Seed the cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the synthesized peptide for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
NO Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC₅₀ value (the concentration of peptide that inhibits 50% of NO production).
Visualizations
Caption: General workflow for peptide synthesis and biological screening.
Caption: Potential anti-inflammatory mechanism of action.
References
Application Note: Monitoring the Synthesis of Boc-Phe-Leu-OH via Thin-Layer Chromatography (TLC)
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for monitoring the progress of the peptide coupling reaction to form N-tert-butoxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) using thin-layer chromatography (TLC).
Introduction
The synthesis of peptides is a fundamental process in drug discovery and development. This compound is a protected dipeptide that can serve as a building block for more complex peptide structures. The coupling of Boc-L-phenylalanine (Boc-Phe-OH) with L-leucine (H-Leu-OH) is a common peptide bond formation reaction. Efficiently monitoring the progress of this reaction is crucial to ensure complete consumption of starting materials and to optimize reaction times, thereby maximizing yield and purity.
Thin-layer chromatography is a simple, rapid, and cost-effective analytical technique ideally suited for monitoring the progress of organic reactions.[1][2] By observing the disappearance of starting material spots and the appearance of the product spot on a TLC plate, a researcher can qualitatively assess the reaction's progression and determine its endpoint. This application note details the synthesis of this compound and the subsequent monitoring of the reaction by TLC.
Experimental Protocols
This protocol outlines a general procedure for the synthesis of this compound using a carbodiimide coupling agent.[3][4]
Materials:
-
Boc-Phe-OH
-
L-Leucine (H-Leu-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid or 1N HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve L-Leucine (1.0 eq) and HOBt (1.1 eq) in DMF.
-
Add DIPEA (2.5 eq) to the mixture and stir at 0 °C for 15 minutes.
-
In a separate flask, dissolve Boc-Phe-OH (1.0 eq) in DMF.
-
Add the Boc-Phe-OH solution to the L-Leucine solution.
-
Slowly add a solution of DCC (1.1 eq) in DMF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.[5]
-
Monitor the reaction progress by TLC as described in section 2.2.
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude this compound can be further purified by column chromatography if necessary.
Materials:
-
Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Staining solution:
-
Ninhydrin stain: Dissolve 0.3 g of ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.
-
Potassium permanganate (KMnO₄) stain: Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water with 1.25 mL of 10% NaOH.
-
-
Heat gun or hot plate
TLC Procedure:
-
Prepare the TLC plate: With a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate. Mark lanes for the starting materials (Boc-Phe-OH and H-Leu-OH), a co-spot (a mixture of both starting materials), and the reaction mixture.
-
Spot the plate:
-
Dissolve small amounts of the starting materials in a suitable solvent (e.g., methanol or the reaction solvent) for use as standards.
-
Using a capillary tube, spot each standard in its designated lane on the origin line.
-
In the co-spot lane, apply both starting material standards.
-
Carefully take an aliquot of the reaction mixture using a capillary tube and spot it in its lane.
-
-
Develop the plate:
-
Prepare the developing chamber by adding the chosen eluent to a depth of about 0.5 cm. A common solvent system for protected amino acids and peptides is a mixture of chloroform, methanol, and acetic acid (e.g., 90:8:2 v/v/v). The optimal system may require some experimentation.
-
Place the spotted TLC plate in the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
-
Visualize the spots:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the plate under a UV lamp (254 nm). Boc-protected amino acids and peptides are often UV-active. Circle any visible spots with a pencil.
-
For staining, dip the plate into the ninhydrin solution, then gently heat it with a heat gun or on a hot plate until colored spots appear. Free amines, such as L-Leucine, will stain (typically purple or pink).
-
Alternatively, use a general stain like KMnO₄, which will react with most organic compounds.
-
-
Interpret the results:
-
t=0 (start of reaction): The reaction mixture lane should show spots corresponding to Boc-Phe-OH and H-Leu-OH.
-
Reaction in progress: The intensity of the starting material spots in the reaction mixture lane will decrease, and a new spot corresponding to the this compound product will appear. The product spot is expected to have an Rf value that is different from the starting materials.
-
Reaction completion: The spot corresponding to the limiting reagent (typically L-Leucine, which is visible with ninhydrin) should be completely gone or significantly diminished in the reaction mixture lane. The dominant spot should be that of the product.
-
Data Presentation
The retention factor (Rf) is a key parameter in TLC and is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front.
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
The following table summarizes the expected TLC results. Note that the Rf values are representative and will vary depending on the exact TLC conditions (stationary phase, eluent, temperature).
| Compound | Expected Rf Value (Approximate) | UV Active (254 nm) | Ninhydrin Reactive |
| Boc-Phe-OH | 0.5 - 0.7 | Yes | No |
| H-Leu-OH | 0.2 - 0.4 | No | Yes (Purple/Pink spot) |
| This compound (Product) | 0.4 - 0.6 | Yes | No |
Note: The polarity of the dipeptide product is intermediate between the more polar free amino acid and the less polar Boc-protected amino acid, though its larger size can also influence its Rf value.
Visualization
Caption: Workflow for monitoring the synthesis of this compound by TLC.
References
Application Notes and Protocols for the Synthesis of Custom Peptides Using Boc-Phe-Leu-OH
Introduction
N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) is a protected dipeptide building block crucial for the synthesis of custom peptides. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus allows for a robust and reliable strategy in solid-phase peptide synthesis (SPPS), particularly the Boc/Bzl (tert-butoxycarbonyl/benzyl) method.[1][2] This strategy is predicated on graduated acid lability, where the temporary Boc group is removed with a moderate acid like trifluoroacetic acid (TFA), while more permanent side-chain protecting groups (often benzyl-based) require a stronger acid, such as anhydrous hydrogen fluoride (HF), for removal during the final cleavage step.[2][3]
The Phe-Leu motif is significant in various biologically active peptides and can influence properties like hydrophobicity, molecular recognition, and self-assembly. Peptides incorporating this sequence are explored in various therapeutic areas, including neuroscience and the development of antimicrobial agents.[4] These application notes provide detailed protocols for the synthesis, purification, and characterization of custom peptides utilizing this compound, intended for professionals in research and drug development.
Data Presentation
Quantitative data related to the synthesis process are summarized below for clarity and reproducibility.
Table 1: Materials and Reagents for Boc-SPPS
| Reagent/Material | Grade | Supplier Example | Purpose |
|---|---|---|---|
| This compound | Synthesis Grade | Chem-Impex, BenchChem | Dipeptide Building Block |
| Merrifield or PAM Resin | 100-200 mesh, 1% DVB | AAPPTec, Sigma-Aldrich | Solid Support |
| Dichloromethane (DCM) | Anhydrous, ACS Grade | Fisher Scientific | Solvent (Swelling, Washes, Reactions) |
| N,N-Dimethylformamide (DMF) | Anhydrous, ACS Grade | Loba Chemie | Solvent (Coupling, Washes) |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | ACRO | Boc Deprotection |
| Diisopropylethylamine (DIEA) | Reagent Grade, ≥99% | Santa Cruz Biotech | Neutralization Base |
| HBTU | Synthesis Grade | Anaspec | Coupling Reagent |
| Anhydrous Hydrogen Fluoride (HF) | N/A | Specialized Supplier | Cleavage from Resin |
| Anisole / p-Cresol | Reagent Grade | Sigma-Aldrich | Scavenger for Cleavage |
| Diethyl Ether | Anhydrous, ACS Grade | Fisher Scientific | Peptide Precipitation |
| Acetonitrile (ACN) | HPLC Grade | Fisher Scientific | HPLC Mobile Phase |
| Water | HPLC Grade / Milli-Q | N/A | HPLC Mobile Phase |
Table 2: Summary of a Standard SPPS Elongation Cycle
| Step | Reagent/Solvent | Time | Volume (per g of resin) | Purpose |
|---|---|---|---|---|
| 1. Swelling | DCM | 30 min | 15 mL | Prepare resin for reaction |
| 2. Boc Deprotection (Pre-wash) | 50% TFA in DCM | 5 min | 10 mL | Initial removal of Boc group |
| 3. Boc Deprotection (Main) | 50% TFA in DCM | 20-25 min | 10 mL | Complete removal of Boc group |
| 4. DCM Wash | DCM | 1 min (x3) | 15 mL | Remove excess TFA |
| 5. IPA Wash | Isopropanol (IPA) | 1 min (x2) | 15 mL | Remove residual TFA |
| 6. Neutralization | 10% DIEA in DCM | 2 min (x2) | 15 mL | Neutralize TFA salt to free amine |
| 7. DCM Wash | DCM | 1 min (x3) | 15 mL | Remove excess base |
| 8. Coupling | This compound (3 eq), HBTU (3 eq), DIEA (6 eq) in DMF | 1-2 hours | 10 mL | Form peptide bond |
| 9. DMF Wash | DMF | 1 min (x3) | 15 mL | Remove excess reagents |
| 10. DCM Wash | DCM | 1 min (x3) | 15 mL | Prepare for next cycle or storage |
**Table 3: Example Characterization Data for a Model Peptide (e.g., Ala-Phe-Leu-NH₂) **
| Analysis Method | Parameter | Expected Result | Observed Result | Purity (%) |
|---|---|---|---|---|
| RP-HPLC | Retention Time | Sequence-dependent | 15.8 min | >95% |
| Mass Spectrometry (ESI-MS) | [M+H]⁺ | 349.22 m/z | 349.25 m/z | N/A |
Experimental Protocols
The following protocols outline the manual synthesis of a custom peptide on a solid support using this compound.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Model Peptide
This protocol describes the addition of the this compound dipeptide to an amino acid already attached to a resin support (e.g., H-Ala-PAM-Resin).
A. Resin Preparation and Swelling
-
Place the desired amount of resin (e.g., 1.0 g of H-Ala-PAM resin) into a reaction vessel.
-
Add DCM (15 mL/g resin) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DCM using nitrogen pressure or filtration.
B. Peptide Chain Elongation with this compound
-
Deprotection: If starting with a Boc-protected amino acid on the resin, perform the deprotection step. Add a solution of 50% TFA in DCM (10 mL/g resin) and agitate for 5 minutes. Drain the solution.
-
Add a fresh 50% TFA in DCM solution and agitate for 25 minutes to ensure complete removal of the Boc group.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL), followed by IPA (2 x 15 mL), and finally DCM (3 x 15 mL) to remove all traces of acid.
-
Neutralization: Add a solution of 10% DIEA in DCM (15 mL/g resin) and agitate for 2 minutes. Drain and repeat this step once more to neutralize the trifluoroacetate salt of the N-terminal amine.
-
Wash the resin with DCM (3 x 15 mL) to remove excess DIEA.
-
Kaiser Test (Optional): Perform a ninhydrin (Kaiser) test on a small sample of resin beads to confirm the presence of a free primary amine (a positive test yields a deep blue color).
-
Coupling:
-
In a separate vial, dissolve this compound (3 molar equivalents relative to resin substitution) and HBTU (3 eq.) in DMF.
-
Add DIEA (6 eq.) to the solution and allow it to pre-activate for 2-5 minutes.
-
Add the activated dipeptide solution to the resin-containing reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Post-Coupling Wash: Drain the coupling solution and wash the resin with DMF (3 x 15 mL) followed by DCM (3 x 15 mL).
-
Kaiser Test: Perform a second Kaiser test. A negative result (colorless or yellow beads) indicates a complete coupling reaction. If the test is positive, the coupling step may be repeated.
C. Final Cleavage and Peptide Isolation Caution: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed by trained personnel using a specialized HF cleavage apparatus in a certified fume hood.
-
Dry the peptide-resin thoroughly under a high vacuum for several hours.
-
Place the dried resin (1 g) in the HF reaction vessel of the cleavage apparatus. Add a scavenger, such as anisole or p-cresol (1.0 mL).
-
Cool the vessel to 0 °C in an ice bath.
-
Distill anhydrous HF (approx. 10 mL) into the reaction vessel.
-
Stir the mixture at 0 °C for 45-60 minutes.
-
Evaporate the HF under a vacuum.
-
Suspend the residue (cleaved peptide and resin) in cold, anhydrous diethyl ether and triturate to precipitate the peptide.
-
Filter the peptide to separate it from the resin and ether-soluble scavengers. Wash the collected peptide precipitate with additional cold diethyl ether.
-
Dry the crude peptide under a vacuum.
D. Purification and Characterization
-
Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of water/acetonitrile with 0.1% TFA) and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Collect fractions corresponding to the desired peptide peak and combine them.
-
Lyophilize the pure fractions to obtain the final peptide as a white, fluffy powder.
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (to verify molecular weight) and analytical RP-HPLC (to assess purity).
Diagrams and Workflows
The following diagrams illustrate the key processes involved in the synthesis of custom peptides using the Boc-SPPS methodology.
Caption: High-level workflow for Boc-chemistry solid-phase peptide synthesis (SPPS).
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Dipeptide Synthesis
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of Boc-Phe-Leu-OH. The content is tailored for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yield in a this compound coupling reaction?
Low yield in the synthesis of this dipeptide is a common problem that can originate from several stages of the process. The most frequent causes are:
-
Incomplete Coupling Reaction: This is the most significant contributor. Steric hindrance from the bulky Boc group and the phenylalanine side chain can slow down the reaction, preventing it from reaching completion.[1][2]
-
Suboptimal Activation: The carboxylic acid of Boc-Phe-OH must be activated to react with the amine of leucine. If the coupling reagent is not effective enough or if reaction conditions are not optimal, activation will be inefficient.[3][4]
-
Side Reactions: Several side reactions can consume starting materials or the desired product, thereby reducing the final yield. The most common include racemization and diketopiperazine formation.[5]
-
Incomplete Deprotection: If you are starting from a protected leucine source (e.g., H-Leu-OMe·HCl), incomplete deprotection or neutralization of the amine can limit the coupling reaction. Similarly, incomplete removal of the Boc group in subsequent steps can halt chain elongation.
-
Product Loss During Work-up and Purification: Significant amounts of the product can be lost during aqueous extractions, especially if emulsions form, or during column chromatography if the solvent system is not optimized.
-
Peptide Aggregation: The hydrophobic nature of the phenylalanine and leucine residues can lead to aggregation, which may reduce the accessibility of reactive sites.
Q2: My coupling reaction seems to be the main issue. How can I improve its efficiency?
Optimizing the coupling step is critical. This involves selecting the right reagents and conditions to overcome the steric hindrance associated with this dipeptide.
-
Choice of Coupling Reagent: Standard carbodiimides like Dicyclohexylcarbodiimide (DCC) can be sluggish and may lead to side reactions like N-acylurea formation. Modern onium salt-based reagents (uronium or phosphonium salts) are highly recommended for sterically hindered couplings as they are more reactive and faster.
-
Use of Additives: When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure are essential to increase efficiency and suppress racemization.
-
Reagent Stoichiometry: Using a slight excess of the Boc-amino acid and coupling reagents (typically 1.1 to 1.5 equivalents) can help drive the reaction to completion.
-
Reaction Temperature: Performing the activation step at 0 °C can minimize racemization. After the addition of the amine component, the reaction can be allowed to slowly warm to room temperature.
-
Solvent Choice: Anhydrous Dimethylformamide (DMF) is a standard and effective solvent due to its excellent solvating properties for protected amino acids.
The following table summarizes common coupling reagents used for challenging couplings.
| Coupling Reagent | Additive | Typical Yield Range (Hindered Couplings) | Advantages | Disadvantages |
| DCC / DIC | HOBt or OxymaPure | 50-75% | Cost-effective. | Lower reactivity, DCU byproduct (from DCC) has low solubility, risk of N-acylurea formation. |
| HBTU / TBTU | (Internal HOBt) | 80-95% | High efficiency, fast reaction times. | Can cause guanidinylation of the N-terminus if used in large excess. |
| HATU / HCTU | (Internal HOAt) | 90-99% | Highly recommended for hindered couplings, very fast, and suppresses racemization effectively. | More expensive than other reagents. |
| PyBOP | None | 85-95% | Effective alternative, does not produce guanidinium byproducts. | Produces carcinogenic HMPA as a byproduct. |
Q3: I suspect side reactions are lowering my yield. What are they and how can they be minimized?
Side reactions are a major cause of yield loss and can complicate purification. For the this compound dipeptide, the primary concerns are diketopiperazine formation and racemization.
-
Diketopiperazine (DKP) Formation: This occurs when the deprotected N-terminal amine of the leucine residue in the newly formed dipeptide attacks its own activated carboxyl group, forming a stable six-membered cyclic ring. This is a common side reaction at the dipeptide stage.
-
Minimization Strategy: In Boc-based synthesis, using in situ neutralization protocols where the amine salt is neutralized just before or during the coupling can suppress this side reaction. Avoiding prolonged exposure to basic conditions after deprotection is also crucial.
-
-
Racemization: The chiral center of the activated Boc-Phe-OH can lose its stereochemical integrity, leading to the formation of the Boc-D-Phe-L-Leu-OH diastereomer.
-
Minimization Strategy:
-
Use racemization-suppressing additives like HOBt or HOAt.
-
Perform the activation and coupling at low temperatures (0 °C).
-
Avoid strong, non-nucleophilic bases like Diisopropylethylamine (DIEA) when possible, or use them judiciously. N-Methylmorpholine (NMM) is a less basic alternative.
-
Limit the pre-activation time to the minimum required.
-
-
Troubleshooting Workflow and Reaction Pathway
The following diagrams provide a logical workflow for diagnosing low-yield issues and illustrate the key reaction and side-reaction pathways.
Caption: Troubleshooting workflow for low this compound yield.
Caption: Key reaction and side-reaction pathways in dipeptide coupling.
Experimental Protocols
Protocol 1: Optimized Solution-Phase Coupling using HATU
This protocol describes a robust method for coupling Boc-Phe-OH with Leucine methyl ester hydrochloride (H-Leu-OMe·HCl), which can subsequently be saponified to the desired this compound.
Materials:
-
Boc-Phe-OH (1.0 eq)
-
H-Leu-OMe·HCl (1.0 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc), 1N HCl, 5% NaHCO₃ solution, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Boc-Phe-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Activation: Cool the solution to 0 °C in an ice bath. Add DIPEA (2.0 eq) dropwise to the mixture and stir for 5-10 minutes for pre-activation.
-
Amine Neutralization: In a separate flask, dissolve H-Leu-OMe·HCl (1.0 eq) in a minimum amount of DMF. Add DIPEA (1.0 eq) to neutralize the salt and stir for 5 minutes.
-
Coupling: Add the neutralized leucine solution to the activated Boc-Phe-OH mixture at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and continue stirring for 3-5 hours.
-
Monitoring: Track the consumption of the starting materials using Thin-Layer Chromatography (TLC) (see Protocol 2). The reaction is complete when the limiting starting material is no longer visible.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with cold 1N HCl (2x), water (1x), 5% NaHCO₃ solution (2x), and finally with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.
-
-
Saponification (to get the -OH form):
-
Dissolve the crude ester in a mixture of THF/Methanol and water.
-
Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.
-
Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound.
-
-
Purification: Purify the crude product by silica gel column chromatography using a suitable mobile phase (e.g., a gradient of ethyl acetate in hexanes, or dichloromethane/methanol).
Protocol 2: Monitoring Reaction Progress by TLC
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Mobile Phase: A common starting point is 30-50% Ethyl Acetate in Hexanes. Adjust polarity as needed.
-
Visualization: UV lamp (254 nm) and a ninhydrin stain solution.
Procedure:
-
Spotting: Using a capillary tube, spot the starting materials (Boc-Phe-OH and H-Leu-OMe) and the reaction mixture on the TLC plate baseline.
-
Development: Place the TLC plate in a chamber containing the mobile phase. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp. Boc-Phe-OH and the product will be UV active.
-
Dip the plate in a ninhydrin solution and gently heat it with a heat gun. The free amine of H-Leu-OMe will appear as a colored spot (typically purple or pink).
-
-
Analysis: The reaction is progressing if the spots corresponding to the starting materials diminish in intensity and a new spot (the product) appears. The product spot should have an Rf value between that of the two starting materials. The reaction is complete when the limiting reactant spot is gone.
References
Technical Support Center: Preventing Incomplete Coupling of Boc-Phe-Leu-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the coupling of Boc-Phe-Leu-OH in solid-phase peptide synthesis (SPPS).
Troubleshooting Guide: Incomplete Coupling of this compound
Incomplete coupling of this compound is a common issue, primarily due to steric hindrance from the bulky Boc protecting group and the adjacent bulky side chains of phenylalanine and leucine. This guide provides a systematic approach to diagnose and resolve this problem.
Issue: Positive Kaiser Test After Coupling with this compound
A positive Kaiser test (indicated by a blue or purple color on the resin beads) after the coupling step signifies the presence of unreacted free primary amines on the resin-bound peptide, indicating an incomplete coupling reaction.[1]
| Potential Cause | Recommended Solution |
| Steric Hindrance | The bulky nature of the this compound dipeptide can physically obstruct the approach to the N-terminal amine of the growing peptide chain.[2][3] |
| Optimize Coupling Reagents: Switch to a more potent coupling reagent known to be effective for sterically hindered amino acids. Onium salt-based reagents like HATU, HBTU, or PyBOP are generally more effective than carbodiimides (e.g., DIC) for such couplings.[2][4] | |
| Double Coupling: After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated this compound. This can significantly improve the coupling efficiency. | |
| Increase Reaction Time: Extend the coupling reaction time to allow for the sterically hindered components to react more completely. | |
| Peptide Aggregation | The growing peptide chain, particularly if it contains hydrophobic residues, can aggregate on the solid support, masking the N-terminal amine and preventing efficient coupling. |
| Alter Solvent Composition: Use solvents known to disrupt secondary structures and improve solvation, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF). In some cases, adding chaotropic salts like LiCl to the coupling mixture can be beneficial. | |
| Suboptimal Activation | The activation of the this compound carboxyl group may be insufficient to overcome the energy barrier for the coupling reaction. |
| Use a More Effective Activator: Employ coupling reagents that generate highly reactive activated esters. For example, HATU is known for its high reactivity and efficiency in difficult couplings. | |
| Pre-activation: Allow the this compound and the coupling reagent to pre-activate for a short period before adding the mixture to the resin. |
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound particularly difficult?
A1: The primary challenge in coupling this compound lies in the significant steric hindrance created by the combination of the bulky tert-butyloxycarbonyl (Boc) protecting group on the N-terminus and the large, non-polar side chains of both phenylalanine and leucine residues. This steric bulk can physically impede the approach of the activated dipeptide to the free amine on the resin-bound peptide, leading to slower reaction rates and incomplete coupling.
Q2: How can I confirm that my coupling reaction is incomplete?
A2: The most common method for detecting incomplete coupling in SPPS is the Kaiser test (ninhydrin test). This colorimetric test detects the presence of free primary amines. A blue or purple color on the resin beads after the coupling step indicates that there are unreacted amino groups, and thus the coupling was incomplete. For a negative result (complete coupling), the beads should remain colorless or slightly yellow.
Q3: What are the best coupling reagents for a sterically hindered dipeptide like this compound?
A3: For sterically hindered couplings, onium salt-based reagents are highly recommended over carbodiimides like DIC. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high reactivity and efficiency in promoting difficult couplings.
Q4: What is "double coupling" and when should I use it?
A4: Double coupling is the process of repeating the coupling step a second time with fresh reagents after the initial coupling reaction. This is a highly effective strategy to drive the reaction to completion, especially for difficult or sterically hindered couplings like that of this compound. It is recommended to perform a Kaiser test after the first coupling; if the result is positive, a second coupling should be performed.
Q5: What is "capping" and how can it help?
A5: Capping is a procedure used to permanently block any unreacted N-terminal amines after a coupling step by acetylating them with a reagent like acetic anhydride. This prevents these unreacted chains from participating in subsequent coupling steps, thus avoiding the formation of deletion sequences. While capping does not improve the yield of the desired peptide, it significantly simplifies the purification of the final product by preventing the accumulation of closely related impurities.
Data Presentation
| Coupling Reagent | Additive | Base | Typical Coupling Yield (%) | Reference |
| HATU | - | DIPEA | >95 | |
| HBTU | HOBt | DIPEA | 90-95 | |
| PyBOP | - | DIPEA | 90-95 | |
| DIC | HOBt | DIPEA | 70-85 |
Note: Yields are illustrative and can vary depending on the specific resin, solvent, and reaction conditions.
Experimental Protocols
Protocol 1: Kaiser Test for Detection of Free Primary Amines
Materials:
-
Resin beads from the synthesis
-
Reagent A: 5% (w/v) ninhydrin in ethanol
-
Reagent B: 80% (w/v) phenol in ethanol
-
Reagent C: 2% (v/v) of 0.001 M aqueous KCN in pyridine
-
Heating block or water bath at 100-110°C
-
Small test tubes
Procedure:
-
Place a small sample of resin beads (approx. 5-10 mg) into a clean test tube.
-
Add 2-3 drops of Reagent A to the test tube.
-
Add 2-3 drops of Reagent B to the test tube.
-
Add 2-3 drops of Reagent C to the test tube.
-
Heat the test tube at 100-110°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation of Results:
-
Intense blue/purple beads and/or solution: Positive result, indicating a significant amount of free primary amines (incomplete coupling).
-
Colorless or faint yellow beads and solution: Negative result, indicating complete or near-complete coupling.
Protocol 2: Double Coupling Procedure for this compound
This protocol assumes a positive Kaiser test after the first coupling.
Materials:
-
Resin with unreacted N-terminal amines
-
This compound (1.5 - 2.0 equivalents relative to the resin loading)
-
HATU (1.45 - 1.95 equivalents)
-
DIPEA (3.0 - 4.0 equivalents)
-
Anhydrous DMF
Procedure:
-
Following the first coupling and a positive Kaiser test, wash the resin thoroughly with DMF (3 x 1 min).
-
In a separate vessel, dissolve this compound and HATU in DMF.
-
Add DIPEA to the solution to activate the dipeptide.
-
Add the activated dipeptide solution to the resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
Perform a second Kaiser test to confirm the completion of the coupling.
Protocol 3: Capping of Unreacted Amines with Acetic Anhydride
This protocol is performed after a positive Kaiser test following the coupling (and optional double coupling) step.
Materials:
-
Resin with unreacted N-terminal amines
-
Capping Solution: Acetic anhydride/Pyridine/DMF (1:1:3 v/v/v) or Acetic anhydride/DIPEA/DMF (1:1:8 v/v/v)
-
Anhydrous DMF
Procedure:
-
Wash the resin with DMF (3 x 1 min).
-
Add the capping solution to the resin.
-
Agitate the mixture for 30 minutes at room temperature.
-
Drain the capping solution.
-
Wash the resin thoroughly with DMF (3 x 1 min) and DCM (3 x 1 min).
-
A final Kaiser test should be negative, indicating successful capping of all unreacted amines.
Visualizations
Caption: Chemical representation of an incomplete coupling reaction.
Caption: Troubleshooting workflow for incomplete coupling.
References
strategies to improve Boc-phe-leu-OH reaction efficiency
Welcome to the technical support center for the synthesis of Boc-Phe-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve reaction efficiency and product purity.
Frequently Asked Questions (FAQs)
Q1: My this compound reaction has a low yield. What are the common causes?
A1: Low yields in this compound synthesis can stem from several factors. The most common issues include incomplete coupling reactions, side reactions such as diketopiperazine formation, and product loss during workup and purification.[1] It is also crucial to ensure the high purity of starting materials (Boc-Phe-OH and Leu-ester) and anhydrous conditions, as moisture can deactivate coupling reagents.
Q2: How can I monitor the progress of my coupling reaction?
A2: For solution-phase synthesis, Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction.[1] You should observe the consumption of the limiting starting material (e.g., Boc-Phe-OH) and the appearance of a new spot corresponding to the dipeptide product. Staining with ninhydrin can be used to visualize the free amine of the leucine ester, which should disappear as the reaction proceeds.
Q3: I see an unexpected peak in my HPLC analysis. What could it be?
A3: Unexpected peaks often correspond to side products. Key side reactions to consider are:
-
Diketopiperazine (DKP) formation: This is a common side reaction at the dipeptide stage, where the deprotected N-terminal amine of leucine attacks the activated carboxyl group of phenylalanine, leading to a cyclic dipeptide.[1]
-
Racemization: The chiral center of the phenylalanine residue can be susceptible to racemization during the activation of its carboxyl group, leading to the formation of a diastereomer (Boc-D-Phe-L-Leu-OH).[1][2]
-
N-acylurea formation: When using carbodiimide coupling reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to an unreactive N-acylurea.
Q4: How can I minimize racemization during the coupling step?
A4: To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Use coupling reagents with racemization-suppressing additives, such as HOBt or Oxyma. Onium salt reagents like HATU and HBTU are also known to be very effective at minimizing racemization.
-
Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to reduce the rate of racemization.
-
Base Selection: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of triethylamine (TEA) to minimize the abstraction of the alpha-proton.
Q5: My crude product is an oil and difficult to purify. What should I do?
A5: If your crude this compound is an oil, it may contain residual solvent or impurities. Trituration with a non-polar solvent like hexane or diethyl ether can help to remove non-polar impurities and may induce crystallization. If the product remains an oil, purification by column chromatography is the recommended method.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive coupling reagent | Use a fresh, high-quality coupling reagent. Ensure anhydrous conditions. |
| Incomplete deprotection of Leu-ester | Ensure complete removal of the protecting group from the leucine starting material. | |
| Steric hindrance | Use a more powerful coupling reagent like HATU or HBTU. | |
| Presence of Multiple Spots on TLC / Peaks in HPLC | Racemization | See FAQ Q4 for strategies to minimize racemization. |
| Diketopiperazine formation | After deprotection of the leucine ester, proceed immediately to the coupling step without delay. Use in situ neutralization protocols. | |
| Unreacted starting materials | Increase the reaction time or use a slight excess (1.1-1.2 equivalents) of one of the amino acid components. | |
| Difficulty in Purification | Oily product | Triturate with hexane or diethyl ether. If unsuccessful, proceed with column chromatography. |
| Co-elution of impurities | Optimize the solvent system for column chromatography by testing different polarities on TLC. A gradient elution may be necessary for HPLC. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Dipeptide Synthesis
While specific data for this compound is limited, the following table provides a general comparison of coupling reagents based on their performance in similar dipeptide syntheses.
| Coupling Reagent/System | Reagent Type | Typical Yield | Racemization Risk | Key Advantages & Disadvantages |
| EDC/HOBt | Carbodiimide + Additive | Good (70-90%) | Low to Moderate | Cost-effective; water-soluble byproducts are easily removed. Lower reactivity compared to onium salts. |
| DCC/HOBt | Carbodiimide + Additive | Good (70-90%) | Low to Moderate | Cost-effective for solution phase. Insoluble DCU byproduct can be difficult to remove. |
| HBTU | Aminium/Uronium Salt | High (>90%) | Low | Good balance of reactivity and cost. Reliable for standard couplings. |
| HATU | Aminium/Uronium Salt | Very High (>90%) | Very Low | High reactivity, very effective for sterically hindered amino acids. Higher cost. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Phe-Leu-OMe using EDC/HOBt
This protocol describes the coupling of Boc-Phe-OH with Leucine methyl ester hydrochloride (H-Leu-OMe·HCl). The resulting ester can then be saponified to yield this compound.
1. Neutralization of H-Leu-OMe·HCl:
- Dissolve H-Leu-OMe·HCl (1.0 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).
- Cool the solution to 0 °C in an ice bath.
- Add N,N-diisopropylethylamine (DIPEA) (1.1 eq) dropwise and stir for 15-20 minutes at 0 °C.
2. Activation and Coupling:
- In a separate flask, dissolve Boc-Phe-OH (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous DCM.
- Cool this solution to 0 °C.
- Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) to the Boc-Phe-OH solution and stir for 5 minutes for pre-activation.
- Add the neutralized H-Leu-OMe solution from step 1 to the activated Boc-Phe-OH mixture.
- Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight.
3. Work-up:
- Dilute the reaction mixture with ethyl acetate.
- Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Phe-Leu-OMe.
4. Saponification:
- Dissolve the crude ester in a mixture of methanol and water.
- Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours, monitoring by TLC until the ester is consumed.
- Acidify the mixture to pH ~3 with 1N HCl and extract the product with ethyl acetate.
- Dry the organic layer and concentrate to yield crude this compound.
5. Purification:
- Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.
Protocol 2: Purification of this compound by Column Chromatography
1. TLC Analysis:
- Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or ethyl acetate).
- Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find a system that gives good separation with an Rf value for the product ideally between 0.2 and 0.4.
2. Column Preparation:
- Prepare a slurry of silica gel in the chosen mobile phase and pack it into a column.
3. Sample Loading and Elution:
- Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
- Elute the column with the mobile phase, collecting fractions.
4. Fraction Analysis:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Workflow for the solution-phase synthesis of this compound.
Caption: Troubleshooting logic for improving this compound synthesis efficiency.
References
Technical Support Center: Boc-Phe-Leu-OH Coupling
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and minimize racemization during the coupling of Boc-Phe-Leu-OH in your peptide synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue when coupling this compound?
A1: Racemization is the conversion of a single enantiomer (in this case, the biologically active L-form of phenylalanine) into an equal mixture of both its L- and D-isomers.[1] During peptide synthesis, this loss of stereochemical integrity at the C-terminal phenylalanine residue of this compound results in the formation of a diastereomeric impurity (Boc-D-Phe-L-Leu-...). This impurity can be difficult to separate from the desired product, and its presence can significantly alter the biological activity and pharmacokinetic profile of the final peptide, compromising research and therapeutic outcomes.[2][3]
Q2: What is the primary chemical mechanism causing racemization with this compound?
A2: The primary mechanism is the formation of a 5(4H)-oxazolone intermediate.[4][5] After the carboxyl group of the C-terminal phenylalanine is activated by a coupling reagent, the carbonyl oxygen of the same residue can perform an intramolecular attack to form a cyclic oxazolone. The proton on the alpha-carbon (Cα) of this intermediate is highly acidic and can be easily removed by a base present in the reaction. The resulting planar intermediate can then be re-protonated from either side, leading to a mixture of L and D configurations. A secondary mechanism is the direct abstraction of the Cα proton by a base from the activated amino acid, though the oxazolone pathway is generally considered predominant.
Q3: Which factors have the most significant impact on the extent of racemization?
A3: Several factors critically influence racemization levels:
-
Coupling Reagents & Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount. Carbodiimides (like DCC or DIC) used alone can cause significant racemization. Additives such as 1-hydroxybenzotriazole (HOBt), 7-aza-1-hydroxybenzotriazole (HOAt), or ethyl (hydroxyimino)cyanoacetate (Oxyma) are essential as they form active esters that are less prone to oxazolone formation.
-
Base: The type and concentration of the base are crucial. Stronger, less sterically hindered bases like diisopropylethylamine (DIPEA) promote racemization more than weaker or more hindered bases like N-methylmorpholine (NMM) or 2,4,6-collidine.
-
Temperature: Higher reaction temperatures accelerate the rate of racemization.
-
Solvent: The polarity of the solvent can affect the stability of the activated intermediates. Less polar solvents like dichloromethane (DCM) may be preferred over polar solvents like dimethylformamide (DMF) when racemization is a major concern.
-
Pre-activation Time: The duration between the activation of the carboxylic acid and the introduction of the amine nucleophile is critical. Longer pre-activation times allow the activated intermediate more opportunity to racemize.
Q4: How can I detect and quantify the level of racemization in my final product?
A4: The most common method is to use High-Performance Liquid Chromatography (HPLC). By using a chiral stationary phase column (chiral HPLC), you can separate and quantify the desired peptide (L-L diastereomer) from the undesired epimer (D-L diastereomer). Alternatively, the peptide can be hydrolyzed back to its constituent amino acids, which are then derivatized with a chiral reagent (like Marfey's reagent) to form diastereomers that can be separated and quantified using standard reverse-phase HPLC.
Troubleshooting Guide: High Levels of Racemization Detected
If you have detected an unacceptable level of the diastereomeric impurity in your product after coupling this compound, follow this step-by-step troubleshooting guide.
Data Presentation: Impact of Coupling Conditions
| Coupling Reagent | Additive | Base | Racemization (%)* | Key Takeaway |
| DIC | None | DIPEA | High (>10%) | Carbodiimides should not be used without an additive. |
| DIC | HOBt | DIPEA | 9.3% | HOBt reduces racemization, but it is still significant with a strong base. |
| DIC | HOAt | DIPEA | 1.9% | HOAt is a more effective suppressor than HOBt. |
| DIC | OxymaPure | DIPEA | <2% | Oxyma is a highly effective and non-explosive HOBt alternative. |
| HBTU | (internal HOBt) | DIPEA | ~1-5% | A reliable standard, but can be outperformed by newer reagents. |
| HATU | (internal HOAt) | DIPEA | <1% | Generally considered one of the best reagents for suppressing racemization. |
| DIC | OxymaPure | NMM | Very Low | Combining an effective additive with a weaker base is a superior strategy. |
Note: Percentages are illustrative and compiled from studies on sensitive amino acids like Phenylalanine, Cysteine, and Histidine. Actual values for this compound may vary depending on the specific amine component and reaction conditions.
Experimental Protocols
Protocol 1: Low-Racemization Coupling using DIC/OxymaPure (Solution Phase)
This protocol is recommended for standard solution-phase couplings where minimizing racemization is a primary concern.
Materials:
-
This compound (1.0 eq)
-
Amine component (e.g., H-Gly-OMe·HCl) (1.0 eq)
-
Ethyl (hydroxyimino)cyanoacetate (OxymaPure) (1.1 eq)
-
N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq)
-
N-methylmorpholine (NMM) (1.0 eq, for neutralizing amine salt)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the amine component hydrochloride salt (1.0 eq) in anhydrous DCM.
-
Cool the flask to 0°C in an ice bath.
-
Add NMM (1.0 eq) dropwise to neutralize the amine salt and stir for 10 minutes.
-
Add OxymaPure (1.1 eq) to the reaction mixture and stir until dissolved.
-
Add DIC (1.1 eq) dropwise to the cooled, stirring solution.
-
Maintain the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir for an additional 4-12 hours.
-
Monitor the reaction progress using TLC or HPLC.
-
Once complete, filter the mixture to remove the diisopropylurea (DIU) byproduct.
-
Proceed with a standard aqueous workup (e.g., wash with dilute acid, base, and brine) to isolate the crude product, which can then be purified by column chromatography.
Protocol 2: High-Efficiency Coupling using HATU (Solid-Phase or Solution-Phase)
This protocol is recommended for particularly challenging couplings, such as with sterically hindered amines or when the highest degree of stereochemical purity is required.
Materials:
-
This compound (1.2 eq)
-
Resin-bound amine or amine ester (1.0 eq)
-
HATU (1.2 eq)
-
DIPEA or NMM (2.0 eq)
-
Anhydrous DMF
Procedure:
-
Resin Swelling (for SPPS): Swell the resin-bound amine in anhydrous DMF for 30 minutes.
-
Pre-activation (Optional, use with caution): In a separate vessel, dissolve this compound (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA or NMM (2.0 eq). Allow to pre-activate for no more than 1-2 minutes.
-
In-situ Activation (Recommended): To the vessel containing the amine component (swollen resin or dissolved amine ester), add the this compound, followed by the HATU, and finally the base. This minimizes the time the activated acid exists before coupling.
-
Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitor reaction completion (e.g., using a Kaiser test for SPPS).
-
Workup (SPPS): Drain the reaction solution and wash the resin thoroughly with DMF, DCM, and Methanol.
-
Workup (Solution Phase): Dilute the reaction mixture with ethyl acetate and perform a standard aqueous workup. Purify by chromatography.
Signaling Pathways and Workflows
The following diagram illustrates the chemical pathways at the core of the coupling and racemization processes.
References
avoiding diketopiperazine formation with Boc-phe-leu-OH
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the use of Boc-Phe-Leu-OH in peptide synthesis, with a specific focus on preventing the formation of the common byproduct, diketopiperazine (DKP).
Frequently Asked Questions (FAQs)
Q1: What is diketopiperazine (DKP) and why is it a problem when working with this compound?
A1: Diketopiperazine (DKP) is a cyclic dipeptide that can form as a significant byproduct during peptide synthesis, particularly at the dipeptide stage. In the context of using this compound, the issue arises after the Boc-protecting group is removed from a dipeptide attached to a solid support or when the free dipeptide is present in solution prior to the next coupling step. The exposed N-terminal amine of the Phenylalanine residue can intramolecularly attack the C-terminal Leucine's activated carboxyl group, leading to the formation of cyclo(Phe-Leu). This side reaction is problematic as it consumes the desired dipeptide, reducing the overall yield of the target peptide. In solid-phase peptide synthesis (SPPS), this can also lead to the cleavage of the dipeptide from the resin, resulting in truncated sequences.
Q2: What are the primary factors that promote DKP formation from a Phe-Leu sequence?
A2: Several factors can increase the likelihood of DKP formation:
-
Presence of a Free N-terminal Amine: The deprotection of the Boc group, exposing the primary amine of Phenylalanine, is the initiating step.
-
Neutralization: In Boc-based synthesis, the N-terminal amine is protonated after deprotection with an acid like TFA, which makes it less nucleophilic. However, upon neutralization to a free base, its nucleophilicity is restored, significantly increasing the risk of intramolecular cyclization.
-
Activation of the C-terminus: Activation of the Leucine's carboxyl group for the subsequent coupling reaction also makes it more susceptible to nucleophilic attack by the nearby N-terminal amine.
-
Elevated Temperatures: Higher temperatures can accelerate the rate of the intramolecular cyclization reaction.
-
Extended Reaction Times: Prolonged exposure of the deprotected and neutralized dipeptide to reaction conditions before the next amino acid is coupled increases the opportunity for DKP formation.
-
Peptide Sequence: While Proline is most notorious for inducing DKP formation, other sequences with flexible N-terminal amino acids can also be susceptible.
Q3: How does Boc-based synthesis strategy influence DKP formation compared to Fmoc-based synthesis?
A3: In general, DKP formation can be less prevalent in Boc-based SPPS compared to Fmoc-based SPPS. This is because the repetitive deprotection steps in Boc-chemistry are performed under acidic conditions (e.g., with TFA), which keeps the newly exposed N-terminal amine in a protonated, less reactive state. The risk in Boc-SPPS primarily arises during the neutralization step that must be performed before the next coupling. In contrast, Fmoc deprotection is carried out under basic conditions (e.g., with piperidine), which directly generates the highly nucleophilic free amine, making DKP formation a more common side reaction at the dipeptide stage on the resin. However, improper handling during the neutralization and coupling cycle in Boc-synthesis can still lead to significant DKP formation.
Q4: What is "in situ neutralization" and how does it help prevent DKP formation?
A4: In situ neutralization is a key strategy in Boc-based SPPS to minimize side reactions like DKP formation.[1][2] Instead of having separate deprotection, washing, neutralization, and coupling steps, in situ neutralization combines the neutralization and coupling steps. The protonated N-terminal amine of the resin-bound peptide is neutralized by a non-nucleophilic base (like DIPEA) at the same time the pre-activated Boc-protected amino acid (or in this case, the next amino acid to be coupled to the deprotected Phe-Leu dipeptide) is introduced. This ensures that the concentration of the reactive, free amine is always low, as it is immediately acylated by the incoming activated amino acid, effectively outcompeting the intramolecular cyclization that leads to DKP formation.[1][3]
Troubleshooting Guide
This guide is designed to help you diagnose and resolve issues related to DKP formation when using this compound.
| Symptom / Problem | Potential Cause | Recommended Action / Solution |
| Low yield of the final peptide and presence of a major byproduct with a mass corresponding to cyclo(Phe-Leu). | High rate of diketopiperazine (DKP) formation. | 1. Implement an in situ neutralization/coupling protocol. This is the most effective way to suppress DKP formation by minimizing the lifetime of the free amine. 2. Ensure immediate coupling after deprotection and neutralization. Do not allow the deprotected and neutralized dipeptide to stand for extended periods. 3. Maintain low temperatures during the coupling reaction to slow down the rate of DKP formation. |
| Significant loss of peptide from the resin after the second amino acid (Leucine) coupling and deprotection. | "Traceless" DKP formation, where the cyclo(Phe-Leu) is formed and cleaved from the resin, leaving no impurity on the solid support but reducing the overall yield. | 1. Switch to a more sterically hindered resin, such as 2-chlorotrityl chloride (2-CTC) resin, which can suppress DKP formation.[2] 2. Couple this compound as a pre-formed dipeptide unit instead of sequentially adding Boc-Leu-OH and then Boc-Phe-OH. This bypasses the vulnerable dipeptide-resin stage where cyclization can occur. |
| HPLC analysis of the crude product shows a peak with the expected mass of the target peptide minus Phe and Leu. | Formation of deletion sequences due to incomplete coupling of the this compound fragment, potentially exacerbated by DKP formation consuming the dipeptide. | 1. Optimize coupling conditions for the this compound fragment. Use a more potent coupling reagent like HATU or HBTU in combination with a base like DIPEA. 2. Increase the equivalents of the this compound and coupling reagents. 3. Extend the coupling time and monitor completion using a method like the Kaiser test. |
Data Presentation
The following table provides a qualitative comparison of expected DKP formation under different experimental conditions when coupling a third amino acid to a deprotected Phe-Leu dipeptide on a solid support.
| Protocol | Neutralization Step | Coupling Step | Expected DKP Formation | Relative Yield of Desired Peptide |
| Standard Protocol | Separate step with DIPEA in DMF, followed by washing. | Subsequent addition of activated amino acid. | High | Low to Moderate |
| In Situ Neutralization | Combined with coupling. | Simultaneous addition of activated amino acid and DIPEA. | Low | High |
| Low Temperature Coupling | In situ neutralization. | Coupling performed at 0°C. | Very Low | High |
Experimental Protocols
Protocol 1: Standard Coupling of a Third Amino acid (Prone to DKP Formation)
This protocol is provided for illustrative purposes to highlight the steps where DKP formation is likely to occur.
-
Resin Preparation: Start with H-Leu-Resin.
-
Coupling of Boc-Phe-OH:
-
Swell the resin in dichloromethane (DCM).
-
Couple Boc-Phe-OH (3 eq.) using a standard coupling reagent like DIC (3 eq.) and an additive like HOBt (3 eq.) in DMF for 2 hours.
-
Wash the resin with DMF and DCM.
-
-
Boc Deprotection:
-
Treat the Boc-Phe-Leu-Resin with 50% TFA in DCM for 2 minutes.
-
Drain and repeat the TFA treatment for 20-30 minutes.
-
Wash the resin with DCM and DMF.
-
-
Neutralization (High-Risk Step):
-
Treat the H-Phe-Leu-Resin•TFA with 10% DIPEA in DMF for 5 minutes.
-
Repeat the neutralization step.
-
Wash the resin with DMF.
-
-
Coupling of the Third Amino Acid:
-
Couple the next Boc-protected amino acid (3 eq.) using your chosen activation method.
-
Protocol 2: Optimized Coupling with In Situ Neutralization to Avoid DKP Formation
This protocol is highly recommended to minimize DKP formation.
-
Resin Preparation and Dipeptide Formation: Prepare H-Phe-Leu-Resin•TFA as described in steps 1-3 of Protocol 1.
-
Amino Acid Activation and In Situ Neutralization/Coupling:
-
In a separate vessel, dissolve the next Boc-amino acid (4 eq.) and a coupling reagent such as HBTU (3.9 eq.) in DMF.
-
Add this solution to the reaction vessel containing the washed H-Phe-Leu-Resin•TFA.
-
Immediately add the neutralization base, DIPEA (6 eq.), to the reaction vessel.
-
Agitate the mixture for 15-20 minutes. The neutralization and coupling reactions proceed simultaneously.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin thoroughly with DMF (3 x 1 minute).
-
-
Cycle Repetition: Repeat the deprotection and in situ neutralization/coupling steps for the subsequent amino acids in your sequence.
Visualizations
Caption: Mechanism of diketopiperazine (DKP) formation from a resin-bound Phe-Leu dipeptide.
Caption: Troubleshooting logic for avoiding diketopiperazine formation with this compound.
References
dealing with steric hindrance in Boc-phe-leu-OH reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance in Boc-Phe-Leu-OH coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the coupling of this compound often inefficient?
A1: The primary challenge in synthesizing peptides containing Phenylalanine (Phe) and Leucine (Leu) residues lies in the steric hindrance posed by their bulky side chains.[1][2] The phenyl group of Phe and the isobutyl group of Leu create a crowded environment around the reactive carboxyl and amino groups. This steric bulk can physically impede the approach of coupling reagents and the reacting molecules, leading to slower reaction rates, incomplete couplings, and lower yields.[2][3]
Q2: What are the common signs of a difficult coupling reaction involving this compound?
A2: Indicators of poor coupling efficiency include:
-
Low Yield: The final peptide yield is significantly lower than anticipated.[4]
-
Incomplete Reaction: Monitoring the reaction via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) shows significant amounts of unreacted starting materials. For solid-phase synthesis, a positive Kaiser test (blue or green beads) after the coupling step indicates the presence of unreacted free amines.
-
Presence of Deletion Sequences: Mass spectrometry analysis of the crude product may reveal peptides where the Leu residue has been omitted.
-
Racemization: The formation of diastereomers (e.g., Boc-D-Phe-L-Leu-OH) can be detected by chiral HPLC or NMR analysis. This is a major risk when the carboxylic acid of an amino acid is activated.
Q3: Which coupling reagents are most effective for sterically hindered couplings like this compound?
A3: For sterically hindered couplings, highly reactive coupling reagents are necessary. Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides.
-
Uronium/Aminium Salts: Reagents like HATU, HBTU, and COMU are highly efficient. HATU is particularly effective for difficult couplings due to the formation of a highly reactive OAt-active ester. COMU is a newer reagent with coupling efficiencies comparable to HATU and a better safety profile.
-
Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. PyBOP is especially useful for activating hindered amino acids.
Q4: How can I minimize racemization during the coupling of this compound?
A4: Racemization is a critical side reaction that can compromise the stereochemical integrity of the peptide. To minimize it:
-
Use Racemization Suppressing Additives: The addition of 1-hydroxybenzotriazole (HOBt) or, more effectively, 1-hydroxy-7-azabenzotriazole (HOAt) or OxymaPure is crucial when using coupling reagents, especially carbodiimides.
-
Control the Temperature: Performing the coupling reaction at a lower temperature (e.g., 0 °C) can reduce the rate of racemization.
-
Choose the Right Base: Use of a weaker, sterically hindered base like sym-collidine instead of stronger bases like DIPEA can be beneficial.
-
Limit Activation Time: A short pre-activation time for the carboxylic acid before adding the amine component can help reduce the opportunity for racemization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during this compound coupling reactions.
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Yield | 1. Insufficient Activation: The coupling reagent is not reactive enough to overcome the steric hindrance. 2. Poor Solubility: The peptide or reagents are not fully dissolved in the reaction solvent. 3. Peptide Aggregation: Hydrophobic interactions between peptide chains are preventing reagent access. | 1. Switch to a more potent coupling reagent: Use HATU, HBTU, PyBOP, or COMU. 2. Optimize the solvent: Use DMF or NMP, which are excellent for solvating peptides. In some cases, solvent mixtures or "magic mixtures" (e.g., DMF/DCM) can be beneficial. 3. Increase reaction time and/or temperature: Extending the coupling time (e.g., to several hours or overnight) can be effective. Microwave-assisted synthesis can also significantly improve efficiency. |
| Presence of Impurities (Multiple HPLC Peaks) | 1. Racemization: Formation of the D-Phe-L-Leu diastereomer. 2. N-acylurea Formation: An irreversible side reaction when using carbodiimide reagents (e.g., DCC, DIC). 3. Incomplete Reaction: Unreacted starting materials remain. | 1. Add a racemization suppressant: Use HOAt or OxymaPure with your coupling reagent. Lower the reaction temperature. 2. Avoid carbodiimides: Switch to a uronium or phosphonium salt-based reagent like HATU or PyBOP. 3. Follow recommendations for "Low Coupling Yield": Use a more powerful coupling reagent and ensure complete reaction by monitoring with TLC or a Kaiser test. |
| Product is an Oil or Difficult to Purify | 1. Presence of Impurities: Side products or residual reagents are preventing crystallization. 2. Residual Solvent: Trapped solvent can make the product oily. | 1. Purify via Flash Column Chromatography: This is often necessary for difficult-to-crystallize products. 2. Thoroughly Dry the Product: Use a high vacuum to remove all residual solvent. Trituration with a non-polar solvent like diethyl ether or pentane can sometimes induce solidification. |
Quantitative Data Summary
The choice of coupling reagent significantly impacts the success of sterically hindered reactions. While data for the specific this compound coupling is limited, the following table summarizes the performance of various reagents in a comparable sterically hindered model system.
| Coupling Reagent/Method | Additive | Base | Yield (%) | Racemization (%) | Reference |
| HBTU | HOBt | DIPEA | Significant Yield | Low | |
| PyBroP | None | DIPEA | Significant Yield | Low | |
| HATU | HOAt | DIPEA | High | Very Low | |
| COMU | OxymaPure | DIPEA | High | Very Low | |
| DCC | HOBt | NMM | Moderate | Moderate | |
| Acyl Fluoride | None | None | <10 | Low |
Note: Yields and racemization are highly sequence- and condition-dependent. This table provides a general comparison for sterically demanding couplings.
Experimental Protocols
Protocol 1: High-Efficiency Coupling using HATU
This protocol is recommended for sterically hindered couplings like this compound.
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Preparation: In a reaction vessel, dissolve H-Leu-OR (where R is a suitable protecting group like Methyl or Benzyl; 1.0 equivalent) and a base such as DIPEA (2.0 equivalents) in anhydrous DMF.
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Activation Mixture: In a separate vessel, dissolve Boc-Phe-OH (1.1 equivalents) in anhydrous DMF. Add HATU (1.1 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
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Coupling: Add the activated Boc-Phe-OH solution to the vessel containing the H-Leu-OR solution.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material (H-Leu-OR) is consumed (typically 2-4 hours). For very difficult couplings, the reaction time can be extended.
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Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can then be purified by flash chromatography or crystallization.
Protocol 2: Capping Unreacted Amines (for Solid-Phase Synthesis)
If a coupling reaction is incomplete (as indicated by a positive Kaiser test), it is crucial to cap the unreacted N-terminal amines to prevent the formation of deletion sequences in the final peptide.
-
Washing: After the coupling step, wash the peptide-resin thoroughly with DMF (3-5 times).
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Capping Solution: Prepare a capping solution, typically a mixture of acetic anhydride and a base like pyridine or DIPEA in DMF (e.g., 10 equivalents of each).
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Capping Reaction: Add the capping solution to the resin and agitate the mixture for 30 minutes at room temperature.
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Final Wash: Drain the capping solution and wash the resin thoroughly with DMF (3-5 times) and then with DCM to prepare it for the next deprotection step.
Visualizations
Caption: Troubleshooting workflow for low coupling efficiency.
Caption: SPPS workflow with integrated troubleshooting step.
References
Technical Support Center: Optimizing Solvent Choice for Hydrophobic Boc-Phe-Leu-OH
Welcome to the technical support center for handling protected dipeptides. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of hydrophobic dipeptides like Boc-Phe-Leu-OH.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic protected dipeptide. The presence of the N-terminal tert-butoxycarbonyl (Boc) group, along with the phenylalanine and leucine residues, contributes to its hydrophobicity.[1] Consequently, it is expected to have poor solubility in aqueous solutions and better solubility in organic solvents. One supplier notes that the optical rotation is measured in DMF, which indicates its solubility in this solvent.[1]
Q2: I'm having trouble dissolving my this compound. What are some common reasons for this?
A2: Several factors can lead to difficulty in dissolving hydrophobic peptides:
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Inappropriate Solvent Choice: Due to its hydrophobic nature, this compound requires an organic solvent for dissolution.
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Insufficient Solvent Volume: You may be trying to dissolve the peptide at a concentration that exceeds its solubility limit in the chosen solvent.
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Presence of Water: Trace amounts of water in either the peptide powder or the solvent can promote aggregation and reduce solubility.
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Peptide Aggregation: Hydrophobic peptides have a tendency to aggregate, which can hinder dissolution. Sonication can help to break up aggregates.
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Purity of the Peptide: Impurities from the synthesis or degradation products can negatively impact solubility.
Q3: Which organic solvents are recommended for dissolving this compound?
A3: For hydrophobic peptides like this compound, polar aprotic solvents are generally the first choice. Based on data for similar compounds and general peptide chemistry principles, the following solvents are recommended for initial testing:
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Dimethylformamide (DMF)
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N-Methyl-2-pyrrolidone (NMP)
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Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
For particularly difficult-to-dissolve peptides, mixtures of solvents, such as DMSO/DMF, can be effective.
Q4: My experiment is aqueous-based. How can I get my this compound into an aqueous buffer?
A4: The recommended method is to first dissolve the peptide in a minimal amount of a water-miscible organic solvent like DMSO or DMF. Once fully dissolved, this stock solution can be added dropwise to the aqueous buffer with vigorous stirring. Be aware that the peptide may precipitate if its solubility in the final aqueous solution is exceeded. The final concentration of the organic solvent should be kept low to minimize its impact on your experiment.
Q5: Can I heat the mixture to improve solubility?
A5: Gentle warming (e.g., to 37-40°C) can aid in the dissolution of some peptides. However, excessive heating should be avoided as it can lead to degradation. It is advisable to try other methods like sonication first.
Q6: What should I do if the peptide precipitates out of solution?
A6: If the peptide precipitates, it indicates that the solution is supersaturated. You can try to redissolve it by adding more solvent or by gently warming the solution. If working with a mixed solvent system, adjusting the ratio of the solvents might be necessary. Before use, it is always recommended to centrifuge your peptide solution to pellet any undissolved material.
Data Presentation: Qualitative Solubility of this compound
| Solvent | Type | Expected Solubility | Rationale / Remarks |
| Water | Aqueous | Insoluble | The dipeptide is highly hydrophobic. |
| Methanol (MeOH) | Polar Protic | Sparingly Soluble | May have some solubility, especially in aqueous mixtures (e.g., 80% MeOH). |
| Ethanol (EtOH) | Polar Protic | Sparingly Soluble | Similar to methanol, but may be slightly less effective. |
| Dichloromethane (DCM) | Nonpolar | Soluble | The hydrophobicity of the peptide should promote solubility in this solvent. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | A common and effective solvent for peptide synthesis and dissolution. Optical rotation data is measured in DMF, confirming solubility.[1] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | Soluble | A strong solvent for many hydrophobic peptides. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Soluble | Often used as a substitute for DMF in peptide synthesis. |
| Acetonitrile (ACN) | Polar Aprotic | Sparingly to Soluble | May be effective, especially for less hydrophobic peptides. |
Experimental Protocols
Protocol for Determining Quantitative Solubility of this compound
This protocol describes a gravimetric method to determine the saturation solubility of this compound in a given organic solvent.
Materials:
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This compound
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Selected organic solvent(s)
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Vials with screw caps
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Thermostatically controlled shaker or incubator
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Analytical balance
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Centrifuge
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Micropipettes
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Syringe filters (compatible with the chosen solvent)
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Vacuum desiccator or nitrogen stream for solvent evaporation
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The presence of undissolved solid is crucial to ensure a saturated solution.
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Solvent Addition: Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
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Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) for 24-48 hours to allow the solution to reach equilibrium.
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Phase Separation: After equilibration, centrifuge the vial at high speed to pellet the excess, undissolved solid.
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Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant (e.g., 0.5 mL) using a micropipette. Filter the supernatant through a syringe filter into a new, pre-weighed vial to remove any remaining solid particles.
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Solvent Evaporation: Evaporate the solvent from the new vial completely. This can be done using a gentle stream of nitrogen or by placing the vial in a vacuum desiccator.
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Gravimetric Measurement: Once the solvent is fully evaporated, re-weigh the vial containing the dried this compound.
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Calculation: Calculate the solubility using the following formula:
Solubility (mg/mL) = (Mass of vial with dried peptide - Mass of empty vial) / Volume of supernatant evaporated
Visualizations
Caption: Workflow for selecting a solvent for this compound.
Caption: Troubleshooting logic for this compound dissolution issues.
References
Technical Support Center: Boc Deprotection of Phe-Leu Dipeptide
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the Boc deprotection of Phenylalanine-Leucine (Phe-Leu) dipeptides.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection of Boc-Phe-Leu is incomplete. What are the common causes and how can I resolve this?
Answer:
Incomplete deprotection is a frequent issue stemming from several factors. The primary cause is often insufficient acid strength or concentration to fully cleave the Boc group.[1]
Troubleshooting Steps:
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Verify Reagent Quality: Trifluoroacetic acid (TFA) is highly hygroscopic. Absorbed water can reduce its effective strength, slowing the reaction.[2] Always use fresh, high-quality TFA.
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Increase Acid Concentration/Time: The reaction kinetics can be highly dependent on acid concentration.[2] If analysis (TLC, LC-MS) shows significant starting material, consider increasing the reaction time or the concentration of TFA.[3] Many deprotections are complete within 1-2 hours at room temperature.[2]
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Check Solubility: Poor solubility of the Boc-Phe-Leu starting material in the reaction solvent can lead to a heterogeneous mixture and an incomplete reaction. Ensure your dipeptide is fully dissolved before proceeding.
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Consider Steric Hindrance: While less common for a dipeptide, steric bulk around the N-terminus can impede acid access. More forceful conditions like longer reaction times may be necessary.
Q2: I'm observing a significant side product with a mass increase of +56 Da. What is this impurity and how can I prevent it?
Answer:
This is a classic side reaction. The observed mass increase of +56 Da corresponds to the alkylation of your peptide by a tert-butyl group, forming t-butyl-Phe-Leu.
The mechanism involves the generation of a reactive tert-butyl cation during the acid-catalyzed cleavage of the Boc group. This electrophile can then attack the electron-rich aromatic ring of the Phenylalanine side chain.
Prevention Strategy: Use of Scavengers
The most effective way to prevent this side reaction is to add a "scavenger" to the reaction mixture. Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the Phe side chain, effectively trapping it.
| Scavenger | Typical Concentration (v/v) | Notes |
| Triisopropylsilane (TIS) | 2.5% - 5% | A very common and effective scavenger. |
| Triethylsilane (TES) | 2.5% - 5% | Similar in efficacy to TIS. |
| Thioanisole | 5% | Particularly useful for protecting sulfur-containing amino acids, but also effective for preventing Phe alkylation. |
| Water | 2.5% - 5% | Can act as a scavenger, but is less effective than silanes or thioanisole. Often included in cleavage cocktails. |
Experimental Protocols
Protocol 1: Standard Boc Deprotection of Boc-Phe-Leu-OR
This protocol is a general starting point for the deprotection of a C-terminally protected Phe-Leu dipeptide.
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Dissolution: Dissolve the Boc-Phe-Leu-OR starting material (1 equivalent) in Dichloromethane (DCM) to a concentration of approximately 0.1 M.
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Cooling: Cool the solution to 0°C using an ice bath.
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Reagent Addition: To the cooled solution, add an equal volume of Trifluoroacetic acid (TFA) for a final concentration of 50% TFA/DCM.
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Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.
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Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours). The deprotected product will be more polar and have a lower Rf on TLC.
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Work-up:
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Concentrate the reaction mixture under reduced pressure to remove the bulk of DCM and TFA.
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To remove residual TFA, co-evaporate the residue with toluene (3x).
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The resulting crude product, the TFA salt of H-Phe-Leu-OR, can often be used directly in the next step or purified further.
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Protocol 2: Boc Deprotection with Suppression of Phenylalanine Alkylation
This protocol incorporates a scavenger to prevent the formation of the t-butyl side product.
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Dissolution: Dissolve the Boc-Phe-Leu-OR starting material (1 equivalent) in Dichloromethane (DCM) (approx. 9.5 mL per 10 mL of final reaction volume).
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Scavenger Addition: Add Triisopropylsilane (TIS) (0.5 mL per 10 mL of final reaction volume, for a 5% v/v concentration).
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Cooling: Cool the solution to 0°C using an ice bath.
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Acid Addition: Slowly add Trifluoroacetic acid (TFA) (10 mL per 10 mL of DCM/TIS mixture, for a final TFA concentration of 50%).
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Reaction & Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring for completion by TLC or LC-MS.
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Work-up: Follow the work-up steps outlined in Protocol 1. The crude product should be significantly cleaner with respect to the +56 Da impurity.
Visual Guides
The following diagrams illustrate the standard workflow for Boc deprotection and a logical approach to troubleshooting common issues.
References
identifying side products in Boc-phe-leu-OH synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Boc-Phe-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the carbodiimide-mediated synthesis of this compound?
A1: The most prevalent side products when using coupling agents like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are:
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N-acylurea: This is a significant byproduct formed from the rearrangement of the highly reactive O-acylisourea intermediate.[1] It is often difficult to separate from the desired dipeptide due to similar solubility profiles.[1]
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Racemized Dipeptide (Diastereomers): The chiral integrity of the phenylalanine residue can be compromised during the activation of its carboxyl group, leading to the formation of Boc-D-Phe-L-Leu-OH. This occurs primarily through an oxazolone intermediate.[2][3]
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Dicyclohexylurea (DCU): When using DCC, the byproduct DCU is formed. It is largely insoluble in many common organic solvents and precipitates from the reaction mixture.[4] While this facilitates its removal by filtration, residual amounts can contaminate the product.
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Diketopiperazine: At the dipeptide stage, intramolecular cyclization can occur, especially after the removal of a temporary N-terminal protecting group on the leucine residue, leading to the formation of a cyclic dipeptide.
Q2: How does 1-Hydroxybenzotriazole (HOBt) improve the synthesis of this compound?
A2: HOBt is a crucial additive in carbodiimide-mediated peptide coupling for several reasons:
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Suppresses Racemization: HOBt reacts with the O-acylisourea intermediate to form an HOBt-ester. This ester is more stable and less prone to cyclizing into the oxazolone intermediate, which is the primary pathway for racemization.
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Reduces N-acylurea Formation: The formation of the HOBt-ester is kinetically favored over the intramolecular rearrangement to the unreactive N-acylurea, thus increasing the yield of the desired peptide.
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Increases Coupling Efficiency: While the HOBt-ester is more stable, it remains sufficiently reactive to couple efficiently with the amino group of the leucine residue.
Q3: I observe a significant amount of white precipitate in my reaction. What is it and how do I remove it?
A3: The white precipitate is most likely dicyclohexylurea (DCU), the byproduct of the DCC coupling agent. Due to its low solubility in solvents like dichloromethane (DCM) or ethyl acetate, it crashes out of the solution. The primary method of removal is by filtration of the reaction mixture before the aqueous workup. For residual amounts, cooling the solution or concentrating it and adding a less polar solvent like ether can further precipitate the DCU before a second filtration.
Q4: My final product is difficult to purify. What are the likely contaminants and what purification strategies can I use?
A4: The primary contaminants are likely unreacted starting materials (Boc-Phe-OH), residual DCU, and the N-acylurea side product. Purification can be challenging due to the similar polarities of the product and the N-acylurea.
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Column Chromatography: Normal-phase silica gel chromatography is the most common method. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes or methanol in dichloromethane, can be used to separate the components.
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Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method.
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Acid-Base Extraction: A thorough aqueous workup with dilute acid and base washes is crucial to remove any unreacted starting materials and other ionizable impurities.
Troubleshooting Guides
Issue 1: Low Yield of this compound
| Potential Cause | Troubleshooting Steps |
| Incomplete Coupling Reaction | * Ensure all reagents are pure and anhydrous, especially the solvent (e.g., DMF, DCM).* Verify the stoichiometry of the reagents. A slight excess of the coupling agent (DCC) and HOBt is often used.* Allow the reaction to proceed for a sufficient amount of time (typically 12-24 hours).* Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of N-acylurea | * Always use an additive like HOBt with your carbodiimide coupling agent.* Perform the reaction at a lower temperature (e.g., starting at 0 °C) to disfavor the rearrangement to N-acylurea. |
| Diketopiperazine Formation | * This is more relevant after the synthesis of the dipeptide if the Boc group is removed. If synthesizing a larger peptide, ensure the newly deprotected amino group is coupled with the next amino acid promptly. |
| Loss of Product During Workup | * During aqueous extraction, ensure the pH is correctly adjusted. The product should be in a non-ionized form to be extracted into the organic layer.* Perform multiple extractions with smaller volumes of the organic solvent for better recovery. |
Issue 2: Presence of Diastereomers (Racemization)
| Potential Cause | Troubleshooting Steps |
| Oxazolone Formation | * The addition of HOBt is the most effective way to suppress racemization by preventing oxazolone formation.* Alternatives to HOBt, such as HOAt (1-Hydroxy-7-azabenzotriazole), can be even more effective at suppressing racemization. |
| Base-catalyzed Racemization | * If a tertiary amine base is used (e.g., to neutralize an amino acid salt), choose a sterically hindered base like diisopropylethylamine (DIPEA) over less hindered bases.* Use the minimum necessary amount of base. |
| High Reaction Temperature | * Perform the coupling reaction at a low temperature (0 °C), especially during the initial activation step. |
| Solvent Effects | * Polar aprotic solvents like DMF can sometimes increase the rate of racemization compared to less polar solvents like dichloromethane (DCM). |
Data Presentation
Table 1: Effect of HOBt on Racemization in a Model Peptide Coupling
This table illustrates the significant impact of HOBt on suppressing side product formation. The data is for the coupling of Boc-Leu-Phe-OH to H-Val-OtBu, which is a comparable system to this compound synthesis.
| Coupling Conditions | Percentage of Epimerized Product (L-D-L tripeptide) |
| DCC in DMF, without HOBt | 14.3% |
| DCC with 1.2 equivalents of HOBt in DMF | < 1% |
Data adapted from Thieme Connect, demonstrating a significant reduction in racemization.
Table 2: Qualitative Solubility of Dicyclohexylurea (DCU)
Understanding the solubility of the DCU byproduct is key to its removal.
| Solvent | Solubility | Notes for Purification |
| Water | Very Low / Insoluble | DCU is not removed by aqueous washes. |
| Dichloromethane (DCM) | Sparingly Soluble | Often used as the reaction solvent; DCU precipitates upon standing or cooling. |
| Acetonitrile | Low Solubility | A good solvent choice for the reaction as DCU is less soluble than in DCM. |
| Diethyl Ether | Low Solubility | Can be used as an anti-solvent to precipitate residual DCU. |
| Ethanol, Acetone, DMSO | Soluble | These solvents can be used to wash glassware to remove DCU residue. |
Experimental Protocols
Protocol 1: Solution-Phase Synthesis of Boc-Phe-Leu-OMe
This protocol describes the coupling of Boc-Phe-OH with Leucine methyl ester (H-Leu-OMe) using DCC and HOBt.
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Preparation: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Base Addition: Add DIPEA (1.1 eq) dropwise to the solution to neutralize the hydrochloride salt and stir for 15 minutes.
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Addition of Amino Acid: Add Boc-Phe-OH (1.0 eq) to the reaction mixture.
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Coupling Activation: In a separate flask, dissolve DCC (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the main reaction mixture at 0 °C.
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Reaction: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir overnight (12-18 hours).
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Workup:
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Filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.
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Transfer the filtrate to a separatory funnel and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain crude Boc-Phe-Leu-OMe.
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Protocol 2: Saponification to this compound
This protocol describes the hydrolysis of the methyl ester to the final carboxylic acid product.
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Preparation: Dissolve the crude Boc-Phe-Leu-OMe from Protocol 1 in a mixture of methanol and water.
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Hydrolysis: Add LiOH (1.5 eq) and stir at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
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Acidification and Extraction:
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Remove the methanol under reduced pressure.
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Cool the remaining aqueous solution to 0 °C and acidify with 1N HCl to a pH of ~3.
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Extract the product with ethyl acetate (3x).
-
-
Final Purification:
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Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
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Filter and evaporate the solvent to yield crude this compound.
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Further purify by silica gel column chromatography or recrystallization as needed.
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Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship showing HOBt mitigating N-acylurea formation.
References
Technical Support Center: Purification of Peptide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of removing unreacted Boc-Phe-Leu-OH from a peptide coupling reaction mixture.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove unreacted this compound from my peptide synthesis reaction?
A1: Residual this compound is a common impurity in peptide coupling reactions where it is used as a starting material. Its presence can complicate downstream processing and analysis of your desired peptide product. Failure to remove it can lead to inaccuracies in yield determination, difficulties in subsequent purification steps, and potential interference in biological assays.
Q2: What are the key physicochemical differences between my desired peptide product and the unreacted this compound that can be exploited for separation?
A2: The primary differences that facilitate separation are:
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Acidity: this compound possesses a free carboxylic acid (-OH) group, making it acidic. Your target peptide, having reacted at its N-terminus, will likely be neutral or have a different pKa profile.
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Size and Molecular Weight: Your desired peptide product will be larger and have a higher molecular weight than the dipeptide this compound.
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Polarity and Hydrophobicity: While both molecules contain hydrophobic residues (Phenylalanine and Leucine), the overall polarity and hydrophobicity will differ based on the final peptide's sequence and length. These differences can be exploited in chromatographic separations.
Q3: What are the most common methods for removing unreacted this compound?
A3: The three primary methods for removing unreacted this compound are:
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Liquid-Liquid Extraction: This technique leverages the acidic nature of this compound to selectively move it into an aqueous basic solution, leaving the neutral peptide product in the organic phase.
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Flash Column Chromatography: This method separates molecules based on their differential adsorption to a stationary phase, exploiting differences in size, polarity, and hydrophobicity.
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Recrystallization: This technique can be highly effective if a suitable solvent system is found, allowing for the selective crystallization of either the desired product or the unreacted starting material.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low recovery of desired peptide after liquid-liquid extraction. | The desired peptide has some solubility in the aqueous phase. | - Minimize the number of aqueous washes.- Back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.- Ensure the pH of the basic wash is not too high, which could potentially lead to hydrolysis of your peptide. |
| Unreacted this compound remains in the organic layer after extraction. | - Incomplete deprotonation of the carboxylic acid.- Insufficient mixing of the organic and aqueous phases. | - Use a sufficiently concentrated basic solution (e.g., 5-10% NaHCO₃ or Na₂CO₃).- Increase the volume of the aqueous wash.- Ensure vigorous mixing in the separatory funnel for an adequate amount of time. |
| Poor separation of the desired peptide and this compound during flash chromatography. | - Inappropriate solvent system (mobile phase).- Incorrect stationary phase. | - Optimize the mobile phase gradient. A shallower gradient can improve resolution.[1]- Consider a different stationary phase. If using reversed-phase (C18), a different chemistry like C4 or a phenyl-hexyl phase might offer different selectivity. |
| Desired peptide and unreacted this compound co-elute during flash chromatography. | The two molecules have very similar retention times under the chosen conditions. | - Modify the mobile phase with additives. For reversed-phase chromatography, small amounts of acid (e.g., 0.1% TFA) or base can alter the ionization state and retention of the acidic this compound.- If the desired peptide is significantly larger, consider size-exclusion chromatography as an orthogonal purification step. |
| Difficulty in inducing crystallization of the desired peptide. | - The peptide may be an oil or have poor crystallinity.- The chosen solvent system is not suitable. | - Try a variety of solvent/anti-solvent systems.- Attempt to form a salt of your peptide (e.g., a dicyclohexylamine salt) which may have better crystalline properties.- Use seed crystals from a small-scale, highly purified sample to induce crystallization. |
Experimental Protocols
Protocol 1: Removal of this compound by Liquid-Liquid Extraction
This protocol is suitable for reaction mixtures where the desired peptide product is neutral and soluble in a water-immiscible organic solvent.
Methodology:
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Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).
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Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃). Repeat the wash 2-3 times. This will convert the acidic this compound into its carboxylate salt, which is soluble in the aqueous layer.
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Aqueous Wash (Brine): Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any remaining water-soluble impurities and to help break any emulsions.
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Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
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Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified peptide product.
Protocol 2: Purification by Flash Column Chromatography
This protocol is effective when there is a sufficient difference in polarity and/or size between the desired peptide and this compound.
Methodology:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the mobile phase or a strong solvent like DMF and adsorb it onto a small amount of silica gel or C18 packing material.
-
Column Selection:
-
Normal Phase (Silica Gel): Suitable if the desired peptide is significantly more polar than this compound.
-
Reversed-Phase (e.g., C18, C8): Generally preferred for peptides. The larger desired peptide will typically be more retained (elute later) than the smaller this compound.
-
-
Mobile Phase Selection:
-
Normal Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is common.
-
Reversed-Phase: A gradient of acetonitrile or methanol in water is typically used. A small amount of trifluoroacetic acid (TFA, 0.1%) is often added to improve peak shape.
-
-
Elution: Run a gradient elution, starting with a low concentration of the more polar solvent (normal phase) or the organic solvent (reversed-phase) and gradually increasing it.
-
Fraction Collection and Analysis: Collect fractions and analyze them by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to identify the fractions containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Typical Purity Achieved | Typical Recovery | Advantages | Disadvantages |
| Liquid-Liquid Extraction | Acidity | 85-95% | >90% | Fast, inexpensive, good for large scale. | Not effective if the product is also acidic or water-soluble. May not remove all non-acidic impurities. |
| Flash Chromatography | Polarity, Size, Hydrophobicity | >95% | 70-90% | High resolution, applicable to a wide range of peptides. | More time-consuming, requires specialized equipment and solvents. |
| Recrystallization | Differential Solubility | >98% | 50-80% | Can yield very high purity material, removes impurities that are difficult to separate by chromatography. | Finding a suitable solvent system can be challenging and time-consuming. Recovery can be lower. |
Visualizations
Caption: Workflow for removing unreacted this compound.
Caption: Logic for removal via liquid-liquid extraction.
References
Technical Support Center: Optimizing Boc-Phe-Leu-OH Coupling
Welcome to the Technical Support Center for optimizing the coupling of Boc-Phe-Leu-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the efficiency and success of your peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when coupling this compound?
A1: The coupling of this compound can be challenging due to a combination of factors inherent to the amino acid residues involved:
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Steric Hindrance: The bulky tert-butyloxycarbonyl (Boc) protecting group on the N-terminus of phenylalanine, along with the large isobutyl side chain of leucine, can physically impede the approach of the coupling reagents and the reacting amino group.[1][2]
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Hydrophobicity: Both phenylalanine and leucine are hydrophobic amino acids. This can lead to aggregation of the peptide chain on the solid support, especially in longer sequences, which can mask the reactive sites and reduce coupling efficiency.[1][2]
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Racemization: Phenylalanine is susceptible to racemization, particularly during the activation of its carboxyl group. This risk is heightened by elevated temperatures and prolonged reaction times.[3]
Q2: What is the optimal temperature range for this compound coupling?
A2: The optimal temperature for this compound coupling is a balance between reaction rate and the minimization of side reactions. Generally, it is recommended to start the coupling reaction at a lower temperature and gradually warm it to room temperature. A common approach is to initiate the coupling at 0°C for 1-2 hours, followed by stirring at room temperature overnight. For particularly difficult couplings or to minimize racemization, maintaining a lower temperature throughout the reaction is advisable. In some cases of steric hindrance or aggregation, a moderate increase in temperature to 30-40°C may be beneficial, but this should be monitored carefully for side reactions.
Q3: How can I minimize racemization during the coupling of this compound?
A3: Minimizing racemization is crucial for the stereochemical purity of the final peptide. Here are several strategies:
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Use of Additives: Incorporate racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) with your coupling reagent.
-
Control Temperature: Perform the coupling reaction at a lower temperature, such as 0°C.
-
Choice of Base: Utilize a sterically hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). For highly sensitive couplings, a weaker base such as N-methylmorpholine (NMM) may be preferred.
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Pre-activation Time: Keep the pre-activation time of the carboxylic acid component before the addition of the amine component as short as possible.
Q4: Which coupling reagents are most effective for this compound?
A4: For sterically hindered couplings like that of this compound, more potent coupling reagents are often required.
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Carbodiimides (DCC, DIC): These are cost-effective but should almost always be used with a racemization suppressant like HOBt or Oxyma. Diisopropylcarbodiimide (DIC) is often preferred in solid-phase peptide synthesis (SPPS) due to the better solubility of its urea byproduct.
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Uronium/Aminium Salts (HBTU, HATU): Reagents like HBTU and HATU are highly efficient for hindered couplings and lead to faster reaction times. HATU, in conjunction with HOAt, is particularly recommended for difficult couplings.
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Phosphonium Salts (PyBOP): PyBOP is another effective reagent for hindered couplings and can result in cleaner reactions compared to uronium salts.
Q5: What are common side reactions to watch out for besides racemization?
A5: Beyond racemization, other side reactions can occur:
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Diketopiperazine Formation: This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the second amino acid (leucine in this case) can attack the activated carboxyl group of the first (phenylalanine), leading to a cyclic dipeptide. This is more prevalent in Fmoc-based synthesis but can also occur in Boc-based synthesis.
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N-acylurea Formation: When using carbodiimides, the activated O-acylisourea intermediate can rearrange to form an unreactive N-acylurea byproduct, which can reduce the yield.
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Aggregation: As mentioned, the hydrophobicity of the peptide can lead to aggregation, which can cause incomplete coupling and deprotection steps.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Low Coupling Yield | - Steric hindrance - Peptide aggregation - Suboptimal activation | - Use a more powerful coupling reagent (e.g., HATU, PyBOP). - Increase the equivalents of the amino acid and coupling reagents (e.g., 2-4 equivalents). - Extend the reaction time or perform a double coupling. - Increase the reaction temperature moderately (30-40°C) and monitor for side reactions. - Use solvents known to reduce aggregation, such as NMP or DMSO, or add chaotropic salts like LiCl. |
| Presence of Racemized Product | - High reaction temperature - Prolonged activation time - Inappropriate base | - Perform the coupling at 0°C. - Use racemization-suppressing additives like HOBt or HOAt. - Use a weaker or sterically hindered base (e.g., NMM, DIPEA). - Minimize the pre-activation time of the Boc-Phe-OH. |
| Formation of Deletion Sequences | - Incomplete coupling in the previous cycle - Incomplete deprotection of the N-terminal Boc group | - Follow the recommendations for "Low Coupling Yield". - Ensure complete deprotection of the Boc group using a fresh TFA solution. - Use a qualitative test like the Kaiser test to confirm the presence of free amines before coupling. |
| Diketopiperazine Formation | - Intramolecular cyclization at the dipeptide stage | - Use in situ neutralization protocols in Boc-based synthesis. - For solid-phase synthesis, consider using 2-chlorotrityl chloride resin, which can suppress this side reaction. |
Quantitative Data Summary
| Parameter | Recommended Conditions | Notes |
| Reaction Temperature | 0°C to Room Temperature | Start at 0°C for 1-2 hours, then allow to warm to room temperature. For sensitive couplings, maintain 0°C. May be increased to 30-40°C to overcome aggregation, but with caution. |
| Reaction Time | 2-24 hours | Typically, 1-2 hours at 0°C followed by stirring overnight (12-18 hours) at room temperature. For difficult couplings, this can be extended. |
| Equivalents of Amino Acid | 1.1 - 4.0 eq | An excess of the Boc-amino acid is generally used. For hindered couplings, a higher excess is recommended. |
| Equivalents of Coupling Reagent | 1.1 - 4.0 eq | An excess is used to ensure complete activation. The exact amount depends on the reagent and the difficulty of the coupling. |
| Equivalents of Base (e.g., DIPEA) | 2.0 - 4.0 eq | Sufficient base is needed to neutralize the amino acid salt and facilitate the reaction. |
Experimental Protocols
Protocol 1: Standard Solution-Phase Coupling of Boc-Phe-OH with H-Leu-OMe using DIC/HOBt
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Preparation: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.
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Base Addition: Add DIPEA (2.0 eq) dropwise to the solution and stir for 15 minutes to neutralize the hydrochloride salt and liberate the free amine.
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Addition of Amino Acid: Add Boc-Phe-OH (1.1 eq) to the reaction mixture.
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Coupling Activation: In a separate flask, dissolve DIC (1.2 eq) in a small amount of anhydrous DMF. Add this solution dropwise to the main reaction mixture at 0°C.
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Reaction: Stir the reaction mixture at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight (12-18 hours).
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
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Workup: Filter the reaction mixture to remove the diisopropylurea (DIU) byproduct. Dilute the filtrate with ethyl acetate and wash sequentially with 5% HCl solution, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Phe-Leu-OMe.
Protocol 2: Solid-Phase Coupling of Boc-Phe-OH to Resin-Bound Leucine using HATU
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Resin Preparation: Swell the leucine-bound resin in DMF for 30 minutes.
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Deprotection: Treat the resin with 50% TFA in DCM for 30 minutes to remove the N-terminal Boc group. Wash the resin thoroughly with DCM, then IPA, and finally DMF.
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Neutralization: Neutralize the resin with 10% DIPEA in DMF (2 x 2 minutes). Wash the resin with DMF.
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Activation and Coupling: In a separate vessel, dissolve Boc-Phe-OH (3 eq) and HATU (3 eq) in DMF. Add DIPEA (6 eq) and allow the solution to pre-activate for 2-5 minutes.
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Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
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Monitoring: Perform a Kaiser test to monitor for the disappearance of the free primary amine. If the test is positive, continue the reaction for another hour or perform a second coupling.
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Washing: Once the reaction is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF, followed by DCM, and finally DMF again to remove excess reagents and byproducts.
Visualizations
Caption: Workflow for solution-phase this compound coupling.
Caption: Troubleshooting logic for this compound coupling.
References
challenges in the purification of Boc-phe-leu-OH containing peptides
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals facing challenges in the purification of the dipeptide Boc-Phe-Leu-OH. This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to streamline your purification workflow and enhance product purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main challenges in purifying this compound stem from its physicochemical properties. The bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting group, combined with the aromatic side chain of phenylalanine and the aliphatic side chain of leucine, imparts significant hydrophobicity to the molecule. This can lead to:
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Poor solubility in aqueous solutions commonly used in reversed-phase chromatography.
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A tendency for aggregation , which can complicate purification and reduce yield.[1]
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Strong retention on reversed-phase HPLC columns, often requiring high concentrations of organic solvent for elution.
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The presence of closely related impurities from the synthesis, such as diastereomers or diketopiperazines, which can be difficult to separate.
Q2: What are the most common impurities encountered during this compound purification?
A2: Impurities can originate from several sources during the synthesis of this compound:
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Unreacted starting materials: Residual Boc-Phe-OH and Leu-OH (or its ester derivative) may be present.
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Side products from coupling reagents: If carbodiimides like DCC or DIC are used, the corresponding urea byproducts (dicyclohexylurea or diisopropylurea) can be a major impurity.
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Racemization: A partial loss of stereochemical integrity at the α-carbon of either amino acid can occur, leading to the formation of Boc-D-Phe-L-Leu-OH or Boc-L-Phe-D-Leu-OH diastereomers, which can be challenging to separate from the desired product.[2]
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Diketopiperazine (DKP) formation: The deprotected dipeptide can cyclize to form the cyclic dipeptide, cyclo(Phe-Leu). This is a common side reaction at the dipeptide stage.[2]
Q3: My this compound product is an oil and difficult to handle. What can I do?
A3: If the crude this compound is an oil, it can often be solidified by converting it into a dicyclohexylamine (DCHA) salt.[3] This is achieved by dissolving the oil in a suitable solvent like diethyl ether and adding one equivalent of DCHA, which typically causes the salt to precipitate. The solidified salt can then be more easily purified by recrystallization.[3]
Q4: How can I improve the solubility of this compound for purification?
A4: To improve the solubility of this hydrophobic dipeptide, consider the following:
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Solvent selection: Test the solubility in a range of organic solvents. For reversed-phase HPLC, it may be necessary to dissolve the peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO) or isopropanol before diluting it with the initial mobile phase.
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Temperature: Gently warming the solution can increase the solubility of hydrophobic peptides.
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Additives: For HPLC, ensure the mobile phase contains an appropriate ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and solubility.
Q5: What purity level can I expect for commercially available this compound?
A5: Commercially available this compound typically has a purity of ≥ 97.5% as determined by HPLC.
Troubleshooting Guides
Reversed-Phase HPLC Purification Issues
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Broadening) | Secondary Interactions: Unwanted interactions with free silanol groups on the silica-based column. | Optimize the mobile phase additive. Using 0.1% TFA is standard for masking silanol interactions. |
| Peptide Aggregation: The hydrophobic nature of this compound can lead to aggregation. | Increase the column temperature (e.g., to 40°C) to disrupt aggregates and improve peak shape. | |
| Low Acid Concentration: Insufficient ion-pairing agent in the mobile phase. | Ensure a consistent concentration of 0.1% TFA in both mobile phase A and B. | |
| Low Recovery of Product | Poor Sample Solubility: The peptide is not fully dissolved in the injection solvent. | Dissolve the sample in a strong solvent like DMSO first, then dilute with the initial mobile phase. |
| Adsorption to HPLC System: The peptide may be adsorbing to metallic surfaces. | Passivate the HPLC system by running a blank gradient with a high concentration of organic solvent and acid. | |
| Precipitation on the Column: The peptide precipitates upon injection into the mobile phase. | Ensure the injection solvent is compatible with the initial mobile phase. Consider at-column dilution if your system allows. | |
| Co-elution of Impurities | Similar Hydrophobicity of Impurities: Diastereomers or other closely related side products have similar retention times. | Adjust the Gradient Slope: A shallower gradient can improve the separation of closely eluting peaks. |
| Try a Different Stationary Phase: A column with different chemistry (e.g., a phenyl-hexyl column) may provide better selectivity. |
Normal-Phase (Silica Gel) Column Chromatography Issues
| Problem | Potential Cause | Recommended Solution |
| Product Does Not Move from the Baseline (Rf ≈ 0) | Mobile Phase is Not Polar Enough: The solvent system is too non-polar to elute the dipeptide. | Increase the polarity of the mobile phase. For example, in an ethyl acetate/hexane system, increase the percentage of ethyl acetate. |
| Product Runs with the Solvent Front (Rf ≈ 1) | Mobile Phase is Too Polar: The solvent system is too polar, causing the dipeptide to elute without separation. | Decrease the polarity of the mobile phase. For example, decrease the percentage of ethyl acetate in a hexane/ethyl acetate mixture. |
| Streaking of the Spot on TLC Plate | Sample is Too Concentrated: Overloading the TLC plate. | Dilute the sample before spotting. |
| Acidic Compound Interacting with Silica: The carboxylic acid group is interacting strongly with the silica gel. | Add a small amount of acetic acid (e.g., 0.5-1%) to the mobile phase to suppress this interaction. |
Experimental Protocols
Protocol 1: Purification of this compound by Reversed-Phase HPLC
This protocol describes a general method for the purification of this compound using preparative reversed-phase HPLC.
Materials:
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Crude this compound
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HPLC-grade water
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HPLC-grade acetonitrile (ACN)
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Trifluoroacetic acid (TFA)
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Preparative C18 HPLC column (e.g., 10 µm particle size, 250 x 21.2 mm)
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Preparative HPLC system with a UV detector
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Lyophilizer
Procedure:
-
Mobile Phase Preparation:
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Mobile Phase A: 0.1% TFA in water.
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Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Sample Preparation:
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Dissolve the crude this compound in a minimal amount of a 50:50 mixture of Mobile Phase A and Mobile Phase B. If solubility is an issue, dissolve in a small volume of DMSO and then dilute with the 50:50 mixture.
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Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 20 mL/min
-
Detection: 220 nm
-
Gradient:
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0-5 min: 30% B
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5-35 min: 30% to 70% B
-
35-40 min: 70% to 95% B
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40-45 min: 95% B
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45-50 min: 95% to 30% B
-
-
-
Fraction Collection: Collect fractions corresponding to the main product peak.
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Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
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Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Protocol 2: Purification of this compound by Silica Gel Column Chromatography
This protocol provides a method for purifying this compound using normal-phase column chromatography.
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexanes
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Ethyl acetate
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Dichloromethane (DCM)
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Methanol
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Glass chromatography column
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TLC plates (silica gel with fluorescent indicator)
Procedure:
-
Mobile Phase Selection:
-
Develop a suitable solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
The ideal mobile phase should give the product an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the mobile phase and carefully pour it into the column, ensuring no air bubbles are trapped.
-
Allow the silica gel to settle, and then add a thin layer of sand to the top.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent.
-
Carefully apply the sample to the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen mobile phase, collecting fractions.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
-
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Purity (by HPLC) |
| This compound | C₂₀H₃₀N₂O₅ | 378.47 | White to off-white powder | ≥ 97.5% |
| Boc-Phe-OH | C₁₄H₁₉NO₄ | 265.30 | Solid | ≥ 99.0% |
| Boc-Leu-OH | C₁₁H₂₁NO₄ | 231.29 | Solid | ≥ 99.0% (HPLC) |
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for identifying and addressing common impurities.
References
Technical Support Center: Managing Peptide Aggregation with Boc-Phe-Leu-OH
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to peptide aggregation when using Boc-Phe-Leu-OH.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in peptide synthesis?
A1: this compound is a dipeptide derivative composed of L-phenylalanine and L-leucine with its N-terminus protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group enhances the stability and solubility of the dipeptide during synthesis.[1] It is a key building block in solid-phase peptide synthesis (SPPS), particularly for creating complex peptide structures for drug development and other research applications.[1]
Q2: What causes peptides containing this compound to aggregate?
A2: Peptides containing the hydrophobic residues phenylalanine and leucine are prone to aggregation. This self-association is primarily driven by hydrogen bonding between peptide backbones and hydrophobic interactions between the amino acid side chains.[2] As the peptide chain elongates on the resin during SPPS, it can form secondary structures that lead to the formation of insoluble aggregates, which can hinder subsequent synthesis steps.[3]
Q3: How can I identify peptide aggregation during solid-phase peptide synthesis (SPPS)?
A3: Several signs can indicate on-resin aggregation:
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Poor Resin Swelling: The resin beads may shrink or fail to swell properly in the synthesis solvent, indicating that the peptide chains are collapsing and clumping together.
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Slow or Incomplete Reactions: Both the Boc-deprotection and amino acid coupling steps may become sluggish or incomplete. This is due to the reduced accessibility of the reactive N-terminus of the growing peptide chain.
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Inaccurate Diagnostic Tests: Standard monitoring tests like the ninhydrin (Kaiser) test may give false-negative results, indicating a complete reaction when the reactive sites are actually inaccessible due to aggregation.
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Physical Appearance: The resin may appear clumpy or sticky.
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Low Yield: A significant drop in the yield of the final cleaved peptide is a strong indicator of synthesis problems, often linked to aggregation.
Q4: Can this compound itself be used to mitigate aggregation of a larger peptide sequence?
A4: While not its primary function, the concept of using protected, hydrophobic dipeptides as "capping agents" has been proposed. The hydrophobic residues of this compound could potentially interact with hydrophobic patches on a larger peptide, while the bulky Boc group and the C-terminal carboxylic acid could provide steric hindrance, disrupting the formation of larger aggregates. This is a theoretical application and would require significant experimental optimization.
Troubleshooting Guide
Problem: My peptide synthesis is failing or giving low yields, and I suspect aggregation after incorporating this compound.
The following table outlines common issues and recommended troubleshooting steps.
| Symptom | Possible Cause | Troubleshooting Strategy |
| Poor resin swelling after coupling with this compound. | Peptide chain collapse due to intermolecular hydrogen bonding and hydrophobic interactions. | 1. Solvent Exchange: Switch to a more disruptive solvent like N-methyl-2-pyrrolidone (NMP) or add dimethyl sulfoxide (DMSO) to the solvent. 2. Sonication: Gently sonicate the reaction vessel to help break up aggregates. |
| Incomplete Boc-deprotection following this compound addition. | Aggregation is preventing the deprotection reagent (e.g., TFA) from accessing the Boc group. | 1. Increase Deprotection Time/Temperature: Extend the deprotection time or perform it at a slightly elevated temperature. 2. Use Chaotropic Salts: Add chaotropic salts like LiCl or KSCN to the deprotection solution to disrupt hydrogen bonds. |
| Incomplete coupling of the next amino acid after the Leu residue. | Steric hindrance and insolubility of the resin-bound peptide are preventing the activated amino acid from reaching the N-terminus. | 1. Use a More Potent Coupling Reagent: Switch to a more powerful activating agent such as HATU or HCTU. 2. Double Coupling: Repeat the coupling step with a fresh solution of the activated amino acid. 3. Elevated Temperature: Perform the coupling reaction at a higher temperature (e.g., 40-50°C) to disrupt secondary structures. |
| The final cleaved peptide is insoluble or difficult to purify. | The hydrophobic nature of the peptide containing the Phe-Leu motif leads to aggregation in the cleavage cocktail or purification solvents. | 1. Immediate Solubilization: After cleavage, immediately dissolve the precipitated peptide in a strong organic solvent like hexafluoroisopropanol (HFIP) before further processing. 2. pH Adjustment: For peptides with a net charge, adjust the pH of the purification buffer away from the peptide's isoelectric point to increase electrostatic repulsion between molecules. 3. Use of Organic Co-solvents: Dissolve the peptide in a small amount of an organic solvent like DMSO or DMF before slowly adding the aqueous buffer. |
Proactive Strategies to Prevent Aggregation
To minimize aggregation from the outset of your synthesis, consider the following strategies:
| Strategy | Description |
| Backbone Protection | Incorporate backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) on the α-nitrogen of an amino acid residue every six to seven residues to disrupt hydrogen bonding. |
| Use of Pseudoprolines | Introduce pseudoproline dipeptides at specific points in the peptide sequence to disrupt the formation of secondary structures. |
| Resin Selection | Utilize a low-substitution resin or a resin with a flexible linker, such as TentaGel, to reduce the proximity of growing peptide chains. |
| Microwave-Assisted Synthesis | Employ microwave irradiation to accelerate the synthesis process and provide energy to disrupt intermolecular interactions that lead to aggregation. |
Experimental Protocols
Protocol 1: Standard Coupling of this compound in SPPS
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Resin Swelling: Swell the resin in DMF for at least 30 minutes.
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Previous Amino Acid Deprotection: Remove the Boc protecting group from the N-terminal amino acid of the resin-bound peptide using 25-50% TFA in DCM.
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Washing: Wash the resin thoroughly with DCM, followed by DMF.
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Neutralization: Neutralize the resin with a 5% solution of diisopropylethylamine (DIPEA) in DMF.
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Washing: Wash the resin again with DMF.
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Amino Acid Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the activation mixture.
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Coupling: Add the activated dipeptide solution to the resin and shake for 1-2 hours.
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Monitoring: Monitor the coupling reaction using a ninhydrin (Kaiser) test.
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Washing: Wash the resin with DMF and DCM.
Protocol 2: Solubility Assessment of the Final Peptide
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Sample Preparation: Add an excess amount of the lyophilized peptide to a series of vials.
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Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS, DMSO, DMF) to each vial.
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Equilibration: Tightly cap the vials and place them on a shaker at a controlled temperature (e.g., 25°C) for 24-72 hours to ensure equilibrium is reached.
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Phase Separation: Centrifuge the vials to pellet the undissolved peptide.
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Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and determine the peptide concentration using a suitable analytical method such as RP-HPLC with a standard curve or UV-Vis spectroscopy.
Data Presentation
Table 1: Qualitative Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference/Rationale |
| This compound | Dichloromethane (DCM) | Expected to be soluble | The hydrophobicity of the phenylalanine and leucine residues and the Boc group should promote solubility. The related Boc-Phe-OH is soluble in DCM. |
| This compound | Dimethylformamide (DMF) | Expected to be soluble | DMF is a polar aprotic solvent capable of dissolving many protected peptides. The related Boc-Phe-OH is soluble in DMF. |
| This compound | Dimethyl sulfoxide (DMSO) | Expected to be soluble | DMSO is a strong solvent for many peptides. |
| This compound | Aqueous Buffers | Sparingly soluble | The hydrophobic nature of the dipeptide limits its solubility in aqueous solutions. |
Note: This data is based on the properties of similar compounds and general principles of peptide chemistry. Experimental verification is recommended.
Visualizations
Caption: Troubleshooting workflow for aggregation during SPPS with this compound.
Caption: Causes, consequences, and prevention of peptide aggregation.
References
Technical Support Center: Monitoring Boc-Phe-Leu-OH Coupling with the Kaiser Test
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to using the Kaiser test for monitoring the coupling of Boc-Phe-Leu-OH in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: What is the Kaiser test and how does it work in the context of SPPS?
The Kaiser test, also known as the ninhydrin test, is a highly sensitive qualitative colorimetric assay used to detect the presence of primary amines.[1][2][3] In solid-phase peptide synthesis, it is a crucial in-process control to monitor the completion of the coupling reaction. The test relies on the reaction of ninhydrin with the free N-terminal primary amine of the resin-bound peptide. A positive result, indicated by a characteristic blue or purple color, signifies the presence of unreacted amino groups, indicating an incomplete coupling reaction.[4] Conversely, a negative result (yellow or colorless) suggests that the coupling is complete or near completion.[4]
Q2: Is the Kaiser test reliable for monitoring the coupling of this compound?
Yes, the Kaiser test is a reliable method for monitoring the coupling of this compound, as the N-terminal amine of the growing peptide chain is a primary amine. However, like any analytical method, its accuracy depends on proper execution and awareness of potential interferences. Factors such as steric hindrance from the bulky dipeptide and the potential for side reactions can influence the coupling efficiency and, consequently, the interpretation of the test results.
Q3: Can the Boc protecting group interfere with the Kaiser test?
Under the standard conditions of the Kaiser test, the Boc (tert-butyloxycarbonyl) protecting group is stable and does not react with ninhydrin. The test is designed to detect the free N-terminal amine after the deprotection step of the previous amino acid. A positive Kaiser test after the coupling of this compound indicates that not all of these free amines have reacted. It is important to note that prolonged heating during the test should be avoided as it might lead to side reactions.
Q4: Are there any specific challenges associated with coupling a dipeptide like this compound?
Coupling a dipeptide can present challenges not typically encountered with single amino acids:
-
Steric Hindrance: Dipeptides are larger molecules, which can lead to slower reaction kinetics and incomplete coupling due to steric hindrance at the reaction site on the resin.
-
Diketopiperazine Formation: This is a common side reaction at the dipeptide stage. The N-terminal amine of the second amino acid can attack the activated carboxyl group of the first, leading to the formation of a cyclic dipeptide and its cleavage from the resin. This can result in a false-negative Kaiser test, as the unreacted sites are lost from the resin.
-
Solubility: The solubility of the Boc-dipeptide in the coupling solvent can affect its availability for the reaction.
Q5: What are the expected color changes in a Kaiser test for this compound coupling and how should they be interpreted?
The interpretation of the Kaiser test results is crucial for making informed decisions in your synthesis protocol. The following table summarizes the expected outcomes and recommended actions.
| Color of Resin Beads | Color of Solution | Interpretation | Recommended Action |
| Yellow / Colorless | Yellow / Colorless | Coupling is complete (>99.5% completion). | Proceed to the next deprotection step. |
| Slightly Blue | Colorless | Coupling is nearly complete. | Extend the coupling time or proceed to capping of unreacted amines. |
| Dark Blue | Light Blue | Coupling is incomplete. | Recouple with fresh reagents. |
| Intense Blue | Intense Blue | Coupling has failed. | Review the protocol, check reagents, and recouple. |
Experimental Protocol: Kaiser Test
This protocol provides a detailed methodology for performing the Kaiser test to monitor the coupling of this compound.
Reagents
-
Reagent A (KCN/Pyridine):
-
Dissolve 16.5 mg of KCN in 25 mL of distilled water.
-
Dilute 1.0 mL of this solution with 49 mL of pyridine (freshly distilled from ninhydrin).
-
-
Reagent B (Ninhydrin/n-Butanol):
-
Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.
-
-
Reagent C (Phenol/n-Butanol):
-
Dissolve 40 g of phenol in 20 mL of n-butanol.
-
Caution: Potassium Cyanide (KCN) is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Procedure
-
Sample Collection: After the coupling reaction of this compound, withdraw a small sample of resin beads (approximately 10-15 beads) from the reaction vessel.
-
Washing: Place the resin beads in a small test tube and wash them thoroughly with DMF (N,N-Dimethylformamide) and then with ethanol to remove any residual reagents.
-
Reagent Addition: To the washed resin beads, add 2-3 drops of each of the following reagents in order: Reagent A, Reagent B, and Reagent C.
-
Heating: Heat the test tube in a heating block or a boiling water bath at 100-110°C for 5 minutes.
-
Observation: Remove the test tube and observe the color of the beads and the solution. Compare the color to a reference tube containing only the reagents.
Troubleshooting Guide
This guide addresses specific issues that may be encountered when using the Kaiser test to monitor this compound coupling.
Issue 1: Consistently Positive Kaiser Test (Blue Beads/Solution) After Coupling
| Possible Cause | Troubleshooting Step |
| Incomplete Coupling: Steric hindrance from the dipeptide may be slowing down the reaction. | 1. Extend Coupling Time: Increase the reaction time for the coupling step. 2. Double Couple: After the initial coupling, wash the resin and repeat the coupling step with fresh this compound and coupling reagents. 3. Change Coupling Reagents: Use a more potent coupling reagent combination, such as HBTU/HOBt or HATU/HOAt. |
| Peptide Aggregation: The growing peptide chain may be aggregating on the resin, preventing access of the this compound. | 1. Change Solvent: Switch to a more disruptive solvent like NMP (N-Methyl-2-pyrrolidone) or add a chaotropic salt like LiCl to the DMF. 2. Incorporate Pseudoproline Dipeptides: If the sequence allows, the introduction of a pseudoproline dipeptide earlier in the sequence can disrupt secondary structure formation. |
| Poor Reagent Quality: The this compound or coupling reagents may be degraded. | 1. Use Fresh Reagents: Ensure that all reagents are fresh and of high purity. 2. Check Reagent Stoichiometry: Verify that the correct equivalents of the dipeptide and coupling reagents are being used. |
Issue 2: False Positive Kaiser Test
| Possible Cause | Troubleshooting Step |
| Presence of Primary Amines from Other Sources: Contamination with other primary amines. | 1. Thorough Washing: Ensure the resin is washed extensively after the deprotection step to remove all traces of the deprotecting agent (e.g., piperidine in Fmoc synthesis, although this guide is for Boc). 2. Check Solvent Purity: Use high-purity solvents to avoid amine contaminants. |
| Degradation of Protecting Groups on Side Chains: Some side-chain protecting groups might be labile under the coupling or testing conditions, exposing a primary amine. | 1. Review Protecting Group Strategy: Ensure that the side-chain protecting groups are stable to the reaction conditions. |
| Inadvertent Cleavage of the Boc group: Although unlikely under standard conditions, harsh or prolonged heating during the Kaiser test could potentially lead to some Boc group removal. | 1. Adhere to Protocol: Strictly follow the recommended heating time and temperature for the Kaiser test. |
Issue 3: False Negative Kaiser Test
| Possible Cause | Troubleshooting Step |
| Diketopiperazine Formation: The dipeptide may have cyclized and cleaved from the resin, leaving no free amine to detect. | 1. Analyze Cleaved Peptide: Cleave a small amount of the resin and analyze the product by HPLC and Mass Spectrometry to check for the presence of the desired peptide and any deletion sequences. 2. Modify Coupling Protocol: Couple the dipeptide quickly and at a lower temperature to minimize the risk of cyclization. |
| Capping of Unreacted Amines by Impurities: Impurities in the reagents or solvents could cap the unreacted amines, preventing their detection by the Kaiser test. | 1. Use High-Purity Reagents: Ensure all chemicals are of the highest available purity. |
Visualizations
Experimental Workflow for Kaiser Test
Caption: Workflow for performing the Kaiser test.
Troubleshooting Logic for a Positive Kaiser Test
Caption: Decision tree for troubleshooting a positive Kaiser test result.
References
Validation & Comparative
Comparative Purity Analysis of Boc-Phe-Leu-OH: A Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the purity of synthetic peptides is paramount to ensuring the validity, reproducibility, and safety of their work. Boc-Phe-Leu-OH, a key protected dipeptide intermediate in peptide synthesis, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound. Detailed experimental protocols and comparative data are presented to assist in selecting the most suitable method for specific research needs.
Data Presentation: Comparison of Analytical Techniques
The selection of an analytical method for purity determination depends on various factors, including the required accuracy, analysis speed, and the type of information sought. The following table summarizes the key performance characteristics of three common methods for the purity analysis of this compound: HPLC, Ultra-Performance Liquid Chromatography (UPLC), and Quantitative Nuclear Magnetic Resonance (qNMR).
| Parameter | HPLC (High-Performance Liquid Chromatography) | UPLC (Ultra-Performance Liquid Chromatography) | qNMR (Quantitative Nuclear Magnetic Resonance) |
| Principle | Chromatographic separation based on polarity and hydrophobic interactions.[1] | Chromatographic separation using smaller sub-2 µm particle columns for higher efficiency. | Quantitative analysis based on the integrated intensity of NMR signals relative to a certified internal standard. |
| Typical Purity Result | ≥ 97.5% (Area %) | ≥ 98.0% (Area %) | 98.5% (Mass %) |
| Analysis Time | 20 - 30 minutes | 5 - 10 minutes | 10 - 15 minutes per sample |
| Resolution | Good | Excellent | Not applicable (provides structural and quantitative data) |
| Sensitivity | High (ng range) | Very High (pg range) | Moderate (µg-mg range) |
| Solvent Consumption | Moderate | Low | Low |
| Quantitative Accuracy | High (requires accurate reference standard) | High (requires accurate reference standard) | Very High (Primary ratio method, less dependent on analyte standard) |
| Information Provided | Purity based on peak area, retention time. | Purity based on peak area, retention time. | Absolute purity, structural confirmation, impurity identification. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established practices for peptide analysis and can be adapted for specific laboratory conditions.
Primary Method: HPLC Purity Analysis of this compound
This protocol describes a standard reversed-phase HPLC (RP-HPLC) method suitable for routine purity assessment of this compound.
1. Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, and UV detector.
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size, 100 Å pore size).[2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.
-
Sample: this compound.
-
Diluent: 50:50 (v/v) Acetonitrile/Water.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 1.0 mg/mL.
-
Vortex the solution to ensure it is fully dissolved.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm (for detection of the peptide bond).[2]
-
Injection Volume: 10 µL
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main this compound peak relative to the total area of all observed peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Alternative Method 1: UPLC Purity Analysis
UPLC offers a significant reduction in analysis time and solvent consumption while improving resolution.
-
Instrumentation: UPLC system with a suitable sub-2 µm particle column (e.g., C18, 2.1 mm x 50 mm, 1.8 µm).
-
Sample Preparation: As per the HPLC method, but a lower concentration (e.g., 0.5 mg/mL) may be used due to higher sensitivity.
-
Chromatographic Conditions: The flow rate is typically lower (e.g., 0.4-0.6 mL/min), and the gradient is much shorter (e.g., 5-7 minutes). The same mobile phases can be used.
Alternative Method 2: qNMR Purity Analysis
qNMR is a primary analytical method that determines purity without requiring an identical reference standard for the analyte.
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone).
-
Deuterated solvent (e.g., DMSO-d6).
-
Sample: this compound.
2. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean vial.
-
Accurately weigh approximately 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3. NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified.
-
The signal-to-noise ratio should be adequate for accurate integration.
4. Data Analysis:
-
Integrate a well-resolved signal from this compound and a signal from the internal standard.
-
Calculate the purity based on the known mass and purity of the internal standard, the masses of the sample and standard, their molecular weights, and the ratio of the integrated signals.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflow for HPLC purity analysis and a comparison of the analytical methods discussed.
Caption: Experimental workflow for HPLC purity validation of this compound.
Caption: Key feature comparison of HPLC, UPLC, and qNMR for purity analysis.
References
A Comparative Guide to HPLC and Alternative Methods for the Quantification of Boc-Phe-Leu-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis and characterization, accurate quantification of intermediates is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Boc-Phe-Leu-OH, a protected dipeptide, alongside alternative analytical techniques. Detailed experimental protocols and comparative performance data are presented to aid in method selection and implementation.
High-Performance Liquid Chromatography (HPLC) Methods
Reversed-phase HPLC (RP-HPLC) is the most common and robust method for the analysis and quantification of protected peptides like this compound. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Here, we compare two common RP-HPLC methods with different mobile phase modifiers, which can influence selectivity and peak shape.
Method A: Trifluoroacetic Acid (TFA) as a Mobile Phase Modifier
Trifluoroacetic acid is a widely used ion-pairing agent in peptide separations. It sharpens peaks and improves resolution by forming ion pairs with the charged groups of the peptide.
Method B: Formic Acid (FA) as a Mobile Phase Modifier
Formic acid is a volatile mobile phase modifier, making it highly compatible with mass spectrometry (MS) detection. It can offer different selectivity compared to TFA, which may be advantageous for resolving specific impurities.
Alternative Quantification Methods
While HPLC is a workhorse for peptide analysis, other techniques offer unique advantages and can be valuable alternatives or complementary methods.
Capillary Electrophoresis (CE)
Capillary electrophoresis separates molecules based on their charge-to-size ratio in an electric field. It is a high-efficiency technique that requires minimal sample and solvent consumption. For this compound, which has a free carboxylic acid, CE can provide excellent resolution.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound. By integrating the signal of a specific proton on this compound against a certified internal standard, a precise and accurate concentration can be determined.
Comparative Performance Data
The following table summarizes the key performance parameters for the described analytical methods. The data for the HPLC methods are based on typical performance for similar dipeptides, while the data for CE and qNMR are based on published literature for peptide quantification.
| Parameter | HPLC - Method A (TFA) | HPLC - Method B (FA) | Capillary Electrophoresis (CE) | Quantitative NMR (qNMR) |
| Principle | Reversed-Phase Chromatography | Reversed-Phase Chromatography | Charge-to-Size Ratio Separation | Nuclear Magnetic Resonance |
| Limit of Detection (LOD) | 1 - 10 ng/mL | 5 - 20 ng/mL | 0.1 - 1 µg/mL | ~ 1 mg/mL |
| Limit of Quantification (LOQ) | 5 - 30 ng/mL | 15 - 60 ng/mL | 0.5 - 5 µg/mL | ~ 5 mg/mL |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.99 | > 0.999 |
| Precision (%RSD) | < 2% | < 3% | < 5% | < 1% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 95 - 105% | 99 - 101% |
| Throughput | High | High | High | Low to Medium |
| MS Compatibility | Possible with modifications | Excellent | Excellent | Not applicable |
Experimental Protocols
HPLC Sample Preparation
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of diluent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 1 mg/mL. Prepare a series of calibration standards by serial dilution.
-
Sample Solution: Dissolve the sample containing this compound in the diluent to an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.
HPLC Method A (TFA) Protocol
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) TFA in Water
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
HPLC Method B (FA) Protocol
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile
-
Gradient: 30% to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
Capillary Electrophoresis (CE) Protocol
-
Capillary: Fused silica, 50 µm i.d., 50 cm total length
-
Background Electrolyte (BGE): 50 mM sodium phosphate buffer, pH 7.0
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
-
Detection: UV at 214 nm
Quantitative NMR (qNMR) Protocol
-
Sample Preparation: Accurately weigh a specific amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.
-
Solvent: Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d6).
-
Acquisition: Acquire a proton (¹H) NMR spectrum with appropriate relaxation delays (D1) to ensure full relaxation of all signals used for quantification.
-
Data Processing: Integrate the signals corresponding to a known number of protons from this compound and the internal standard.
-
Calculation: Calculate the concentration of this compound based on the integral ratio, the number of protons, and the known concentration of the internal standard.
Visualizations
Caption: General workflow for the quantification of this compound using HPLC.
Caption: Comparison of analytical methods for this compound quantification.
Confirming Peptide Sequence after Boc-Phe-Leu-OH Incorporation: A Comparative Guide
For researchers engaged in peptide synthesis, confirming the precise amino acid sequence after incorporation of a dipeptide such as Boc-Phe-Leu-OH is a critical step to ensure the integrity of the final product. This guide provides an objective comparison of the three primary methods for peptide sequence verification: Mass Spectrometry (MS), Edman Degradation, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We present a summary of their performance, detailed experimental protocols, and visual workflows to aid in selecting the most appropriate technique for your research needs.
Method Comparison
The choice of sequencing method depends on various factors including the length of the peptide, the required accuracy, sample purity, and available budget. The following table summarizes the key performance metrics of each technique.
| Feature | Mass Spectrometry (MS) | Edman Degradation | Nuclear Magnetic Resonance (NMR) |
| Primary Application | High-throughput sequencing, PTM analysis, complex mixtures | N-terminal sequencing of pure peptides | Structural elucidation, sequence tag identification |
| Sensitivity | High (femtomole to attomole)[1] | Moderate (picomole)[2] | Low (micromole to millimole) |
| Speed | Fast (minutes to hours for multiple peptides)[1] | Slow (~1 hour per amino acid cycle)[1] | Slow (hours to days per sample) |
| Sequence Length | Suitable for short and long peptides | Limited to ~30-50 residues[3] | Best for short peptides |
| Blocked N-Terminus | Not an impediment | Fails if N-terminus is blocked | Not directly impacted |
| PTM Analysis | Excellent for identifying and locating PTMs | Poorly suited for most PTMs | Can provide structural information on PTMs |
| De Novo Sequencing | Possible with advanced algorithms | Inherently de novo | Possible for short sequence tags |
| Cost | High initial instrument cost, moderate per-sample cost | Moderate instrument and per-sample cost | Very high instrument cost, high per-sample cost |
| Sample Purity | Can handle complex mixtures | Requires highly purified sample | Requires highly purified sample |
Experimental Workflows and Protocols
To provide a practical understanding of each method, this section outlines the experimental workflows from peptide synthesis to sequence confirmation, followed by detailed protocols for each analytical technique.
This compound Incorporation and Cleavage Workflow
The synthesis of a peptide incorporating this compound is typically performed via Solid-Phase Peptide Synthesis (SPPS). The following diagram illustrates the key steps.
Peptide Sequencing Workflows
Once the peptide is synthesized and purified, it can be subjected to one of the following sequencing workflows.
Detailed Experimental Protocols
Boc Solid-Phase Peptide Synthesis (SPPS) Protocol for this compound Incorporation
This protocol outlines the manual incorporation of this compound onto a resin support.
-
Resin Swelling: Swell the resin (e.g., Merrifield resin) in dichloromethane (DCM) for 30 minutes in a fritted reaction vessel.
-
Boc Deprotection: Remove the Boc protecting group from the N-terminal amino acid on the resin by treating with 50% trifluoroacetic acid (TFA) in DCM for 30 minutes.
-
Washing: Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (2x), followed by DCM (3x).
-
Neutralization: Neutralize the resulting N-terminal ammonium salt to a free amine by treating with 10% diisopropylethylamine (DIEA) in DCM for 2 minutes (repeat twice). Wash with DCM (3x).
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3 equivalents) and an activating agent such as HOBt/DCC or HATU (3 equivalents) in a minimal amount of dimethylformamide (DMF).
-
Add the activated dipeptide solution to the resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature. Monitor the reaction completion using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Repeat steps 2-6 for the incorporation of subsequent amino acids.
-
Final Cleavage: After synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using anhydrous hydrogen fluoride (HF). A scavenger mixture (e.g., p-cresol and DMS) is typically added to prevent side reactions.
-
Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, wash, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol for Peptide Sequencing by Tandem Mass Spectrometry (MS/MS)
-
Sample Preparation: Dissolve the purified peptide in a suitable solvent (e.g., 0.1% formic acid in water/acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI).
-
MS1 Scan: Perform a full scan (MS1) to determine the mass-to-charge ratio (m/z) of the intact peptide (precursor ion).
-
Precursor Ion Selection: Select the precursor ion of interest for fragmentation.
-
Fragmentation: Subject the selected precursor ion to collision-induced dissociation (CID) or electron-transfer dissociation (ETD) to generate fragment ions.
-
MS2 Scan: Acquire a tandem mass spectrum (MS2) of the resulting fragment ions.
-
Data Analysis:
-
De Novo Sequencing: Manually or with software, interpret the MS2 spectrum by identifying the mass differences between fragment ions (b- and y-ions) to deduce the amino acid sequence.
-
Database Searching: Alternatively, use search algorithms like SEQUEST or Mascot to compare the experimental MS2 spectrum against theoretical spectra generated from a protein sequence database.
-
Protocol for N-Terminal Peptide Sequencing by Edman Degradation
-
Sample Loading: Load the purified peptide (typically 10-100 picomoles) onto the sequencer's reaction cartridge.
-
Cycle 1: Coupling: React the N-terminal amino group of the peptide with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.
-
Cycle 1: Cleavage: Treat the PTC-peptide with anhydrous trifluoroacetic acid (TFA) to cleave the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative, leaving the rest of the peptide intact.
-
Cycle 1: Conversion and Identification: The ATZ-amino acid is extracted and converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative. This PTH-amino acid is then identified by comparing its retention time on an HPLC column to known standards.
-
Subsequent Cycles: The shortened peptide automatically undergoes the next cycle of coupling, cleavage, and conversion to identify the subsequent amino acid in the sequence. This process is repeated for up to 30-50 cycles.
Protocol for Peptide Sequence Tag Identification by NMR Spectroscopy
-
Sample Preparation: Dissolve a high concentration (mM range) of the purified peptide in a deuterated solvent (e.g., D₂O or H₂O/D₂O mixture).
-
NMR Data Acquisition: Acquire a series of two-dimensional (2D) NMR spectra, including:
-
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within the same amino acid residue.
-
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single amino acid spin system.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which provides sequential connectivity information between adjacent amino acid residues.
-
-
Resonance Assignment: Analyze the 2D spectra to assign the NMR signals to specific protons within each amino acid residue.
-
Sequence Tag Identification: Use the through-space NOE connectivities between the alpha-proton of one residue (i) and the amide proton of the following residue (i+1) to establish short, unambiguous sequence fragments (sequence tags). These tags can then be used to confirm the expected sequence or to search databases for protein identification.
Conclusion
The confirmation of a peptide sequence after synthesis is a non-negotiable step for ensuring the quality and reliability of research findings. Mass spectrometry stands out as the most versatile and high-throughput method, particularly for complex samples and the analysis of post-translational modifications. Edman degradation, while slower and less sensitive, remains the gold standard for unambiguous N-terminal sequencing of purified peptides. NMR spectroscopy is a powerful tool for determining the three-dimensional structure of peptides and can provide valuable, albeit not typically complete, sequence information through the identification of sequence tags. The selection of the most appropriate method will ultimately be guided by the specific requirements of the research project, including the nature of the peptide, the information sought, and the available resources.
References
A Researcher's Guide to Mass Spectrometry Analysis of Peptides Containing Phenylalanine-Leucine (Phe-Leu)
For Researchers, Scientists, and Drug Development Professionals
The precise analysis of peptides by mass spectrometry is a cornerstone of modern proteomics and drug discovery. The sequence of amino acids within a peptide dictates its fragmentation pattern, and understanding these patterns is critical for accurate identification and characterization. This guide provides a comparative analysis of the mass spectrometric behavior of peptides containing the Phenylalanine-Leucine (Phe-Leu) dipeptide motif against relevant alternatives. The insights provided are supported by established fragmentation principles and detailed experimental protocols to aid in the design and interpretation of your experiments.
Comparative Fragmentation Analysis: The Positional Influence of Phenylalanine
The position of the bulky, aromatic Phenylalanine (Phe) residue significantly influences the fragmentation of a peptide bond. When comparing the isomeric dipeptides Phe-Leu and Leu-Phe, distinct differences in their collision-induced dissociation (CID) mass spectra are expected.
Data Presentation: Predicted Comparison of Fragmentation Behavior
The following table summarizes the predicted key differences in fragmentation patterns between peptides containing Phe-Leu, its isomer Leu-Phe, and the closely related Phe-Ile. These predictions are based on documented positional effects of Phenylalanine on peptide fragmentation.[1][2]
| Peptide Type | Expected b/y Ion Series | Characteristic Fragment Ions & Observations | Notes |
| Phe-Leu Peptide | Dominated by y-ions | - Prominent y₁ ion (Leucine immonium ion) . - Formation of the benzyl anion (m/z 91). - Potential for elimination of toluene (C₇H₈) from the [M+H-CO₂]⁺ ion. | The N-terminal Phe promotes the formation of the benzyl anion. Cleavage is favored C-terminal to the Phe residue.[1][2] |
| Leu-Phe Peptide | More balanced b and y-ion series | - Prominent b₁ ion (Leucine immonium ion) . - Major fragmentation can involve the elimination of neutral cinnamic acid from deprotonated peptides. | With Phe at the C-terminus, different fragmentation pathways are initiated.[1] |
| Phe-Ile Peptide | Similar to Phe-Leu with subtle differences | - Prominent y₁ ion (Isoleucine immonium ion) . - Requires advanced fragmentation techniques (e.g., EAD, ETD, CTD) to produce diagnostic side-chain fragments (w-ions) to differentiate from Phe-Leu. | Standard CID is generally insufficient to distinguish between Leucine and Isoleucine based on fragment m/z alone. |
Distinguishing Leucine and Isoleucine: A Technical Challenge
Leucine (Leu) and Isoleucine (Ile) are isobaric amino acids, meaning they have the identical mass. Standard CID mass spectrometry typically does not produce fragment ions that can differentiate between the two. However, more advanced fragmentation techniques can induce specific side-chain cleavages that act as a diagnostic signature.
Advanced Fragmentation Methods for Leu/Ile Discrimination
| Fragmentation Technique | Diagnostic Ions for Leucine (Leu) | Diagnostic Ions for Isoleucine (Ile) |
| Electron Activated Dissociation (EAD) | Produces a characteristic neutral loss leading to z-43 ions. | Produces a characteristic neutral loss leading to z-29 ions. |
| Electron Transfer Dissociation (ETD) / Charge Transfer Dissociation (CTD) | Can generate d and w side-chain fragment ions. | Can generate d and w side-chain fragment ions with different m/z values than Leucine. |
Experimental Protocols
A robust and well-defined experimental protocol is crucial for reproducible and accurate mass spectrometry results. Below are detailed methodologies for the key stages of peptide analysis.
Sample Preparation and Digestion (Bottom-Up Proteomics Approach)
This protocol is a general guideline for preparing protein samples for peptide analysis.
-
Protein Solubilization and Denaturation :
-
Resuspend protein pellets or cell lysates in a lysis buffer containing a denaturant (e.g., 8 M urea or 6 M guanidine HCl) and a reducing agent (e.g., 10 mM dithiothreitol, DTT).
-
Incubate at 37°C for 1 hour to reduce disulfide bonds.
-
-
Alkylation :
-
Add iodoacetamide to a final concentration of 20 mM to alkylate the reduced cysteine residues.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Enzymatic Digestion :
-
Dilute the sample with an appropriate buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., to < 1 M urea).
-
Add a protease, such as trypsin, at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting and Cleanup :
-
Acidify the digest with formic acid or trifluoroacetic acid.
-
Use a C18 solid-phase extraction (SPE) cartridge or spin column to desalt and concentrate the peptides.
-
Elute the peptides with a solution of acetonitrile and formic acid (e.g., 50% acetonitrile, 0.1% formic acid).
-
Dry the eluted peptides in a vacuum concentrator.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Resuspension :
-
Resuspend the dried peptides in a solution of 5% acetonitrile and 0.1% formic acid.
-
-
LC Separation :
-
Column : C18 reversed-phase column (e.g., Agilent ZORBAX).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 2% to 45% Mobile Phase B over an appropriate time (e.g., 110 minutes) at a flow rate of 0.200 mL/min.
-
Column Temperature : 40°C.
-
-
Mass Spectrometry Analysis :
-
Ionization Mode : Electrospray ionization (ESI) in positive ion mode.
-
MS Scan Range : m/z 300-2000.
-
Data-Dependent Acquisition (DDA) :
-
Perform a full MS scan followed by a set number (e.g., 5) of MS/MS scans on the most intense precursor ions from the MS scan.
-
Use an appropriate collision energy for CID fragmentation.
-
-
For Leu/Ile differentiation : If available, utilize EAD, ETD, or CTD fragmentation methods in the MS/MS scans.
-
Visualizing the Workflow and Fragmentation
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the experimental processes and molecular relationships.
Caption: Experimental workflow for bottom-up proteomics analysis of peptides.
Caption: Simplified CID fragmentation of a Phe-Leu dipeptide.
References
A Head-to-Head Battle in Peptide Synthesis: Boc-Phe-Leu-OH vs. Fmoc-Phe-Leu-OH
For researchers, scientists, and drug development professionals embarking on peptide synthesis, the choice of Nα-protecting group strategy is a critical decision that dictates the path to the final product. The two dominant methodologies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS), each offer a distinct set of advantages and disadvantages. This guide provides an in-depth, objective comparison of using Boc-Phe-Leu-OH and Fmoc-Phe-Leu-OH as building blocks, supported by illustrative experimental data and detailed protocols to inform your synthetic strategy.
The core difference between the Boc and Fmoc strategies lies in the chemical nature of the Nα-amino protecting group and the conditions required for its removal. The Boc group is labile to acid, typically cleaved by trifluoroacetic acid (TFA), while the Fmoc group is removed under basic conditions, most commonly with piperidine. This fundamental distinction has cascading effects on the entire synthesis process, from the choice of side-chain protecting groups to the potential for side reactions and the overall purity and yield of the final peptide.
At a Glance: Key Performance Differences
When synthesizing a hydrophobic dipeptide like Phe-Leu, the choice between Boc and Fmoc strategies can significantly impact the outcome. The inherent hydrophobicity of the Phe-Leu motif can present challenges such as aggregation during synthesis.
| Parameter | This compound (Boc/Bzl Strategy) | Fmoc-Phe-Leu-OH (Fmoc/tBu Strategy) |
| Deprotection Condition | Acid-labile (e.g., 50% TFA in DCM) | Base-labile (e.g., 20% piperidine in DMF) |
| Side-Chain Protection | Benzyl-based (Bzl), removed by strong acid (e.g., HF) | tert-Butyl-based (tBu), removed by TFA |
| Orthogonality | Partial | Fully Orthogonal[1] |
| Illustrative Crude Purity | Often higher for hydrophobic sequences | Can be lower due to aggregation |
| Illustrative Overall Yield | Good, especially for aggregation-prone sequences | Generally high, but can be sequence-dependent |
| Key Side Reactions | Acid-catalyzed side reactions, t-butylation of sensitive residues | Diketopiperazine formation, racemization (base-catalyzed) |
| Automation Friendliness | Less common in modern automated synthesizers | Standard for automated peptide synthesizers |
Delving Deeper: A Comparative Analysis
Chemical Strategy and Orthogonality
The Boc strategy employs an acid-labile Boc group for temporary Nα-protection and typically more acid-stable benzyl-based groups for side-chain protection.[1] This is not a truly orthogonal system, as both types of protecting groups are removed by acid, albeit of different strengths. The final cleavage from the resin and removal of side-chain protecting groups requires very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
In contrast, the Fmoc strategy offers a fully orthogonal protection scheme.[1] The base-labile Fmoc group is removed at each step, while the acid-labile tert-butyl-based side-chain protecting groups remain intact until the final cleavage with TFA.[1] This orthogonality allows for selective deprotection and modification of side chains while the peptide is still attached to the resin.
Performance with Hydrophobic Sequences
For hydrophobic sequences like Phe-Leu, the Boc strategy can offer advantages. The repeated TFA treatments for Boc deprotection help to keep the peptide chain protonated and solvated, which can disrupt the formation of secondary structures and reduce aggregation. This often leads to higher crude purity and overall yield for "difficult" or hydrophobic peptides.
While the Fmoc strategy is generally very efficient, the neutral conditions of the peptide chain after deprotection can sometimes promote aggregation in hydrophobic sequences, potentially leading to incomplete coupling and lower purity.
Potential Side Reactions
Diketopiperazine (DKP) Formation: This is a significant side reaction in Fmoc-SPPS, especially when proline is in the second position. However, it can also occur with other amino acids, including leucine, at the C-terminus of a dipeptide on the resin. The free N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[2] This side reaction is generally less pronounced in Boc-SPPS because the N-terminus is protonated after deprotection, making it less nucleophilic.
Racemization: Phenylalanine can be susceptible to racemization, particularly during the activation step in the presence of a base. While urethane-based protecting groups like Boc and Fmoc are designed to suppress racemization, the choice of coupling reagents and base in Fmoc-SPPS can influence the extent of this side reaction. Studies have shown that phenylalanine itself is relatively resistant to racemization under standard Fmoc-SPPS conditions.
Side-chain Alkylation: During the final cleavage in Boc-SPPS with strong acids, the cleavage of benzyl-type protecting groups generates reactive carbocations that can alkylate sensitive residues like tryptophan and methionine. While phenylalanine is less susceptible, the use of scavengers in the cleavage cocktail is crucial to minimize these side reactions.
Experimental Protocols: Synthesizing H-Phe-Leu-NH₂
The following are detailed protocols for the manual solid-phase synthesis of the dipeptide H-Phe-Leu-NH₂ using both Boc and Fmoc strategies.
Boc-SPPS Protocol for H-Phe-Leu-NH₂
This protocol utilizes a MBHA (methylbenzhydrylamine) resin to yield a C-terminal amide upon HF cleavage.
1. Resin Preparation:
- Swell 1 g of MBHA resin (substitution ~0.5 mmol/g) in dichloromethane (DCM) for 1 hour in a reaction vessel.
- Wash the resin with DCM (3 x 15 mL).
2. First Amino Acid Coupling (Boc-Leu-OH):
- In a separate flask, dissolve Boc-Leu-OH (3 eq, 1.5 mmol) and HOBt (3 eq, 1.5 mmol) in a minimal amount of N,N-dimethylformamide (DMF).
- Add DCC (3 eq, 1.5 mmol) and stir for 10 minutes at 0°C.
- Filter the pre-activated amino acid solution to remove the dicyclohexylurea (DCU) precipitate.
- Wash the resin with DCM (3 x 15 mL).
- Neutralize the resin with 10% diisopropylethylamine (DIEA) in DCM (2 x 15 mL) for 2 minutes each.
- Wash the resin with DCM (5 x 15 mL).
- Add the activated Boc-Leu-OH solution to the resin and shake for 2 hours.
- Monitor coupling completion with a Kaiser test.
3. Deprotection of Boc-Leu-Resin:
- Wash the resin with DCM (3 x 15 mL).
- Treat the resin with 50% TFA in DCM (15 mL) for 2 minutes.
- Drain and treat again with 50% TFA in DCM for 20 minutes.
- Wash the resin with DCM (3 x 15 mL), isopropanol (IPA) (3 x 15 mL), and DCM (3 x 15 mL).
4. Second Amino Acid Coupling (Boc-Phe-OH):
- Repeat the neutralization and coupling steps as described in step 2, using Boc-Phe-OH.
5. Final Boc Deprotection:
- Repeat the deprotection step as described in step 3.
6. Cleavage and Deprotection:
- Wash the resin with DCM (3 x 15 mL) and dry under vacuum.
- Transfer the resin to a specialized HF cleavage apparatus.
- Add anisole (1 mL) as a scavenger.
- Perform HF cleavage at 0°C for 1 hour.
- Evaporate the HF under a stream of nitrogen.
- Precipitate the crude peptide in cold diethyl ether, wash, and dry.
Fmoc-SPPS Protocol for H-Phe-Leu-NH₂
This protocol utilizes a Rink Amide resin to yield a C-terminal amide upon TFA cleavage.
1. Resin Preparation:
- Swell 1 g of Rink Amide resin (substitution ~0.5 mmol/g) in DMF for 1 hour in a reaction vessel.
- Wash the resin with DMF (3 x 15 mL).
2. Fmoc Deprotection of Resin:
- Treat the resin with 20% piperidine in DMF (15 mL) for 5 minutes.
- Drain and treat again with 20% piperidine in DMF for 15 minutes.
- Wash the resin with DMF (5 x 15 mL).
3. First Amino Acid Coupling (Fmoc-Leu-OH):
- In a separate vial, dissolve Fmoc-Leu-OH (3 eq, 1.5 mmol) and HBTU (2.9 eq, 1.45 mmol) in DMF.
- Add DIEA (6 eq, 3.0 mmol) and allow to pre-activate for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Shake for 1-2 hours.
- Monitor coupling completion with a Kaiser test.
- Wash the resin with DMF (3 x 15 mL).
4. Deprotection of Fmoc-Leu-Resin:
- Repeat the Fmoc deprotection step as described in step 2.
5. Second Amino Acid Coupling (Fmoc-Phe-OH):
- Repeat the coupling step as described in step 3, using Fmoc-Phe-OH.
6. Final Fmoc Deprotection:
- Repeat the Fmoc deprotection step as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with DMF (3 x 15 mL), DCM (3 x 15 mL), and dry under vacuum.
- Treat the resin with a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5, 10 mL) for 2-3 hours.
- Filter the cleavage mixture and precipitate the crude peptide in cold diethyl ether.
- Wash the peptide pellet with cold ether and dry under vacuum.
Visualizing the Workflow
The following diagrams illustrate the cyclical nature of Boc and Fmoc solid-phase peptide synthesis.
Caption: The cyclical process of Boc solid-phase peptide synthesis.
Caption: The cyclical process of Fmoc solid-phase peptide synthesis.
Conclusion: Making the Right Choice
The decision between this compound and Fmoc-phe-leu-OH for peptide synthesis is not a one-size-fits-all scenario. For the synthesis of hydrophobic peptides like those containing the Phe-Leu motif, the Boc strategy can be advantageous in mitigating aggregation and potentially leading to higher crude purity. However, this comes at the cost of using harsh reagents like HF for final cleavage, which requires specialized equipment and can lead to certain side reactions.
The Fmoc strategy , with its milder conditions and orthogonality, is the workhorse of modern peptide synthesis and is highly amenable to automation. While aggregation can be a concern for hydrophobic sequences, various strategies such as the use of pseudoprolines or special resins can be employed to overcome these challenges. The potential for diketopiperazine formation at the dipeptide stage needs to be considered and can be minimized through careful selection of the resin and coupling conditions.
Ultimately, the choice will depend on the specific requirements of the synthesis, including the length and overall sequence of the target peptide, the desired purity, the scale of the synthesis, and the available laboratory infrastructure. By carefully weighing the pros and cons of each approach, researchers can select the optimal strategy to successfully synthesize their target peptide.
References
A Comparative Guide to Boc and Fmoc Solid-Phase Peptide Synthesis Strategies
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the choice between the two predominant solid-phase peptide synthesis (SPPS) strategies, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc), is a critical decision that profoundly impacts synthesis outcomes. This guide provides an objective comparison of these methodologies, supported by experimental data and detailed protocols, to facilitate an informed choice based on the specific requirements of the synthesized peptide.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary protecting group for the Nα-amino group of the growing peptide chain and the chemical conditions required for its removal.
The Boc Strategy: This classic approach employs the acid-labile Boc group. Deprotection is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The permanent side-chain protecting groups are generally benzyl-based and necessitate a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[1]
The Fmoc Strategy: Developed as a milder alternative, the Fmoc strategy utilizes the base-labile Fmoc protecting group.[] Deprotection is carried out using a mild base, most commonly a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] The side-chain protecting groups are acid-labile (e.g., tert-butyl based), allowing for their removal and the cleavage of the peptide from the resin with TFA.[4] This orthogonality, where the Nα and side-chain protecting groups are removed by different chemical mechanisms, is a key feature of the Fmoc strategy.[]
At a Glance: Key Differences Between Boc and Fmoc SPPS
| Feature | Boc Strategy | Fmoc Strategy |
| Nα-Protection | Acid-labile (TFA) | Base-labile (Piperidine) |
| Side-Chain Protection | Strong acid-labile (HF, TFMSA) | Acid-labile (TFA) |
| Deprotection Conditions | Strongly acidic (pH 1-2) | Alkaline (pH 10-12) |
| Cleavage Cocktail | Harsh (e.g., HF/anisole) | Mild (e.g., TFA/TIS/H2O) |
| Orthogonality | Partial | Fully Orthogonal |
| Automation | Less common for commercial synthesizers | Standard for automated synthesizers |
| Handling Precautions | Requires specialized HF-resistant apparatus | Standard laboratory glassware |
| Compatibility with PTMs | Limited due to harsh cleavage | Generally compatible |
Performance Comparison: A Quantitative Overview
Table 1: Illustrative Performance Metrics of Boc SPPS
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | Can be lower for sterically hindered amino acids. |
| Deprotection Time | 15-30 minutes | A pre-wash followed by the main deprotection step. |
| Neutralization Time | 2-5 minutes | Repeated to ensure a free amine for coupling. |
| Crude Purity | 60-85% | Highly sequence-dependent. |
| Final Yield | 10-40% | Post-purification; can be higher for shorter, less complex peptides. |
Note: Data is illustrative and compiled from descriptions of modified Boc SPPS protocols.
Table 2: Illustrative Performance Metrics of Fmoc SPPS
| Parameter | Typical Value/Range | Notes |
| Coupling Efficiency | >99% | High efficiency is a key advantage. |
| Deprotection Time | 5-20 minutes | Typically a two-step process. |
| Crude Purity | 70-95% | Generally higher due to milder conditions. |
| Final Yield | 20-60% | Post-purification; often higher than Boc for standard peptides. |
Note: The values presented are typical and can vary significantly based on the specific peptide sequence, coupling reagents, and reaction conditions.
Advantages and Disadvantages
Boc Strategy
Advantages:
-
Reduced Aggregation: The repeated acid treatments and protonation of the N-terminus can help disrupt secondary structures, making it favorable for long or hydrophobic sequences prone to aggregation.
-
Lower Cost of Amino Acid Derivatives: Boc-protected amino acids are generally less expensive than their Fmoc counterparts.
-
Compatibility with Base-Sensitive Modifications: The acidic nature of the deprotection steps makes it suitable for peptides with base-labile functionalities.
Disadvantages:
-
Harsh Cleavage Conditions: The use of hazardous strong acids like HF for final cleavage requires specialized equipment and stringent safety precautions.
-
Limited Orthogonality: The reliance on graded acid lability for deprotection and cleavage can lead to side reactions and loss of peptide from the resin during synthesis.
-
Less Amenable to Automation: The harsh reagents and multiple steps make it less suitable for fully automated synthesis compared to the Fmoc strategy.
Fmoc Strategy
Advantages:
-
Mild Conditions: The use of a mild base for deprotection and TFA for cleavage makes the process gentler and compatible with a wider range of sensitive amino acids and post-translational modifications.
-
High Purity and Yield: The mild conditions generally lead to fewer side reactions and, consequently, higher crude purity and final yields for many peptides.
-
Amenability to Automation: The chemistry is well-suited for automated peptide synthesizers, which are now standard in many laboratories.
-
Orthogonality: The clear distinction between base-labile Nα-protection and acid-labile side-chain protection simplifies the synthesis of complex and modified peptides.
Disadvantages:
-
Potential for Racemization: The basic deprotection conditions can increase the risk of racemization for certain amino acids, such as cysteine and histidine, although this can be minimized with appropriate coupling reagents and additives.
-
Aggregation Issues: For some hydrophobic sequences, the lack of repeated acid treatments can lead to peptide aggregation on the resin, hindering further synthesis.
-
Higher Cost of Reagents: Fmoc-protected amino acids and some specialized coupling reagents can be more expensive than those used in the Boc strategy.
Experimental Workflows and Signaling Pathways
To visualize the cyclical processes of both strategies, the following diagrams illustrate the key steps involved in the addition of a single amino acid.
Caption: Workflow of the Boc solid-phase peptide synthesis strategy.
Caption: Workflow of the Fmoc solid-phase peptide synthesis strategy.
Experimental Protocols
The following are generalized protocols for manual Boc and Fmoc solid-phase peptide synthesis.
Manual Boc SPPS Protocol
This protocol outlines the manual synthesis of a peptide on a 0.1 mmol scale.
-
Resin Swelling: Place the appropriate amount of resin (e.g., 200 mg of Merrifield resin with a loading of 0.5 mmol/g) in a fritted reaction vessel. Add dichloromethane (DCM, ~5 mL) and gently agitate for 30 minutes to swell the resin. Drain the solvent.
-
Nα-Boc Deprotection: Add a solution of 50% TFA in DCM (~5 mL) to the resin. Agitate for 1-2 minutes and drain. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly by adding the solvent, agitating for 1 minute, and draining. Perform washes with DCM (3x), isopropanol (IPA) (2x), and DCM (3x).
-
Neutralization: Add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL) to the resin. Agitate for 2 minutes and drain. Repeat the neutralization step once more. Wash the resin with DCM (3 x 5 mL).
-
Amino Acid Coupling (DCC/HOBt Activation): In a separate vial, dissolve the Boc-protected amino acid (0.3 mmol, 3 equivalents) and HOBt (0.3 mmol, 3 equivalents) in a minimal amount of DMF. Add DCC (0.3 mmol, 3 equivalents) dissolved in DCM. Allow the activation to proceed for 10-15 minutes at 0°C. Filter the pre-activated solution to remove the dicyclohexylurea (DCU) precipitate. Add the filtered solution to the neutralized resin. Agitate for 2-4 hours or until a negative Kaiser test is observed.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Return to step 2 for the coupling of the next amino acid.
-
Final Cleavage: After the final amino acid is coupled and deprotected, wash and dry the resin. Cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF/anisole) in a specialized apparatus.
Manual Fmoc SPPS Protocol
This protocol outlines the manual synthesis on a 0.1 mmol scale using a standard rink amide resin.
-
Resin Swelling: Weigh out the appropriate amount of resin (e.g., 100 mg of Rink Amide resin with a loading of 1.0 mmol/g). Swell the resin in DMF (~5 mL) for 1 hour in a fritted reaction vessel. Drain the DMF.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes and drain. Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes. Drain the solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Amino Acid Coupling (HBTU/DIEA Activation): In a separate vial, dissolve the Fmoc-protected amino acid (0.5 mmol, 5 equivalents), HBTU (0.45 mmol, 4.5 equivalents), and HOBt (0.5 mmol, 5 equivalents) in DMF (~2 mL). Add DIEA (1.0 mmol, 10 equivalents) to the amino acid solution and vortex for 1-2 minutes. Add the activated amino acid solution to the resin. Agitate for 1-2 hours or until a negative Kaiser test is observed.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Cycle: Return to step 2 for the coupling of the next amino acid.
-
Final Cleavage and Deprotection: After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry it under vacuum. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
Conclusion: Making the Right Choice
The decision between Boc and Fmoc SPPS is not always straightforward and depends on a multitude of factors including the peptide sequence, desired purity, scale of synthesis, and available laboratory equipment. The Boc strategy, with its robust chemistry, remains a valuable tool for complex and aggregation-prone peptides. However, the milder conditions, orthogonality, and amenability to automation have established the Fmoc strategy as the more widely used method in modern peptide synthesis. Ultimately, a thorough understanding of the chemistry and practical considerations of both methods will empower researchers to select the optimal strategy for the successful synthesis of their target peptides.
References
A Comparative Guide to Dipeptide Alternatives for Boc-Phe-Leu-OH in Research Applications
For researchers, scientists, and drug development professionals utilizing the dipeptide Boc-Phe-Leu-OH, identifying suitable alternatives is crucial for optimizing experimental outcomes and exploring novel therapeutic avenues. This guide provides an objective comparison of alternative dipeptides, focusing on their performance in key applications, supported by experimental data.
Overview of this compound and Its Alternatives
This compound is a valuable N-terminally protected dipeptide commonly used as a building block in peptide synthesis and as a tool in pharmaceutical research.[1] Its applications span the development of bioactive peptides, including those for vaccines, neuroscience research, and cosmetics.[1] The primary alternatives discussed in this guide fall into two main categories: other Boc-protected dipeptides with varied amino acid sequences and dipeptide nitriles, which have shown significant activity as enzyme inhibitors.
Performance Comparison: Antimicrobial Activity
A direct comparison of the antimicrobial efficacy of Boc-Phe-Leu-OMe (a methyl ester derivative of this compound) and its analogs, Boc-Phe-Pro-OMe and Boc-Phe-Tyr-OMe, has been documented. The following table summarizes the inhibitory activity of these compounds against various fungal and bacterial strains, presented as the diameter of the inhibition zone in millimeters.
| Compound | Concentration | Aspergillus fumigatus (NCIM902) | Pencillium chrysogenum (NCIM738) | E. coli (NCIM2563) | Salmonella typhimurium (NCIM2501) |
| Boc-Phe-Leu-OMe | 250ppm | 2mm | X | 1mm | X |
| 500ppm | 3mm | X | 2mm | X | |
| 1000ppm | 5mm | 3mm | 3mm | 1mm | |
| Boc-Phe-Pro-OMe | 250ppm | 3mm | X | 3mm | 3mm |
| 500ppm | 7mm | X | 3mm | 6mm | |
| 1000ppm | 11mm | 2mm | 8mm | 10mm | |
| Boc-Phe-Tyr-OMe | 250ppm | 1mm | 2mm | X | X |
| 500ppm | 1mm | 3mm | X | X | |
| 1000ppm | 4mm | 8mm | 4mm | 2mm | |
| Ciprofloxacin (Standard) | - | 20mm | 18-20mm | 20-22mm | 20-27mm |
| Data sourced from a study on the synthesis and antimicrobial activity of protected dipeptides.[2] 'X' indicates no activity observed. |
From this data, Boc-Phe-Pro-OMe emerges as a potent alternative, exhibiting significantly greater antibacterial and antifungal activity compared to Boc-Phe-Leu-OMe, particularly at higher concentrations.[2]
Performance Comparison: Cathepsin B Inhibition
Cathepsin B, a lysosomal cysteine protease, is a key target in various pathologies, including cancer.[3] Dipeptides are often investigated as inhibitors of this enzyme. While direct comparative data for this compound is limited, studies on dipeptide nitriles reveal them to be potent inhibitors of cathepsin B.
For instance, a library of 57 dipeptide nitriles was evaluated for human cathepsin B inhibition, with Ki values ranging from over 500 μM down to 0.33 μM. Although a direct comparison with this compound is not provided in the same study, the low micromolar to nanomolar inhibitory constants of some dipeptide nitriles suggest they are powerful alternatives for applications requiring cathepsin B inhibition. One study noted that while some newly synthesized dipeptide nitriles were poor inhibitors of human cathepsin B (Ki values from 24 to 196 μM), this was likely due to unoptimized amino acid residues at other positions.
Experimental Protocols
Synthesis of Boc-Protected Dipeptide Methyl Esters (e.g., Boc-Phe-Leu-OMe)
This solution-phase synthesis protocol is adapted from a study on the synthesis and characterization of protected dipeptides.
Materials:
-
Boc-L-Phenylalanine
-
L-Leucine methyl ester hydrochloride (or other amino acid methyl ester hydrochlorides)
-
N-Methylmorpholine (NMM)
-
Isobutylchloroformate (IBCF)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Thin Layer Chromatography (TLC) plates
Procedure:
-
Dissolve 7.5 mmol of Boc-L-Phenylalanine in 20 mL of THF in a round-bottom flask.
-
Add 7.6 mmol of N-Methylmorpholine to the flask.
-
In a separate flask, dissolve 9 mmol of the desired L-amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride) in a minimal amount of DMF.
-
Neutralize the amino acid methyl ester salt by adding 9.2 mmol of N-Methylmorpholine under ice-cold conditions.
-
To the first flask containing Boc-Phe-OH, add 7.5 mmol of isobutylchloroformate dropwise at -15°C and stir for 10 minutes to form a mixed anhydride.
-
Add the neutralized amino acid methyl ester solution from the second flask to the mixed anhydride solution and stir the reaction mixture at -15°C for 4 hours, followed by stirring at room temperature for 12 hours.
-
Monitor the reaction progress using TLC.
-
After completion, filter the reaction mixture to remove any precipitated salts.
-
Evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash successively with saturated sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude dipeptide.
-
Purify the crude product by recrystallization or column chromatography.
Cathepsin B Inhibition Assay
This protocol provides a general workflow for assessing the inhibitory activity of dipeptides against human cathepsin B using a fluorometric assay.
Materials:
-
Human liver cathepsin B
-
Activation buffer (e.g., 30 mM DTT, 15 mM EDTA)
-
Reaction buffer (e.g., 25 mM acetate, 1 mM EDTA, pH 5.0)
-
Fluorogenic cathepsin B substrate (e.g., Z-FR-AMC)
-
Test inhibitor (dipeptide) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare an activated cathepsin B solution by incubating the enzyme in activation buffer at 37°C for 15 minutes.
-
In the wells of a 96-well plate, add the reaction buffer.
-
Add various concentrations of the test inhibitor (dipeptide) to the wells. Include a control with no inhibitor.
-
Add the activated cathepsin B solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for a defined period (e.g., 10-15 minutes).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Determine the initial reaction rates (slopes of the fluorescence versus time curves).
-
Calculate the percent inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.
Visualizing Experimental and Logical Workflows
To aid in understanding the experimental and logical processes involved, the following diagrams have been generated using the DOT language.
Caption: A simplified workflow for the solution-phase synthesis of Boc-protected dipeptide methyl esters.
Caption: A generalized workflow for determining the inhibitory potential of dipeptides against Cathepsin B.
Conclusion
The selection of an appropriate dipeptide alternative to this compound depends heavily on the specific application. For antimicrobial research, Boc-Phe-Pro-OMe presents a promising alternative with enhanced activity against several microbial strains. In the context of enzyme inhibition, particularly targeting cathepsin B, dipeptide nitriles offer a class of highly potent inhibitors that can serve as effective alternatives. The provided experimental protocols offer a starting point for the synthesis and evaluation of these and other dipeptide analogs, enabling researchers to identify the optimal compound for their scientific investigations.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 3. Identification of Novel Cathepsin B Inhibitors with Implications in Alzheimer’s Disease: Computational Refining and Biochemical Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Synthesis of Boc-Phe-Leu-OH: An NMR-Based Comparative Guide
For researchers, scientists, and drug development professionals, the precise synthesis and characterization of peptides are paramount. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy data for the validation of Boc-Phe-Leu-OH synthesis. We will compare the NMR spectra of the starting materials, the desired dipeptide product, and potential byproducts using two common coupling methods: the carbodiimide method (DCC/HOBt) and the aminium salt method (HATU).
Introduction to Dipeptide Synthesis and NMR Validation
The synthesis of the dipeptide this compound involves the formation of an amide bond between the N-terminally protected amino acid, Boc-L-phenylalanine (Boc-Phe-OH), and a C-terminally protected L-leucine, typically an ester like L-leucine methyl ester (H-Leu-OMe), followed by saponification of the ester. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the amine functionality of amino acids during peptide synthesis.
NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of synthetic peptides. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, researchers can confirm the successful formation of the peptide bond, verify the presence of key functional groups, and detect any residual starting materials or side products.
Comparison of Synthetic Methods
Two prevalent methods for peptide bond formation are compared here: the use of a carbodiimide coupling reagent like N,N'-dicyclohexylcarbodiimide (DCC) with an additive such as 1-hydroxybenzotriazole (HOBt), and the use of a more modern aminium salt-based reagent like 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU).
| Feature | DCC/HOBt Method | HATU Method |
| Mechanism | Carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then converted to a less racemization-prone HOBt-ester before reacting with the amine. | Forms an active ester with the carboxylic acid, facilitated by the HOAt moiety, leading to rapid and efficient amide bond formation. |
| Byproducts | Dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration. Potential for N-acyl urea byproduct formation. | Tetramethylurea, which is generally soluble in common organic solvents. |
| Racemization | HOBt is added to suppress racemization, which can be a significant side reaction with DCC alone. | Generally exhibits lower levels of racemization due to the rapid reaction kinetics. |
| Reaction Time | Typically requires several hours to overnight for complete reaction. | Often proceeds to completion within a few hours. |
Experimental Protocols
Method 1: DCC/HOBt Mediated Synthesis of Boc-Phe-Leu-OMe
-
Activation: To a solution of Boc-Phe-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF) at 0 °C, add DCC (1.1 eq). Stir the mixture for 30 minutes at 0 °C.
-
Coupling: Add a solution of L-leucine methyl ester hydrochloride (1.0 eq) and a tertiary amine base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) (1.1 eq) in anhydrous DCM/DMF to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Work-up: Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filtrate with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Saponification: Dissolve the purified Boc-Phe-Leu-OMe in a mixture of methanol and water. Add LiOH (1.5 eq) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl and extract with ethyl acetate. Dry the organic layer and remove the solvent to yield this compound.
Method 2: HATU Mediated Synthesis of Boc-Phe-Leu-OMe
-
Activation: In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq), HATU (1.1 eq), and L-leucine methyl ester hydrochloride (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the mixture to 0 °C and add DIPEA (2.0 eq) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with 5% NaHCO₃ solution, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Saponification: Follow the same saponification procedure as in Method 1.
NMR Data for Validation
Successful synthesis of this compound is confirmed by the appearance of specific signals in the ¹H and ¹³C NMR spectra corresponding to the dipeptide and the disappearance of signals from the starting materials. The solvent used for NMR analysis can affect the chemical shifts, particularly for exchangeable protons (NH, OH). DMSO-d₆ is often preferred for observing these protons.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Assignment | Boc-Phe-OH (Starting Material) | H-Leu-OMe·HCl (Starting Material) | This compound (Product) | Key Observations for Product Formation |
| Boc (CH₃)₃ | ~1.3 (s, 9H) | - | ~1.3 (s, 9H) | Persistent singlet confirms Boc group is intact. |
| Phe α-CH | ~4.1 (m, 1H) | - | ~4.3 (m, 1H) | Shift in the α-proton of the Phe residue upon peptide bond formation. |
| Phe β-CH₂ | ~2.8, 3.0 (m, 2H) | - | ~2.7, 2.9 (m, 2H) | Minor shifts in the β-protons of Phe. |
| Phe Aromatic C-H | ~7.2-7.3 (m, 5H) | - | ~7.2-7.3 (m, 5H) | Aromatic signals remain largely unchanged. |
| Leu α-CH | - | ~3.9 (t, 1H) | ~4.1 (m, 1H) | Significant downfield shift of the Leu α-proton after amide bond formation. |
| Leu β-CH₂ | - | ~1.6 (m, 2H) | ~1.5 (m, 2H) | Minor shifts in the β-protons of Leu. |
| Leu γ-CH | - | ~1.6 (m, 1H) | ~1.6 (m, 1H) | Minor shift in the γ-proton of Leu. |
| Leu δ-CH₃ | - | ~0.9 (d, 6H) | ~0.8 (d, 6H) | Minor shifts in the methyl protons of Leu. |
| Leu OCH₃ | - | ~3.6 (s, 3H) | - | Disappearance of the methyl ester singlet after saponification. |
| Amide N-H (Phe) | ~7.0 (d, 1H) | - | ~7.1 (d, 1H) | Broadened or shifted amide proton of Phe. |
| Amide N-H (Leu) | - | - | ~8.1 (d, 1H) | Appearance of a new amide proton signal for the Leu residue, confirming peptide bond formation. |
| COOH | ~12.5 (br s, 1H) | - | ~12.4 (br s, 1H) | Presence of the carboxylic acid proton. |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) in DMSO-d₆
| Assignment | Boc-Phe-OH (Starting Material) | H-Leu-OMe·HCl (Starting Material) | This compound (Product) | Key Observations for Product Formation |
| Boc C(CH₃)₃ | ~28.2 | - | ~28.3 | Quaternary carbon of the Boc group. |
| Boc C(CH₃)₃ | ~78.0 | - | ~78.2 | Methyl carbons of the Boc group. |
| Boc C=O | ~155.5 | - | ~155.6 | Carbonyl of the Boc group. |
| Phe C=O | ~173.8 | - | ~171.8 | Shift of the Phe carbonyl carbon upon amide bond formation. |
| Phe α-C | ~56.0 | - | ~55.0 | Shift in the α-carbon of Phe. |
| Phe β-C | ~37.5 | - | ~37.2 | Minor shift in the β-carbon of Phe. |
| Phe Aromatic C | ~126-138 | - | ~126-138 | Aromatic carbons remain largely unchanged. |
| Leu C=O | - | ~172.5 | ~174.5 | Shift of the Leu carbonyl carbon from ester to carboxylic acid. |
| Leu α-C | - | ~51.0 | ~50.5 | Shift in the α-carbon of Leu. |
| Leu β-C | - | ~40.0 | ~40.2 | Minor shift in the β-carbon of Leu. |
| Leu γ-C | - | ~24.2 | ~24.3 | Minor shift in the γ-carbon of Leu. |
| Leu δ-C | - | ~22.0, 23.0 | ~21.5, 23.2 | Minor shifts in the methyl carbons of Leu. |
| Leu OCH₃ | - | ~52.0 | - | Disappearance of the methyl ester carbon signal. |
Identifying Potential Impurities
A crucial aspect of NMR validation is the identification of unreacted starting materials and side products.
-
Unreacted Boc-Phe-OH and H-Leu-OMe: The presence of sharp singlets around 1.3 ppm (Boc) and 3.6 ppm (OMe) in the ¹H NMR spectrum, along with their corresponding signals in the ¹³C NMR spectrum, would indicate incomplete reaction.
-
N-Acyl Urea Byproduct (from DCC method): The formation of an N-acyl urea byproduct can occur through the rearrangement of the O-acylisourea intermediate. This byproduct will exhibit characteristic signals in the ¹³C NMR spectrum, typically with two carbonyl carbons in the range of 154-173 ppm and additional signals corresponding to the dicyclohexyl moiety.[1]
Visualizing the Workflow and Logic
Experimental Workflow
Caption: Workflow for the synthesis and NMR analysis of this compound.
NMR Validation Logic
Caption: Logical flow for validating this compound synthesis using NMR data.
Conclusion
The validation of this compound synthesis by NMR spectroscopy is a definitive method to ensure the successful formation of the desired dipeptide and to assess its purity. By comparing the NMR spectra of the product with those of the starting materials, researchers can unequivocally identify key structural changes that signify a successful reaction. The choice between the DCC/HOBt and HATU coupling methods will depend on factors such as scale, cost, and the desired level of racemization suppression, with HATU generally offering a more efficient and cleaner reaction profile for this type of dipeptide synthesis. This guide provides the necessary data and protocols to assist researchers in making informed decisions and accurately interpreting their NMR results.
References
A Comparative Guide to Coupling Reagents for the Synthesis of Boc-Phe-Leu-OH
For Researchers, Scientists, and Drug Development Professionals
The efficient and stereochemically pure synthesis of peptides is a cornerstone of modern drug discovery and development. The formation of the amide bond between two amino acids is a critical step, and the choice of coupling reagent directly influences the reaction's success, impacting yield, purity, and the potential for racemization. This guide provides an objective comparison of commonly used coupling reagents for the solution-phase synthesis of the dipeptide Boc-Phe-Leu-OH, a valuable building block in the construction of larger peptide chains.[1][2]
Performance Comparison of Coupling Reagents
The selection of a coupling reagent is a balance between reactivity, the potential for side reactions (most notably racemization), and cost. For the coupling of Boc-L-phenylalanine (Boc-Phe-OH) to L-leucine methyl ester (H-Leu-OMe) to ultimately yield this compound, several classes of reagents are commonly employed. While direct comparative data for this specific dipeptide in a single study is limited, the following table summarizes the expected performance based on data from similar dipeptide syntheses, such as Boc-Trp-Phe-OMe and Boc-Phe-Phe-OH.[3][4]
Table 1: Comparative Performance of Common Coupling Reagents for Dipeptide Synthesis
| Coupling Reagent/System | Typical Yield (%) | Typical Reaction Time (hours) | Relative Cost | Key Advantages & Disadvantages |
| HATU | >95% | 0.5 - 2 | High | Advantages: High reactivity, very low racemization, effective for sterically hindered amino acids.[4] Disadvantages: Higher cost. |
| HBTU | 90 - 98% | 1 - 4 | Medium | Advantages: Good balance of reactivity and cost, reliable for standard couplings. Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids. |
| EDC/HOBt | 75 - 90% | 2 - 12 | Low | Advantages: Cost-effective, water-soluble byproducts are easily removed. Disadvantages: Slower reaction rates, higher potential for racemization without an additive like HOBt. |
| DIC/OxymaPure | 90 - 98% | 1 - 4 | Medium | Advantages: OxymaPure is a non-explosive and effective alternative to HOBt, offering comparable or better racemization suppression. The diisopropylurea byproduct is soluble in common organic solvents. Disadvantages: Can be less reactive than onium salts for highly hindered couplings. |
Experimental Protocols
The following are generalized experimental protocols for the solution-phase synthesis of this compound. These protocols begin with the coupling of Boc-Phe-OH with H-Leu-OMe HCl, followed by saponification of the resulting methyl ester to yield the final product.
Materials:
-
Boc-L-phenylalanine (Boc-Phe-OH)
-
L-leucine methyl ester hydrochloride (H-Leu-OMe·HCl)
-
Coupling Reagent (HATU, HBTU, EDC·HCl, or DIC)
-
Additive (HOBt or OxymaPure, if applicable)
-
Base: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)
-
Anhydrous Solvents: Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Reagents for work-up and saponification: Ethyl acetate (EtOAc), 1M HCl, saturated NaHCO₃, brine, anhydrous Na₂SO₄, Methanol (MeOH), Tetrahydrofuran (THF), 1M NaOH.
Protocol 1: Coupling using HATU
-
Dissolution: In a round-bottom flask, dissolve Boc-Phe-OH (1.0 eq.) and HATU (1.05 eq.) in anhydrous DMF.
-
Base Addition: Add DIPEA (2.5 eq.) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Amine Addition: In a separate flask, dissolve H-Leu-OMe·HCl (1.1 eq.) in anhydrous DMF and neutralize with DIPEA (1.2 eq.). Add this solution to the pre-activated Boc-Phe-OH mixture.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude Boc-Phe-Leu-OMe.
-
Saponification: Dissolve the crude ester in a mixture of THF/Methanol and water. Add 1M NaOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the mixture with 1N HCl to pH ~3 and extract the product with ethyl acetate. Dry the organic layer and concentrate to yield crude this compound, which can be further purified by chromatography or recrystallization.
Protocol 2: Coupling using HBTU
-
Dissolution: Dissolve Boc-Phe-OH (1.0 eq.) in anhydrous DMF.
-
Activation and Coupling: Add HBTU (1.05 eq.) and DIPEA (2.5 eq.) to the solution. Stir for 5-10 minutes at room temperature. Add H-Leu-OMe·HCl (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Work-up and Saponification: Follow the same work-up and saponification procedure as described for the HATU protocol.
Protocol 3: Coupling using EDC/HOBt
-
Dissolution: Dissolve Boc-Phe-OH (1.0 eq.), H-Leu-OMe·HCl (1.1 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Base Addition: Cool the solution to 0 °C and add DIPEA (1.2 eq.).
-
Activation and Coupling: Add EDC·HCl (1.2 eq.) to the reaction mixture and stir at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up and Saponification: Follow the same work-up and saponification procedure as described for the HATU protocol. The urea byproduct from EDC is water-soluble and will be removed during the aqueous work-up.
Visualizing the Workflow and Chemical Pathways
The following diagrams illustrate the general experimental workflow for the synthesis of this compound and the activation pathways for the different classes of coupling reagents.
Caption: General experimental workflow for the synthesis of this compound.
References
A Comparative Guide to the Application of Boc-Phe-Leu-OH in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Boc-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH) with a structurally similar dipeptide, Boc-L-phenylalanyl-L-phenylalanine (Boc-Phe-Phe-OH), for their applications in peptide synthesis. Due to a lack of direct comparative studies in the available literature, this guide focuses on providing a framework for objective comparison by presenting key physicochemical properties, detailed experimental protocols for performance evaluation, and potential biological activity screening.
Performance Comparison: A Framework for Evaluation
| Parameter | This compound | Boc-Phe-Phe-OH | Significance in Peptide Synthesis |
| Molecular Weight | 378.47 g/mol | 412.49 g/mol | Affects reagent stoichiometry and overall cost-effectiveness. |
| Structure | Contains a bulky, hydrophobic isobutyl side chain (Leucine). | Contains a second bulky, aromatic phenyl side chain (Phenylalanine). | The side chains can influence solubility, steric hindrance during coupling, and the potential for secondary structure formation of the final peptide. |
| Hydrophobicity | High | Very High | Can impact solubility in synthesis solvents and purification via reverse-phase HPLC. May contribute to the biological activity of the resulting peptide. |
| Coupling Efficiency | Expected to be high, but potentially affected by the steric bulk of the leucine side chain.[1][2] | May be lower due to the increased steric hindrance from the two adjacent phenylalanine residues.[3] | A critical factor determining the overall yield and purity of the final peptide. Incomplete coupling leads to deletion sequences that are difficult to separate.[4] |
| Propensity for Racemization | The C-terminal leucine is susceptible to racemization during activation. | The C-terminal phenylalanine is also prone to racemization, a common issue with Boc-protected dipeptides.[3] | Loss of stereochemical integrity can significantly impact the biological activity of the final peptide. |
Experimental Protocols
To facilitate a direct and objective comparison, the following detailed experimental protocols are provided.
Protocol 1: Comparative Solid-Phase Peptide Synthesis (SPPS) of a Model Tripeptide
This protocol outlines the manual synthesis of a model tripeptide, for example, Ac-Phe-Leu-Ala-NH₂ and Ac-Phe-Phe-Ala-NH₂, on a Rink Amide resin using Boc chemistry.
Materials:
-
Rink Amide MBHA resin
-
This compound
-
Boc-Phe-Phe-OH
-
Boc-Ala-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF)
-
Diisopropylethylamine (DIEA)
-
Piperidine (for optional Fmoc deprotection if comparing strategies)
-
Acetic anhydride
-
Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1 hour.
-
First Amino Acid Coupling (Boc-Ala-OH):
-
Deprotect the resin using 20% piperidine in DMF (if starting with an Fmoc-protected resin) or proceed directly if using a pre-loaded Boc-resin after initial washes.
-
In a separate vessel, pre-activate Boc-Ala-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Boc Deprotection:
-
Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash).
-
Treat again with 50% TFA in DCM for 20 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DMF (3x).
-
-
Neutralization: Neutralize the resin with 10% DIEA in DMF for 10 minutes, followed by washing with DMF (3x).
-
Dipeptide Coupling (this compound or Boc-Phe-Phe-OH):
-
In separate reaction vessels for each dipeptide, pre-activate this compound (2 eq.) or Boc-Phe-Phe-OH (2 eq.) with DIC (2 eq.) and HOBt (2 eq.) in DMF for 15 minutes.
-
Add the activated dipeptide solution to the respective resins and agitate for 4-6 hours.
-
-
Coupling Efficiency Determination: After coupling, take a small sample of resin from each reaction to determine the coupling efficiency using the Kaiser test or a quantitative method like the picric acid test.
-
N-terminal Acetylation: Treat the resin with a solution of acetic anhydride (10 eq.) and DIEA (10 eq.) in DMF for 30 minutes.
-
Cleavage and Deprotection: Wash the resin with DMF and DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Analysis: Characterize the purified peptides by mass spectrometry to confirm their identity and purity.
Protocol 2: Determination of Coupling Efficiency
The Kaiser test provides a qualitative assessment of free primary amines on the resin.
Materials:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.
Procedure:
-
Take a small sample of resin (5-10 mg) after the coupling step and wash thoroughly with DMF and DCM.
-
Add 2-3 drops of each of solutions A, B, and C to the resin in a small test tube.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
-
Blue/Purple: Incomplete coupling (presence of free amines).
-
Yellow/Colorless: Complete or near-complete coupling.
-
For a quantitative comparison, a spectrophotometric method such as the picric acid test or monitoring Fmoc release can be employed.
Biological Activity Comparison
While no direct comparative studies on the biological activity of peptides derived from this compound and Boc-Phe-Phe-OH were found, the literature suggests that Boc-protected dipeptides with aromatic residues can exhibit antimicrobial properties. The following protocol can be used to compare the antimicrobial activity of the synthesized tripeptides.
Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)
Materials:
-
Synthesized and purified peptides (Ac-Phe-Leu-Ala-NH₂ and Ac-Phe-Phe-Ala-NH₂)
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strains in MHB overnight at 37°C. Dilute the culture to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Peptide Stock Solutions: Prepare stock solutions of the purified peptides in a suitable solvent (e.g., sterile water or DMSO).
-
Serial Dilutions: Perform serial two-fold dilutions of the peptide stock solutions in MHB in the wells of a 96-well plate.
-
Inoculation: Add the diluted bacterial suspension to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the peptide that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Visualizations
Caption: Workflow for the comparative solid-phase peptide synthesis.
Caption: Workflow for the antimicrobial susceptibility assay.
By following these protocols, researchers can generate valuable, direct comparative data to guide the selection of the most appropriate dipeptide building block for their specific peptide synthesis needs. This systematic approach will enable an evidence-based decision, optimizing for yield, purity, and ultimately, the desired biological function of the target peptide.
References
evaluating the efficiency of different deprotection methods for Boc-phe-leu-OH
For researchers and professionals in the field of peptide synthesis and drug development, the selection of an appropriate deprotection strategy is a critical step that significantly influences reaction efficiency, yield, and purity of the final product. The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in peptide chemistry, and its effective removal from intermediates like Boc-Phe-Leu-OH is paramount. This guide provides a comprehensive comparison of various methods for the deprotection of this compound, supported by experimental data and detailed protocols to facilitate an informed choice for your synthetic workflow.
Comparison of Deprotection Methods
The efficiency of Boc deprotection is primarily evaluated based on reaction time, yield, and the purity of the resulting H-Phe-Leu-OH. While a direct comparative study on this compound is not extensively documented, the following table summarizes the performance of common deprotection reagents based on available data for similar peptide substrates.
| Deprotection Method | Reagents and Conditions | Reaction Time | Typical Yield | Purity | Key Considerations |
| Standard Acidolysis | 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 30 min - 2 hours | >95% (often quantitative) | High | Most common and reliable method. Requires careful handling of corrosive TFA. |
| 4M Hydrogen Chloride (HCl) in 1,4-Dioxane | 30 min - 2 hours | ~95% | High | Fast and efficient. The product is obtained as the hydrochloride salt.[1] | |
| Milder Acidolysis | Oxalyl Chloride in Methanol | 1 - 4 hours | Up to 90% | Good | A milder alternative to strong acids. |
| Heterogeneous Catalysis | Silica Gel in refluxing Toluene | ~5 hours | 75 - 98% | Good to High | Offers selectivity over other protecting groups like Cbz and Fmoc.[2] |
Note: The yield and purity data presented are based on studies with various Boc-protected amino acids and peptides and should be considered as indicative for the deprotection of this compound. Optimization of reaction conditions is recommended for this specific substrate.
Experimental Protocols
Detailed methodologies for the most effective deprotection strategies are provided below.
Method 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is the most widely employed method for Boc deprotection due to its high efficiency and reliability.
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask (e.g., 10 mL of DCM per 1 gram of substrate).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add an equal volume of TFA to the stirred solution to achieve a 50% TFA/DCM mixture.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress using a suitable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.
-
Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.
-
To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene. The resulting H-Phe-Leu-OH TFA salt can be used directly in the next step or further purified.
Method 2: Deprotection using Hydrogen Chloride (HCl) in 1,4-Dioxane
This method is a fast and efficient alternative to TFA, yielding the hydrochloride salt of the deprotected dipeptide.
Materials:
-
This compound
-
4M HCl in 1,4-Dioxane
-
Suitable co-solvent (e.g., Methanol, optional)
-
Round-bottom flask
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Dissolve the this compound substrate in a minimal amount of a suitable co-solvent if necessary (e.g., methanol).
-
Add the 4M HCl solution in 1,4-dioxane to the reaction mixture.
-
Stir the reaction at room temperature. The deprotection is typically complete within 30 minutes to 2 hours.
-
Monitor the reaction for completeness by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent in vacuo. The product is obtained as the hydrochloride salt.
Method 3: Mild Deprotection using Oxalyl Chloride in Methanol
This method provides a milder alternative to strong acids, which can be beneficial for sensitive substrates.
Materials:
-
This compound
-
Oxalyl Chloride
-
Methanol (MeOH), anhydrous
-
Dry round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous methanol (e.g., 3 mL for 50 mg of substrate).
-
Stir the solution at room temperature for 5 minutes.
-
Carefully add oxalyl chloride (3 equivalents) to the solution. An immediate temperature increase and sputtering may be observed.
-
Continue stirring at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture can be worked up to isolate the deprotected product.
Experimental Workflow and Logic
The selection of a deprotection method is a critical decision in the peptide synthesis workflow. The following diagram illustrates the logical relationship between the chosen method and the subsequent steps.
References
A Comparative Guide to the Characterization of Peptides Synthesized with Boc-Phe-Leu-OH
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the characterization of the final product is a critical step to ensure purity, identity, and quality. This guide provides a comparative overview of the analytical techniques used to characterize peptides synthesized using N-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (Boc-Phe-Leu-OH). We will explore the expected outcomes from key analytical methods and compare the Boc (tert-butyloxycarbonyl) strategy with the alternative Fmoc (9-fluorenylmethoxycarbonyl) strategy in peptide synthesis.
Introduction to Peptide Synthesis Strategies: Boc vs. Fmoc
The two most common methods for solid-phase peptide synthesis (SPPS) are the Boc and Fmoc strategies. The choice between them depends on the specific peptide sequence, the desired scale of synthesis, and the chemical properties of the amino acids involved.
The Boc strategy utilizes the acid-labile Boc group to protect the N-terminus of the amino acid. Deprotection is typically achieved with a moderately strong acid like trifluoroacetic acid (TFA). Side-chain protecting groups are generally benzyl-based and are removed at the end of the synthesis with a strong acid, such as hydrofluoric acid (HF).
In contrast, the Fmoc strategy employs the base-labile Fmoc protecting group, which is removed by a secondary amine, most commonly piperidine. The side-chain protecting groups are typically tert-butyl-based and are cleaved with TFA at the end of the synthesis.
While Fmoc chemistry has become more prevalent due to its milder deprotection conditions, the Boc strategy remains advantageous for the synthesis of certain peptides, particularly those prone to aggregation.[1]
Characterization of Peptides Synthesized with this compound
Following synthesis, a peptide must be rigorously characterized to confirm its identity and purity. The primary techniques for this are High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
The following table summarizes the expected analytical data for a dipeptide synthesized using this compound. For comparison, data for a similar dipeptide synthesized using an alternative strategy (Fmoc) and the properties of the starting material are also presented.
| Parameter | This compound | Boc-Phe-Leu-X Peptide (Expected) | Fmoc-Phe-Leu-X Peptide (Typical) |
| Purity (HPLC) | ≥ 97.5%[2] | > 95% | > 95% |
| Molecular Formula | C₂₀H₃₀N₂O₅[2][3] | Dependent on coupled residue 'X' | Dependent on coupled residue 'X' |
| Molecular Weight | 378.47 g/mol [2] | Calculated based on sequence | Calculated based on sequence |
| ¹H NMR (Boc group) | ~1.4 ppm (singlet, 9H) | ~1.4 ppm (singlet, 9H) | N/A |
| ¹H NMR (Aromatic) | ~7.2-7.4 ppm (multiplet, 5H) | ~7.2-7.4 ppm (multiplet, 5H) | ~7.2-7.4 ppm (multiplet, 5H) |
| ¹³C NMR (Boc C(CH₃)₃) | ~28.5 ppm | ~28.5 ppm | N/A |
| ¹³C NMR (Boc C=O) | ~156.0 ppm | ~156.0 ppm | N/A |
| Mass Spec (m/z) | [M+H]⁺ = 379.22 | Calculated based on sequence | Calculated based on sequence |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of a peptide using this compound are provided below.
Solution-Phase Peptide Synthesis Protocol
This protocol describes the coupling of this compound to a C-terminally protected amino acid (H-AA-OMe) in solution.
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
Coupling agent (e.g., HBTU, DCC)
-
Base (e.g., DIPEA, NMM)
-
Solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve this compound (1 equivalent) and a coupling agent such as HBTU (1.1 equivalents) in DMF.
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 equivalents) in DMF and neutralize with a base like DIPEA (2.5 equivalents).
-
Add the neutralized amino acid solution to the activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting protected dipeptide using standard extraction and chromatography techniques.
Solid-Phase Peptide Synthesis (SPPS) Workflow using Boc Chemistry
Caption: General workflow for Boc-based solid-phase peptide synthesis.
HPLC Analysis Protocol
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column.
Mobile Phase:
-
A: 0.1% TFA in water
-
B: 0.1% TFA in acetonitrile
Procedure:
-
Prepare a sample of the purified peptide at a concentration of 1 mg/mL in the mobile phase.
-
Inject the sample onto the column.
-
Elute the peptide using a linear gradient of mobile phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a wavelength of 220 nm.
-
Purity is determined by integrating the area of the main peak relative to the total peak area.
Mass Spectrometry Protocol
Instrumentation:
-
Electrospray Ionization Mass Spectrometer (ESI-MS).
Procedure:
-
Dissolve the peptide sample in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
Infuse the sample into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
The observed mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is compared to the theoretical calculated mass.
NMR Spectroscopy Protocol
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
Procedure:
-
Dissolve 5-10 mg of the peptide in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
The chemical shifts, integration, and multiplicity of the signals are used to confirm the structure of the peptide. Key signals to identify include the Boc protecting group, the aromatic protons of phenylalanine, and the aliphatic protons of leucine.
Potential Biological Relevance of Phe-Leu Peptides
Dipeptides containing hydrophobic amino acids such as phenylalanine and leucine have been investigated for their biological activity. For instance, the similar dipeptide Leu-Ile has been shown to protect against neuronal death by inducing the synthesis of brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF). This suggests that Phe-Leu containing peptides could be of interest in the development of therapeutics for neurodegenerative diseases.
Caption: Putative signaling pathway for neuroprotection by Phe-Leu dipeptides.
Conclusion
The characterization of peptides synthesized with this compound relies on a combination of chromatographic and spectroscopic techniques. HPLC is essential for assessing purity, while mass spectrometry and NMR spectroscopy are powerful tools for confirming the identity and structure of the final peptide. The choice of the Boc-synthesis strategy, while less common than the Fmoc-strategy, offers advantages for specific peptide sequences and provides a robust method for obtaining high-quality peptides for research and drug development. The potential biological activities of Phe-Leu containing peptides, particularly in the context of neuroprotection, make them interesting targets for further investigation.
References
A Comparative Analysis of Boc-Phe-Leu-OH in Peptide Sequences for Antimicrobial Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Boc-Phe-Leu-OH and its Analogs in Different Peptide Sequences, Supported by Experimental Data.
The dipeptide building block, N-α-tert-butyloxycarbonyl-L-phenylalanyl-L-leucine (this compound), is a valuable component in the synthesis of bioactive peptides. Its incorporation into peptide sequences can significantly influence their physicochemical properties and biological activities. This guide provides a comparative study of this compound within the context of different peptide sequences, with a particular focus on antimicrobial applications. We present a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support researchers in their drug discovery and development endeavors.
Comparative Antimicrobial Activity of Boc-Protected Dipeptides
The antimicrobial efficacy of peptides can be significantly altered by subtle changes in their amino acid sequence. A comparative study on the antimicrobial activity of various Boc-protected dipeptide methyl esters, including Boc-Phe-Leu-OMe, reveals the influence of the C-terminal amino acid on their potency against different microbial strains. The data, presented in Table 1, is derived from a study investigating the antimicrobial properties of these compounds using the Kirby-Bauer disc diffusion method.[1]
Table 1: Comparative Antimicrobial Activity of Boc-Protected Dipeptide Methyl Esters (Zone of Inhibition in mm) [1]
| Compound | Concentration (ppm) | Aspergillus fumigatus | Penicillium chrysogenum | Escherichia coli | Salmonella typhimurium |
| Boc-Phe-Leu-OMe | 250 | 1 | - | - | - |
| 500 | 2 | - | - | - | |
| 1000 | 4 | - | - | - | |
| Boc-Phe-Pro-OMe | 250 | Moderate | - | Moderate | Moderate |
| 500 | Moderate | - | Moderate | Moderate | |
| 1000 | 11 | - | 8 | 10 | |
| Boc-Phe-Tyr-OMe | 250 | - | - | - | - |
| 500 | - | - | - | - | |
| 1000 | - | 8 | - | - | |
| Standard (Ciprofloxacin) | - | 20-24 | 22-27 | - | - |
Note: "-" indicates negligible or no activity reported in the study. "Moderate" indicates some activity was observed but not quantified with a specific zone of inhibition.
From this data, it is evident that the choice of the amino acid following phenylalanine in a Boc-protected dipeptide significantly impacts its antimicrobial spectrum and potency. For instance, Boc-Phe-Pro-OMe demonstrates notable activity against both fungal and bacterial strains, whereas Boc-Phe-Leu-OMe shows limited efficacy, primarily against Aspergillus fumigatus at higher concentrations.[1] Boc-Phe-Tyr-OMe exhibits moderate activity against Penicillium chrysogenum only at the highest concentration tested.[1]
Physicochemical Properties and Characterization
The this compound dipeptide is a white to off-white powder with a molecular weight of 378.47 g/mol .[2] Its purity is typically assessed by High-Performance Liquid Chromatography (HPLC). The structural integrity and conformation of peptides containing the Boc-Phe-Leu motif are commonly confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity (typical) | ≥ 97.5% (HPLC) |
| Solubility | Soluble in organic solvents such as DMF and DCM |
| Storage Conditions | 0-8°C |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are protocols for the synthesis of Boc-protected dipeptides and the evaluation of their antimicrobial activity.
Protocol 1: Synthesis of Boc-Protected Dipeptide Methyl Esters
This protocol outlines a general procedure for the synthesis of Boc-Phe-Xxx-OMe dipeptides via a solution-phase method.
Materials:
-
Boc-L-phenylalanine
-
L-Leucine methyl ester hydrochloride, L-Proline methyl ester hydrochloride, or L-Tyrosine methyl ester hydrochloride
-
N-Methylmorpholine (NMM)
-
Isobutylchloroformate (IBCF)
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Activation of Boc-Phe-OH: Dissolve 7.5 mmol of Boc-L-phenylalanine in 20 mL of THF in a round-bottom flask. Add 7.6 mmol of N-Methylmorpholine. Cool the mixture in an ice bath.
-
Preparation of Amino Acid Methyl Ester: In a separate flask, dissolve 9 mmol of the respective amino acid methyl ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride) in a minimal amount of DMF. Add 9.2 mmol of N-Methylmorpholine to neutralize the salt under ice-cold conditions.
-
Coupling Reaction: To the activated Boc-Phe-OH solution, add the neutralized amino acid methyl ester solution. Add the coupling reagent, Isobutylchloroformate (IBCF), and stir the reaction mixture at 0°C for 2 hours and then at room temperature overnight.
-
Work-up and Purification: Monitor the reaction progress by Thin Layer Chromatography (TLC). After completion, evaporate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate, wash with 5% NaHCO₃ solution and saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the crude product. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified Boc-dipeptide methyl ester using techniques such as NMR and FTIR spectroscopy to confirm its structure.
Protocol 2: Antimicrobial Activity Assay (Kirby-Bauer Disc Diffusion Method)
This protocol describes a standard method for evaluating the antimicrobial activity of the synthesized peptides.
Materials:
-
Synthesized Boc-protected dipeptide methyl esters
-
Bacterial strains (e.g., E. coli, S. typhimurium)
-
Fungal strains (e.g., A. fumigatus, P. chrysogenum)
-
Luria Bertani (LB) agar
-
Sterile filter paper discs
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Solvent for dissolving peptides (e.g., Methanol)
Procedure:
-
Preparation of Microbial Cultures: Prepare fresh overnight cultures of the test bacteria and fungi in their respective appropriate broth media.
-
Preparation of Agar Plates: Pour molten and cooled LB agar into sterile Petri dishes and allow them to solidify.
-
Inoculation: Spread a standardized inoculum of the microbial culture evenly over the surface of the agar plates.
-
Application of Discs: Prepare solutions of the synthesized peptides at different concentrations (e.g., 250, 500, and 1000 ppm) in a suitable solvent. Impregnate sterile filter paper discs with these solutions. Place the impregnated discs, along with a disc containing the standard antibiotic and a solvent control disc, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Measurement of Zone of Inhibition: After incubation, measure the diameter of the clear zone of no microbial growth around each disc in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Visualizations
Experimental Workflow
The general workflow for the synthesis and comparative analysis of this compound and its analogs is depicted below.
Caption: Workflow for Synthesis and Antimicrobial Evaluation.
Mechanism of Action: Membrane Disruption
Many antimicrobial peptides containing hydrophobic residues like phenylalanine and leucine exert their effect by disrupting the bacterial cell membrane. The following diagram illustrates a generalized "carpet" model for this mechanism of action.
Caption: Antimicrobial Peptide Membrane Disruption.
References
Safety Operating Guide
Proper Disposal of Boc-phe-leu-OH: A Comprehensive Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for Boc-phe-leu-OH was not found. The following guidance is based on best practices for chemically similar N-Boc protected amino acid derivatives and general laboratory safety protocols. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your location.
This document provides essential safety and logistical information for the proper disposal of this compound, a dipeptide derivative commonly used in peptide synthesis. Adherence to these procedures is crucial for maintaining a safe laboratory environment, ensuring regulatory compliance, and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to employ appropriate personal protective equipment (PPE) and work in a designated, well-ventilated area, preferably a chemical fume hood, to minimize the risk of inhalation or contact.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any tears or punctures before use.
-
Body Protection: A standard laboratory coat is required.
Engineering Controls:
-
Work in a well-ventilated area. A chemical fume hood is recommended, especially when handling the powder form, to prevent the generation of dust.
II. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is fundamental to its safe handling and disposal.
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅[1] |
| Molecular Weight | 378.47 g/mol [1] |
| Appearance | White to off-white powder[1] |
| Stability | Stable under recommended storage conditions. |
| Solubility | Soluble in organic solvents such as dimethylformamide (DMF). |
III. Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach of segregation, collection, and transfer to a licensed waste disposal service. Under no circumstances should this chemical be disposed of in the general trash or poured down the drain.[2][3]
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect unused or expired this compound powder in a clearly labeled, sealed container.
-
The container should be made of a material compatible with the chemical.
-
The label must include the full chemical name: "this compound" or "Boc-L-phenylalanyl-leucine".
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as weighing papers, gloves, and paper towels, should be collected in a separate, sealed container.
-
This container should be labeled as "Contaminated Solid Waste" and specify "this compound" as the contaminant.
-
-
Liquid Waste:
-
Solutions containing this compound must be collected in a sealed, labeled hazardous waste container.
-
The container must be compatible with the solvent used.
-
Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
2. Spill Management:
-
Small Spills:
-
For small powder spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.
-
Clean the spill area with a damp cloth. The cloth should also be disposed of as contaminated solid waste.
-
-
Large Spills:
-
Evacuate the immediate area and restrict access.
-
Alert your institution's EHS department or emergency response team immediately.
-
3. Final Disposal:
-
All waste containers (solid, contaminated, and liquid) must be transferred to a licensed and reputable chemical waste disposal company.
-
Follow your institution's procedures for scheduling a chemical waste pickup.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Boc-phe-leu-OH
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical information for handling Boc-Phe-Leu-OH. Following these procedures will help ensure a safe laboratory environment and maintain the integrity of your research.
I. Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, a comprehensive approach to personal protection is crucial to minimize exposure and prevent contamination.[1][2][3]
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and potential liquid splashes.[1] |
| Face Shield | Recommended when there is a high risk of splashing, for instance, during the initial reconstitution of the lyophilized powder.[1] | |
| Body Protection | Laboratory Coat | A standard, properly buttoned lab coat is the minimum requirement to protect clothing and skin. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly used. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Dust Mask (N95) or Respirator | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type of respirator should be selected based on a risk assessment. |
II. Operational Plan: Handling and Disposal
A. Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage temperature is between 0-8°C.
B. Preparation and Handling
-
Work Area: All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly donned. This includes a lab coat, safety goggles, and chemical-resistant gloves. For handling the powder, a dust mask or respirator is recommended.
-
Weighing: To prevent dispersal of the powder, weigh the required amount in a fume hood, preferably on a non-porous, disposable surface.
-
Dissolving: When preparing solutions, add the solvent to the vial containing the this compound powder slowly to avoid splashing. For hydrophobic peptides, organic solvents like DMSO, DMF, acetonitrile, or isopropanol may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
C. Emergency Procedures
-
Inhalation: If inhaled, move the individual to fresh air. If breathing is difficult, seek medical attention.
-
Skin Contact: In case of skin contact, wash off with soap and plenty of water.
-
Eye Contact: If the substance comes into contact with the eyes, flush with water as a precaution.
-
Spill: For a small spill, sweep up the material and place it in a suitable, labeled container for disposal. For a large spill, prevent the product from entering drains, then sweep or shovel it into a suitable container for disposal.
D. Disposal Plan
-
Contaminated Materials: All materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be collected in a designated and clearly labeled hazardous waste container.
-
Aqueous Waste: Dilute aqueous solutions containing the peptide should be collected as chemical waste.
-
Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations.
III. Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₂₀H₃₀N₂O₅ |
| Molecular Weight | 378.47 g/mol |
| Appearance | White to off-white powder |
| Purity | ≥ 97.5% (HPLC) |
| Storage Temperature | 0-8°C |
| Synonyms | Boc-L-phenylalanyl leucine |
| CAS Number | 33014-68-5 |
IV. Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
